NMS-P528
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H28ClN3O3S |
|---|---|
Peso molecular |
510.0 g/mol |
Nombre IUPAC |
[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone |
InChI |
InChI=1S/C27H28ClN3O3S/c1-16-15-35-26-23(32)12-22-25(24(16)26)18(13-28)14-31(22)27(33)21-11-17-10-19(4-5-20(17)29-21)34-9-8-30-6-2-3-7-30/h4-5,10-12,15,18,29,32H,2-3,6-9,13-14H2,1H3/t18-/m1/s1 |
Clave InChI |
DLGMWIQPGAEPPC-GOSISDBHSA-N |
SMILES isomérico |
CC1=CSC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)O |
SMILES canónico |
CC1=CSC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)O |
Origen del producto |
United States |
Foundational & Exploratory
NMS-P528: A Deep Dive into the Mechanism of a Potent Thienoindole-Based ADC Payload
For Immediate Release
Nerviano, Italy – NMS-P528, a novel and highly potent thienoindole-based cytotoxic agent, is demonstrating significant promise as a payload for Antibody-Drug Conjugates (ADCs) in preclinical studies. Developed by Nerviano Medical Sciences, this duocarmycin-like molecule functions as a DNA minor groove alkylating agent, inducing potent, targeted cell death in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: DNA Alkylation in the Minor Groove
This compound is a synthetic duocarmycin analogue belonging to the thienoindole class of molecules.[1][2] Its primary mechanism of action is the alkylation of DNA within the minor groove.[1][2][3] This covalent binding to DNA disrupts its structure and function, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).[4]
The fused thiophene ring in its structure enhances the stability and potency of the alkylating subunit.[1][2] This targeted DNA damage is particularly effective in rapidly dividing cancer cells, making this compound a highly potent cytotoxic agent.[5]
Potent Anti-proliferative Activity Across Diverse Cancer Cell Lines
This compound has demonstrated sub-nanomolar inhibitory concentrations (IC50) in proliferation assays across a broad spectrum of tumor cell lines, underscoring its potent cytotoxic nature.[1][2][4]
| Cell Line | Tumor Type | IC50 (nmol/L) at 72 hours |
| Average of 30 diverse tumor cell lines | Various | 0.202 |
| For comparison: | ||
| MMAE | - | 0.393 |
| DXd | - | 148 |
| Doxorubicin | - | 200 |
| Table 1: Comparative cytotoxic activity of this compound and other ADC payloads or chemotherapeutic agents. Data sourced from a study evaluating this compound's activity in a panel of 30 different tumor cell lines.[4] |
This compound as an ADC Payload: The NMS-P945 Drug-Linker
For use in ADCs, this compound is incorporated into a drug-linker construct named NMS-P945.[1][3][6] This construct includes a cathepsin-cleavable peptide linker and a self-immolating spacer, designed to release the active this compound payload within the target cancer cell.[3] This targeted delivery mechanism minimizes systemic toxicity while maximizing the anti-tumor effect.[6]
ADCs utilizing the NMS-P945 drug-linker have shown excellent in vitro target-directed cytotoxicity and have achieved complete tumor regression in in vivo models of human breast cancer with no adverse effects on body weight.[1][2]
Experimental Protocols
Cell Proliferation Assay (IC50 Determination)
The anti-proliferative activity of this compound is determined using a standard in vitro cell viability assay. A panel of human cancer cell lines is seeded in 96-well plates and treated with serial dilutions of this compound for a specified period (e.g., 72 or 144 hours).[4] Cell viability is then assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
ADC Internalization and Mechanism of Action in Cells
To confirm the mechanism of action of this compound when delivered via an ADC (e.g., Trastuzumab-NMS-P945), several cellular assays are employed:
-
Internalization Kinetics: The rate and extent of ADC internalization into target cells are measured using techniques like flow cytometry or fluorescence microscopy.
-
DNA Damage Induction: The level of DNA damage is quantified by measuring the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, via immunofluorescence or Western blotting.
-
Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells.[4]
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of action of an ADC carrying the this compound payload and the subsequent intracellular events.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. You are being redirected... [nervianoms.com]
NMS-P528: A Technical Guide to a Novel Duocarmycin Analogue Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P528 is a novel, highly potent thienoduocarmycin analogue developed by Nerviano Medical Sciences.[1] As a member of the duocarmycin family of natural products, it functions as a DNA minor groove binding and alkylating agent, exhibiting impressive cytotoxic activity against a broad range of tumor cell lines.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a payload in the development of next-generation Antibody-Drug Conjugates (ADCs).
Duocarmycins are known for their ability to exert cytotoxic effects at any phase of the cell cycle, making them effective against both dividing and non-dividing cancer cells.[3] They have also shown efficacy in chemoresistant and hypoxic tumors.[2] this compound has been specifically designed to improve upon the physicochemical properties of earlier duocarmycin analogues, which were often hampered by poor solubility and a tendency to cause aggregation when conjugated to antibodies.[4][5] This has led to the development of ADCs with favorable drug-to-antibody ratios (DAR) and improved safety profiles.[1][4]
Physicochemical Properties and In Vitro Potency
This compound demonstrates sub-nanomolar IC50 values in proliferation assays across a large panel of tumor cell lines, highlighting its potent cytotoxic activity.[1] The payload's design includes a solubilizing moiety that enhances its physicochemical properties, making it highly compatible for use in ADCs.[5]
| Parameter | Value | Cell Lines | Reference |
| Average Antiproliferative IC50 (72h) | 0.202 nmol/L | Panel of 30 diverse tumor cell lines | [1] |
Mechanism of Action
The mechanism of action for duocarmycin-based ADCs, including those utilizing this compound, involves a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.[6]
Following internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active this compound payload.[6] The payload then translocates to the nucleus, binds to the minor groove of DNA with a preference for AT-rich sequences, and causes irreversible alkylation of adenine at the N3 position.[2] This disruption of DNA structure leads to strand cleavage and ultimately triggers apoptosis.[3]
NMS-P945: The Drug-Linker Construct
This compound is incorporated into a drug-linker construct referred to as NMS-P945.[1][7][8] This construct includes a peptidase-cleavable linker designed to be stable in circulation but readily cleaved within the lysosomal compartment of target cells.[4] NMS-P945 has demonstrated its suitability for conjugation to antibodies, yielding monomeric ADCs with favorable drug-to-antibody ratios (DAR) typically greater than 3.5, without significant antibody aggregation.[4][5]
Preclinical Evaluation and Efficacy
ADCs constructed with NMS-P945 have undergone significant preclinical evaluation, demonstrating strong anti-tumor efficacy and a favorable safety profile.
Trastuzumab-NMS-P945
A well-characterized example is the conjugation of NMS-P945 to trastuzumab, a monoclonal antibody targeting HER2.[1] This ADC showed potent, target-driven cytotoxic activity in HER2-positive cancer cell lines and demonstrated superior efficacy compared to trastuzumab deruxtecan in certain models.[1] In vivo studies in HER2-driven cancer models revealed that trastuzumab-NMS-P945 could induce complete tumor regression at well-tolerated doses.[1][5]
EV20/NMS-P945
Another notable ADC, EV20/NMS-P945, targets the HER-3 receptor.[4] This conjugate displayed target-dependent cytotoxicity in vitro across various tumor cell lines and therapeutic activity in mouse xenograft models of pancreatic, prostatic, head and neck, gastric, and ovarian cancers, as well as melanoma.[4] Pharmacokinetic and toxicological studies in cynomolgus monkeys indicated a favorable terminal half-life and good tolerability.[4]
| ADC Construct | Target | Key Preclinical Findings | Reference |
| Trastuzumab-NMS-P945 | HER2 | Strong antitumor efficacy, favorable safety profile, overcomes resistance to other ADCs. | [1] |
| EV20/NMS-P945 | HER-3 | Target-dependent cytotoxicity, therapeutic activity in multiple xenograft models, favorable pharmacokinetics and tolerability in monkeys. | [4] |
Overcoming Multidrug Resistance
A significant advantage of this compound is its ability to circumvent multidrug resistance (MDR) mechanisms. In the A2780/ADR chemoresistant cell line, which expresses high levels of MDR system components, this compound demonstrated an antiproliferative activity similar to that in the parental A2780 cell line.[1] The calculated resistance index (RI) for this compound was significantly lower than that of other ADC payloads like MMAE and DXd, indicating its potential efficacy in tumors that have developed resistance to other chemotherapeutics.[1]
| Payload | Resistance Index (RI) at 72h | Resistance Index (RI) at 144h | Reference |
| This compound | 1.2 | 1.8 | [1] |
| MMAE | 241 | 258 | [1] |
| DXd | 12 | 20 | [1] |
Experimental Protocols
Cell Proliferation Assay
The cytotoxic activity of this compound and related ADCs is typically assessed using a cell proliferation assay.
-
Cell Culture : Tumor cell lines are cultured under standard conditions and maintained for a limited number of passages before use.[1]
-
Seeding : Cells are seeded into 96-well plates at an appropriate density.
-
Treatment : The following day, cells are treated with serial dilutions of the test compound (this compound, ADC, or control).
-
Incubation : Plates are incubated for a specified period, typically 72 to 144 hours.[1]
-
Viability Assessment : Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis : The luminescence signal is read, and the data is used to generate dose-response curves and calculate IC50 values.
ADC Generation and Characterization
The generation of an ADC with NMS-P945 involves the conjugation of the drug-linker to a monoclonal antibody.
-
Antibody Reduction : The interchain disulfide bridges of the antibody are partially reduced.[4]
-
Conjugation : The antibody is then derivatized with the NMS-P945 drug-linker.[4]
-
Characterization : The resulting ADC is characterized using several techniques:
-
Size Exclusion Chromatography (SEC) : To assess for the presence of aggregated material.[4]
-
Hydrophobic Interaction Chromatography (HIC) : To evaluate the distribution of different drug-loaded isoforms.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Analysis of the reduced ADC allows for the determination of the drug-to-antibody ratio (DAR).[1][4]
-
In Vivo Efficacy Studies
The antitumor activity of this compound-based ADCs is evaluated in vivo using tumor xenograft models.
-
Tumor Implantation : Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment Initiation : Once tumors reach a specified volume, animals are randomized into treatment and control groups.
-
ADC Administration : The ADC is administered intravenously at various dose levels.
-
Monitoring : Tumor volume and body weight are monitored regularly.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is evaluated.
Conclusion
This compound represents a significant advancement in the field of ADC payloads. Its high potency, improved physicochemical properties, and ability to overcome multidrug resistance make it an attractive candidate for the development of novel cancer therapeutics.[1][5] The successful preclinical development of ADCs such as trastuzumab-NMS-P945 and EV20/NMS-P945 underscores the potential of this thienoduocarmycin analogue to provide new treatment options for patients with a variety of malignancies.[1][4] Further clinical development of this compound-based ADCs is warranted to fully elucidate their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. njbio.com [njbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
NMS-P528: A Technical Guide on the Thienoduocarmycin-Based ADC Payload
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NMS-P528, a highly potent, third-generation duocarmycin analogue belonging to the thienoindole class of DNA minor groove alkylating agents. Developed by Nerviano Medical Sciences, this compound serves as a cytotoxic payload for antibody-drug conjugates (ADCs), demonstrating significant promise in preclinical studies for targeted cancer therapy.[1][2][3] Its enhanced physicochemical properties and potent antitumor activity, even in chemoresistant models, mark it as a significant advancement in the field of ADC technology.[1][3]
Chemical Structure and Properties
This compound is a synthetic derivative of duocarmycin, designed for improved stability and solubility, crucial for its application in ADCs.[2][3][4] The molecule's design incorporates a pyrrolidine moiety to enhance its physicochemical profile and an indolic minor groove binder coupled to a thienoindole scaffold.[3][4] This structure is optimized to balance reactivity and stability.[4] The hydrochloric salt of the compound is typically used in experimental settings.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C27H28ClN3O3S | [5] |
| Molecular Weight | 510.05 g/mol | [5][6] |
| CAS Number | 1466546-45-1 | [5][6][7] |
| Appearance | Solid at room temperature | [7] |
| Class | Duocarmycin analogue, Thienoindole | [2][6][8] |
Mechanism of Action
As a duocarmycin-like molecule, this compound exerts its cytotoxic effects through DNA alkylation.[2] Upon internalization into the target cell, this compound undergoes a spirocyclization reaction to form a reactive cyclopropyl derivative.[1] This electrophilic intermediate then binds to the minor groove of DNA, leading to the alkylation of DNA.[1][2] This covalent modification of DNA triggers a cascade of cellular events, including the induction of DNA damage, a block in DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[1][9]
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: Intracellular pathway of this compound following ADC-mediated delivery.
In Vitro Activity and Properties
This compound demonstrates potent cytotoxic activity across a broad range of tumor cell lines with sub-nanomolar IC50 values.[1][3] Its efficacy is significantly higher than other ADC payloads like DXd and doxorubicin.[1] A key advantage of this compound is its ability to overcome multidrug resistance (MDR), showing similar antiproliferative activity in both chemoresistant and parental cell lines.[1]
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Tumor Type | IC50 (nmol/L) at 72h | Source |
| Average of 30 cell lines | Various | 0.202 | [1] |
| A2780 | Ovarian | - | [1] |
| A2780/ADR (MDR+) | Ovarian | Similar to A2780 | [1] |
Table 3: Plasma Stability of this compound
| Species | Half-life (hours) | Source |
| Mice | 0.46 | [1] |
| Rats | 0.22 | [1] |
| Cynomolgus monkeys | 0.34 | [1] |
| Humans | 0.22 | [1] |
Use in Antibody-Drug Conjugates
This compound is the cytotoxic payload in the drug-linker NMS-P945, which also contains a peptidase-cleavable linker.[1][2] NMS-P945 has been successfully conjugated to various antibodies, including trastuzumab (targeting HER2) and EV20 (targeting HER3), yielding ADCs with favorable drug-to-antibody ratios (DAR) and minimal aggregation.[1][2] These ADCs have demonstrated potent and target-driven antitumor efficacy in preclinical models.[1][2]
The following diagram illustrates the general workflow for the generation and characterization of an NMS-P945-based ADC.
Caption: Workflow for the synthesis and analysis of NMS-P945-based ADCs.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of this compound and its corresponding ADCs. Below are summaries of key experimental methodologies.
Cell Proliferation Assay
-
Cell Seeding: Tumor cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, the corresponding ADC, or control compounds.
-
Incubation: Plates are incubated for a specified period (e.g., 72 or 144 hours).[1]
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.
Flow Cytometry for DNA Damage and Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compounds for a defined period (e.g., 72 hours).[1]
-
BrdU Labeling (for cell cycle): Cells are pulsed with BrdUrd to label cells in the S-phase.[1]
-
Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized.
-
Staining:
-
Data Acquisition and Analysis: Samples are analyzed on a flow cytometer to quantify p-H2A.X fluorescence and to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptosis).[1]
ADC Generation
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer.
-
Partial Reduction: Interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP.
-
Drug-Linker Conjugation: The NMS-P945 drug-linker is added to the reduced antibody and allowed to react.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities, typically by size exclusion chromatography.[2]
ADC Characterization
-
Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product.[2]
-
Hydrophobic Interaction Chromatography (HIC): Employed to determine the distribution of different drug-to-antibody ratio (DAR) species.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized to determine the average DAR of the ADC preparation.[2]
Conclusion
This compound is a highly potent and promising cytotoxic payload for the development of next-generation antibody-drug conjugates. Its favorable physicochemical properties, potent antitumor activity across a range of cancer cell lines, and its ability to overcome multidrug resistance make it an attractive candidate for targeted cancer therapies.[1][2][3] Preclinical studies with NMS-P945-based ADCs have demonstrated significant efficacy and a favorable safety profile, supporting their further clinical development.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]
- 8. njbio.com [njbio.com]
- 9. researchgate.net [researchgate.net]
NMS-P528: A Technical Guide to a Potent DNA Minor Groove Alkylating Agent for Antibody-Drug Conjugates
Introduction
NMS-P528 is a novel and highly potent synthetic duocarmycin analogue belonging to the thienoindole class of DNA minor groove alkylating agents.[1][2] Developed by Nerviano Medical Sciences, it is designed for use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][3] this compound's unique chemical structure, which includes a fused thiophene ring and a pyrrolidine-solubilizing moiety, provides an optimal balance of stability, high potency, and favorable physicochemical properties for ADC development.[4][5] This document provides a comprehensive technical overview of this compound, its corresponding drug-linker NMS-P945, and its application in preclinical ADC models.
Core Compound and Drug-Linker Construct
This compound is the active cytotoxic agent. For conjugation to a monoclonal antibody (mAb), it is incorporated into the drug-linker construct NMS-P945. This construct includes:
-
This compound: The DNA alkylating payload.
-
Cleavable Linker: A peptidic linker that is sensitive to cleavage by lysosomal proteases, such as cathepsin.[2]
-
Self-Immolating Spacer: Ensures the efficient release of the unmodified this compound payload within the target cell.[2]
-
Maleimide Group: Enables covalent attachment to the antibody via reaction with reduced interchain disulfide bonds.[1]
Mechanism of Action
The cytotoxic activity of this compound is initiated upon its release within the target cancer cell. The proposed mechanism follows a sequential process:
-
ADC Internalization: An ADC carrying the NMS-P945 drug-linker binds to its target antigen on the surface of a cancer cell and is internalized, typically via the endosomal-lysosomal pathway.[6]
-
Payload Release: Inside the lysosome, the cleavable linker is degraded by proteases, releasing the this compound payload.[2]
-
DNA Minor Groove Binding and Alkylation: this compound diffuses into the nucleus and binds to the minor groove of DNA.[4] Its chemical structure allows for the alkylation of DNA, leading to the formation of covalent adducts.
-
Induction of DNA Damage and Cell Cycle Arrest: The DNA adducts trigger the DNA damage response (DDR) pathway, leading to the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[5] This results in cell cycle arrest, primarily in the G2/M phase, and the inhibition of DNA synthesis.[5]
-
Apoptosis and Bystander Effect: The sustained DNA damage and cell cycle arrest ultimately lead to the induction of apoptosis.[5] Furthermore, the released this compound is cell-permeable, allowing it to diffuse into neighboring antigen-negative tumor cells and induce cell death, a phenomenon known as the bystander effect.[1][2]
Signaling Pathway Diagram
Caption: this compound DNA Damage Response Pathway.
Quantitative Data
In Vitro Cytotoxicity
This compound, when conjugated to antibodies, demonstrates potent and target-specific cytotoxic activity across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of Trastuzumab-NMS-P945 in Breast and Gastric Cancer Cell Lines [1]
| Cell Line | Tumor Type | HER2 Expression | IC50 (nmol/L) |
| HCC1954 | Breast Carcinoma | High | 0.055 |
| HCC1569 | Breast Carcinoma | High | 0.065 |
| NCI-N87 | Gastric Carcinoma | High | 0.069 |
| Hs-578-T | Breast Carcinoma | Negative | >4.0 |
| SW620 | Colon Adenocarcinoma | Negative | >4.0 |
Table 2: In Vitro Cytotoxicity of EV20/NMS-P945 in Various Cancer Cell Lines [2]
| Cell Line | Tumor Type | IC50 (nM) |
| MDA-MB-435 | Melanoma | ~0.1 |
| SNU638 | Gastric | ~0.1 |
| DU145 | Prostate | ~0.5 |
| OVCAR 8 | Ovarian | ~0.5 |
| Fadu | Head and Neck | ~1.0 |
In Vivo Efficacy
ADCs utilizing NMS-P945 have shown significant anti-tumor activity in preclinical xenograft models.
Table 3: Summary of In Vivo Efficacy of NMS-P945-based ADCs
| ADC | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Trastuzumab-NMS-P945 | HCC1954 (Breast Cancer) | 15 mg/kg, single dose | Complete tumor regression | [5] |
| EV20/NMS-P945 | MDA-MB-435 (Melanoma) | 10 mg/kg, QWx4 | Potent tumor growth inhibition | [2] |
| EV20/NMS-P945 | SNU638 (Gastric Cancer) | 10 mg/kg, QWx4 | Potent tumor growth inhibition | [2] |
| EV20/NMS-P945 | Fadu (Head & Neck) | 10 mg/kg, QWx2 | Significant, dose-dependent tumor growth inhibition | [2] |
| EV20/NMS-P945 | OVCAR-8 (Ovarian) | 10 mg/kg, QWx2 | Significant, dose-dependent tumor growth inhibition | [2] |
Pharmacokinetics
Pharmacokinetic studies in mice and cynomolgus monkeys have demonstrated a favorable profile for NMS-P945-based ADCs, with stability in circulation and a half-life comparable to the unconjugated antibody.
Table 4: Pharmacokinetic Parameters of Trastuzumab-NMS-P945 in Cynomolgus Monkeys [1][5]
| Parameter | Value |
| Dose | 5 mg/kg (single IV) |
| Terminal Half-life (t1/2) | Comparable to naked antibody |
| Stability | High in vivo stability in plasma |
| Free Toxin | Detected at very low levels, transiently |
Experimental Protocols
ADC Generation (Trastuzumab-NMS-P945)
A reproducible conjugation method is employed to generate ADCs with a drug-to-antibody ratio (DAR) of over 3.5.[1]
Protocol:
-
Antibody Reconstitution: Reconstitute lyophilized trastuzumab in water to a final concentration of 15 mg/mL.
-
Partial Reduction: Partially reduce the interchain disulfide bonds of the mAb using 1.9 molar equivalents of TCEP (tris(2-carboxyethyl)phosphine).
-
Conjugation: Add the NMS-P945 drug-linker in a 20% excess relative to the free sulfhydryl groups generated after reduction.
-
Quenching: Add a 1 mmol/L solution of cysteine to quench any unreacted maleimide groups on the linker.
-
Purification: Perform buffer exchange into PBS using desalting chromatography (e.g., Hiprep 26/10 column).
-
Characterization:
-
DAR and Aggregation: Determine the DAR and assess for aggregation using Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
-
Purity: Assess purity by reducing and non-reducing SDS-PAGE.
-
Caption: ADC Generation and Characterization Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with increasing concentrations of the ADC (e.g., EV20/NMS-P945) for 120 hours in a complete medium.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-plate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Flow Cytometry Analysis of ADC Internalization
This method quantifies the internalization of the ADC by measuring the loss of the target antigen from the cell surface.[2]
Protocol:
-
Cell Plating: Plate cells (e.g., A375M) in 12-well plates and grow for 24 hours.
-
ADC Incubation: Incubate cells at 37°C with the ADC (e.g., EV20/NMS-P945) at various concentrations or for different time points.
-
Cell Detachment and Staining: Detach the cells and stain them with a primary antibody targeting the antigen (e.g., EV20) on ice.
-
Secondary Antibody Staining: After washing, label the cells with a fluorescently conjugated secondary antibody (e.g., PE-conjugated goat anti-Human Fc) on ice.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of antigen remaining on the cell surface. A decrease in MFI indicates internalization.
Caption: In Vitro Assay Workflow.
Conclusion
This compound is a highly promising cytotoxic payload for the development of next-generation ADCs. Its potent DNA alkylating mechanism, favorable physicochemical properties, and the demonstrated efficacy and safety of NMS-P945-based ADCs in preclinical models make it an attractive candidate for targeting a variety of solid tumors. The ability to induce a bystander effect further enhances its therapeutic potential, particularly in heterogeneous tumors. The detailed methodologies and comprehensive data presented in this guide underscore the robust preclinical validation of this compound and support its continued development for clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Navigating the future of gastric cancer treatment: a review on the impact of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of NMS-P528: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P528 is a potent, synthetic duocarmycin-like DNA alkylating agent designed for use as a payload in antibody-drug conjugates (ADCs). Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to DNA damage and apoptotic cell death. A critical feature of ADCs utilizing this compound is their ability to induce a "bystander effect," a phenomenon where the cytotoxic payload, upon release from the targeted cancer cell, can diffuse to and eradicate adjacent, antigen-negative tumor cells. This technical guide provides an in-depth exploration of the bystander effect of this compound, including its underlying mechanisms, experimental protocols for its evaluation, and a summary of its impact on therapeutic efficacy.
Core Mechanism of the this compound Bystander Effect
The bystander effect of this compound is a multi-step process that enhances the anti-tumor activity of the corresponding ADC, particularly in the context of heterogeneous tumors with varied antigen expression.
-
ADC Internalization and Payload Release: An ADC carrying the this compound payload binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis. Within the lysosomal compartment, the linker connecting the antibody to this compound is cleaved, releasing the active payload into the cytoplasm.
-
Payload Diffusion: The released this compound, being a relatively small and membrane-permeable molecule, can then diffuse out of the target cell and into the surrounding tumor microenvironment.
-
Killing of Neighboring Cells: This extracellular this compound can then be taken up by adjacent tumor cells, regardless of their antigen expression status. Once inside these "bystander" cells, this compound exerts its cytotoxic effect through DNA alkylation, leading to their death.
This mechanism is crucial for overcoming the challenge of tumor heterogeneity, where not all cancer cells may express the target antigen, thereby broadening the therapeutic window of the ADC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway initiated by this compound and a typical experimental workflow to assess its bystander effect.
Quantitative Analysis of the Bystander Effect
The bystander effect of this compound-containing ADCs can be quantified using in vitro co-culture or conditioned medium assays. The following table provides a representative example of data that could be generated from a co-culture experiment.
| Cell Co-culture (Ag+:Ag-) | ADC Concentration (nM) | Viability of Ag- Cells (%) |
| 1:1 | 1 | 75 |
| 1:1 | 10 | 40 |
| 1:1 | 100 | 15 |
| 1:3 | 10 | 65 |
| 3:1 | 10 | 25 |
Note: The data presented in this table is a representative example to illustrate the dose-dependent and ratio-dependent nature of the bystander effect and is not derived from a specific publication.
Experimental Protocols
Detailed methodologies for the two primary in vitro assays to evaluate the bystander effect of an this compound-containing ADC are provided below.
Co-culture Bystander Effect Assay
Objective: To directly measure the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC-NMS-P528.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)
-
ADC-NMS-P528
-
Isotype control ADC
-
Free this compound payload
-
Complete cell culture medium
-
96-well microplates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and Ag- cell lines.
-
Seed a mixture of Ag+ and Ag- cells at a desired ratio (e.g., 1:1, 1:3, 3:1) into a 96-well plate. The total cell density should be optimized to avoid confluence during the assay period.
-
Include monocultures of Ag- cells as a control to assess direct toxicity of the ADC.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC-NMS-P528, isotype control ADC, and free this compound in complete culture medium.
-
Add the ADC dilutions and controls to the appropriate wells. Include an untreated control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by cell counting with a high-content imaging system.
-
-
Data Analysis:
-
Normalize the fluorescence signal of the treated wells to the untreated co-culture control to determine the percentage of viable Ag- cells.
-
Compare the viability of Ag- cells in co-culture to that in monoculture to specifically assess the bystander killing.
-
Conditioned Medium Transfer Assay
Objective: To determine if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
Same as for the co-culture assay.
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask or multi-well plate.
-
Once the cells are adherent, treat them with a cytotoxic concentration of ADC-NMS-P528 for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells.
-
Prepare a control conditioned medium from untreated Ag+ cells.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Remove the culture medium and replace it with the prepared conditioned medium (from both treated and untreated Ag+ cells).
-
Include a control where Ag- cells are treated with fresh medium containing the same concentration of the ADC to measure direct toxicity.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
Viability Assessment:
-
Measure the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis:
-
Normalize the viability of cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant decrease in viability indicates a bystander effect.
-
Conclusion
The bystander effect is a pivotal characteristic of ADCs utilizing the this compound payload, contributing significantly to their therapeutic potential. By enabling the killing of antigen-negative tumor cells, the bystander effect can overcome tumor heterogeneity, a common mechanism of resistance to targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this phenomenon, which is essential for the preclinical evaluation and clinical development of novel this compound-based ADCs. A thorough understanding and characterization of the bystander effect are critical for optimizing ADC design and maximizing their clinical benefit in cancer therapy.
The Discovery and Development of NMS-P528: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-P528 is a novel, highly potent thienoduocarmycin derivative developed by Nerviano Medical Sciences as a cytotoxic payload for antibody-drug conjugates (ADCs).[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with this compound and its corresponding drug-linker, NMS-P945. Its superior physicochemical properties and potent anti-tumor activity, even in chemoresistant models, position it as a promising component for the next generation of targeted cancer therapies.[2][3]
Introduction to this compound
The landscape of cancer therapy is continually evolving, with ADCs representing a significant advancement in targeted treatment. The efficacy of an ADC is critically dependent on its three components: the monoclonal antibody, the linker, and the cytotoxic payload. Duocarmycins are a class of DNA alkylating agents known for their high potency and activity in chemoresistant tumors.[2] However, their development as ADC payloads has been historically challenged by suboptimal physicochemical properties, leading to issues with conjugation efficiency and antibody aggregation.[1]
This compound was rationally designed to overcome these limitations.[3] It is a duocarmycin-like molecule featuring a thienoindole scaffold, which provides an optimal balance of reactivity and stability.[2][3] A key innovation in its design is the inclusion of a pyrrolidine moiety, which enhances its solubility and overall physicochemical profile, making it highly suitable for ADC production.[2]
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined mechanism of action. As a DNA minor groove alkylating agent, it covalently binds to the minor groove of DNA, leading to a cascade of cellular events that culminate in cell death.[2][4]
The key steps in the signaling pathway are:
-
DNA Binding and Alkylation: this compound binds to the minor groove of DNA and induces alkylation.
-
DNA Damage Induction: This alkylation results in significant DNA damage.
-
Cell Cycle Arrest: The cellular DNA damage response is activated, leading to a block in DNA synthesis and cell cycle arrest, primarily in the S-phase.[1][2]
-
Apoptosis: The extensive and irreparable DNA damage ultimately triggers programmed cell death (apoptosis), characterized by an increase in the sub-G1 cell population.[1][2]
This mechanism of action is also associated with the induction of immunogenic cell death (ICD), which can further stimulate an anti-tumor immune response.[2]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
The NMS-P945 Drug-Linker
To be effectively utilized in an ADC, a payload must be attached to a monoclonal antibody via a stable linker. NMS-P945 is the drug-linker construct containing this compound.[1] It comprises:
-
This compound: The potent cytotoxic payload.
-
A Cathepsin-Cleavable Peptidic Linker: This valine-citrulline linker is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal enzymes, such as Cathepsin B, within the target tumor cell.[1][4]
-
A Self-Immolative Spacer: Following linker cleavage, this spacer facilitates the efficient release of the active this compound payload.[4]
-
A Maleimide Moiety: This functional group allows for covalent conjugation to the interchain cysteines of a monoclonal antibody.[1]
This design ensures that the potent cytotoxin is selectively released within the target cancer cells, minimizing off-target toxicity.
Quantitative Data Summary
The preclinical development of this compound and ADCs utilizing the NMS-P945 drug-linker has generated significant quantitative data demonstrating its potency and efficacy.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Average IC50 (nmol/L) at 72 hours |
| This compound | 0.202 [1] |
| DXd | 148[1] |
| Doxorubicin | 200[1] |
| MMAE | 0.393[1] |
Table 2: In Vitro Cytotoxicity in Chemoresistant Cell Lines
| Cell Line | Compound | IC50 at 72 hours (nmol/L) | Resistance Index (RI) |
| A2780 (parental) | This compound | - | - |
| A2780/ADR (chemoresistant) | This compound | - | 1.2 [1] |
| A2780/ADR (chemoresistant) | MMAE | - | 241[1] |
| A2780/ADR (chemoresistant) | DXd | - | 12[1] |
Table 3: Characteristics of NMS-P945 Antibody-Drug Conjugates
| ADC | Target | Average Drug-to-Antibody Ratio (DAR) |
| Trastuzumab-NMS-P945 | HER2 | >3.5[1] |
| EV20/NMS-P945 | HER3 | 3.6[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the development and characterization of this compound and NMS-P945 ADCs.
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound on tumor cell proliferation.
Materials:
-
Tumor cell lines (e.g., a panel of 30 diverse tumor cell lines as referenced[1])
-
Complete cell culture medium (specific to each cell line)
-
This compound and other test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other test compounds in complete cell culture medium.
-
Remove the overnight culture medium from the cell plates and add the compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the dose-response curves using appropriate software.
ADC Generation and DAR Determination
This protocol describes the conjugation of the NMS-P945 drug-linker to a monoclonal antibody and the subsequent determination of the drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, EV20)
-
NMS-P945 drug-linker
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent.
-
Conjugation: Add the NMS-P945 drug-linker to the reduced antibody and allow the conjugation reaction to proceed.
-
Purification: Purify the resulting ADC to remove unconjugated drug-linker and other reactants.
-
SEC Analysis: Analyze the purified ADC using SEC to assess the level of aggregation.
-
HIC Analysis: Determine the DAR by HIC. The different drug-loaded species will separate based on their hydrophobicity, allowing for the calculation of the average DAR.[4]
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an NMS-P945 ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells (e.g., HER2-positive cell lines for Trastuzumab-NMS-P945)
-
NMS-P945 ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the NMS-P945 ADC, vehicle, and other controls intravenously at the specified doses and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume exceeds a certain limit, or a specified time has passed).
-
Data Analysis: Analyze the tumor growth inhibition and any changes in body weight to assess efficacy and tolerability.
Figure 2: High-level experimental workflow for the development of this compound based ADCs.
Conclusion
This compound represents a significant advancement in the field of ADC payloads. Its rational design has successfully addressed the limitations of earlier duocarmycin analogues, resulting in a highly potent and developable cytotoxic agent. Preclinical studies have consistently demonstrated the superior anti-tumor efficacy of NMS-P945-based ADCs in various cancer models, including those resistant to standard chemotherapies. The favorable safety and pharmacokinetic profiles observed in preclinical models further support its potential for clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its promise in the next wave of innovative cancer therapeutics.
References
NMS-P528: A Physicochemical Deep Dive for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
NMS-P528, a potent duocarmycin analogue, has emerged as a promising payload for the development of next-generation Antibody-Drug Conjugates (ADCs). Its favorable physicochemical properties address some of the historical challenges associated with duocarmycin-based ADCs, namely poor solubility and a tendency to induce antibody aggregation.[1][2] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, methodologies for its evaluation in an ADC context, and its mechanism of action.
Core Physicochemical Properties
This compound is a synthetic derivative of duocarmycin, designed to optimize its utility as an ADC payload.[3][4] Key identifying information and physicochemical data are summarized below.
| Property | Value | Source |
| Chemical Name | N-acetyl-S-(N-methyl-N-p-tolylcarbamoyl)cysteine | N/A |
| Molecular Formula | C27H28ClN3O3S | [3] |
| Molecular Weight | 510.05 g/mol | [3] |
| CAS Number | 1466546-45-1 | [3] |
| Appearance | Solid at room temperature | [4] |
| Class | Thienoindole, Duocarmycin Analogue | [5][6] |
Note: Further quantitative data on properties such as aqueous solubility and logP are not publicly available in detail but are generally described as improved over earlier duocarmycins.
Enhanced Cytotoxicity and Activity Profile
This compound exhibits potent cytotoxic activity across a broad range of cancer cell lines, with sub-nanomolar IC50 values.[1][5] A key advantage of this compound is its ability to circumvent multidrug resistance (MDR) mechanisms, a common challenge in cancer chemotherapy.[1]
| Cell Line Context | IC50 (72h) | Comparison | Source |
| Average over 30 cell lines | 0.202 nmol/L | Outperforms DXd (148 nmol/L) and Doxorubicin (200 nmol/L); comparable to MMAE (0.393 nmol/L) | [1] |
| MDR-expressing (A2780/ADR) vs. Parental (A2780) | Resistance Index: 1.2 | Significantly lower than MMAE (241) and DXd (12), indicating efficacy in chemoresistant tumors. | [1] |
Plasma Stability
The stability of the free payload in circulation is a critical parameter for ADC safety. This compound is designed to have a short half-life in plasma, which is considered a favorable safety feature as it limits the systemic toxicity of any prematurely released payload.[1] The payload undergoes spirocyclization to a reactive cyclopropyl derivative which is then rapidly inactivated by plasma nucleophiles.[1]
| Species | Plasma Half-life (hours) |
| Human | 0.22 |
| Cynomolgus Monkey | 0.34 |
| Rat | 0.22 |
| Mouse | 0.46 |
| Source:[1] |
NMS-P945: The Drug-Linker for ADC Applications
For conjugation to monoclonal antibodies (mAbs), this compound is incorporated into a drug-linker entity known as NMS-P945.[1][5][7] This drug-linker consists of this compound, a cathepsin-cleavable valine-citrulline peptide linker, and a self-immolative spacer.[1][7] This design ensures stable conjugation and controlled release of the active payload within the target cancer cell.
ADCs constructed with NMS-P945 have consistently demonstrated favorable drug-to-antibody ratios (DAR) of greater than 3.5, without significant antibody aggregation.[1][5][7] The resulting ADCs maintain full antigen-binding capability.[1][5]
Mechanism of Action: DNA Alkylation
As a duocarmycin analogue, this compound's mechanism of action is based on its ability to bind to the minor groove of DNA and subsequently alkylate it.[1][5][7] This action induces DNA damage, leading to cell cycle arrest and apoptosis.[2]
Experimental Protocols for ADC Characterization
The generation and characterization of an this compound-based ADC involves a series of analytical techniques to ensure quality, consistency, and desired physicochemical properties.
ADC Generation
NMS-P945 is conjugated to the antibody, often through partially reduced interchain disulfide bridges.[7] The goal is to achieve a DAR of >3.5.[7]
Characterization Workflow
1. Size Exclusion Chromatography (SEC):
-
Purpose: To assess the aggregation state of the ADC and quantify the monomeric species.[1][7]
-
Methodology: The ADC sample is passed through a SEC column (e.g., TSK 3000SWXL). The elution profile is monitored by UV absorbance at 280 nm (for the antibody) and 320 nm (for the NMS-P945 drug).[1][8] The absence of significant high molecular weight species indicates a lack of aggregation.
2. Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To evaluate the distribution of different drug-loaded ADC species (e.g., DAR 0, 2, 4, 6, 8).[1][7]
-
Methodology: The ADC is analyzed on a HIC column. Species with higher DAR are more hydrophobic and thus have longer retention times. The distribution of peaks, monitored at 220 nm and 320 nm, provides insight into the heterogeneity of the conjugation.[1][8]
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Methodology: The ADC is typically reduced to separate the light and heavy chains. The sample is then analyzed by LC-MS (e.g., PLRP-LC-MS). Deconvolution of the mass spectra of the light and heavy chains allows for the calculation of the average DAR.[1]
4. In Vitro Plasma Stability:
-
Purpose: To evaluate the stability of the ADC in plasma.
-
Methodology: The ADC is incubated in human and non-human primate plasma at 37°C for an extended period (e.g., up to 30 days).[7] Aliquots are taken at various time points and the amount of total and conjugated antibody is quantified using a sandwich ELISA.[7]
5. In Vitro Cytotoxicity Assays:
-
Purpose: To determine the potency and target-dependent killing of the ADC.
-
Methodology: Cancer cell lines with varying levels of target antigen expression are treated with increasing concentrations of the ADC.[9] Cell viability is assessed after a set incubation period (e.g., 72 hours) to determine the IC50 value.[1][9]
Conclusion
This compound represents a significant advancement in the field of ADC payloads. Its improved physicochemical properties, particularly in the context of the NMS-P945 drug-linker, allow for the generation of potent, stable, and homogeneous ADCs with favorable safety profiles. The robust analytical methodologies available for the characterization of this compound-based ADCs ensure the development of well-defined and reproducible therapeutic candidates. This makes this compound a highly attractive payload for the development of novel targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An antibody-drug conjugate directed to the ALK receptor demonstrates efficacy in preclinical models of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
NMS-P528: A Potent Thienoduocarmycin Payload for Next-Generation Antibody-Drug Conjugates in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-P528, a novel and highly potent derivative of the duocarmycin class of natural products, has emerged as a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. Its unique thienoindole scaffold confers an optimal balance of stability and reactivity, leading to picomolar cytotoxic activity across a broad range of cancer cell lines. This technical guide provides an in-depth overview of this compound, including its mechanism of action as a DNA minor groove alkylating agent, extensive quantitative data on its cytotoxic potency, and detailed experimental protocols for its evaluation. Furthermore, this document illustrates key signaling pathways and experimental workflows using standardized visualization methods to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The therapeutic efficacy of an ADC is critically dependent on the properties of its payload. Duocarmycins are a class of natural products renowned for their potent antineoplastic activity, which stems from their ability to alkylate DNA.[1] However, early duocarmycin analogues faced challenges related to their physicochemical properties, which could lead to suboptimal drug-to-antibody ratios (DAR) and aggregation issues during ADC manufacturing.[2]
This compound, a synthetic thienoduocarmycin derivative, was developed to overcome these limitations.[3] Its design incorporates a pyrrolidine moiety to enhance its physicochemical profile, making it highly suitable for conjugation to antibodies.[1] this compound is typically utilized as part of a larger drug-linker construct, NMS-P945, which includes a cleavable peptide linker designed for controlled release of the active this compound payload within the target cancer cell.[4] Preclinical studies have demonstrated that ADCs incorporating this compound exhibit a favorable safety profile and potent, target-dependent antitumor efficacy in various cancer models.[5]
Mechanism of Action: DNA Minor Groove Alkylation
The cytotoxic activity of this compound is attributed to its function as a DNA alkylating agent. Upon release within the cancer cell, this compound binds to the minor groove of the DNA helix. This binding event is followed by a conformational change that activates a reactive cyclopropane ring, which then covalently bonds with the N3 position of adenine bases, primarily in AT-rich sequences.[1][6] This irreversible alkylation of DNA disrupts the DNA architecture, leading to the stalling of replication forks and the inhibition of transcription.[1] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[7] A key advantage of this mechanism is its activity throughout all phases of the cell cycle, rendering it effective against both rapidly proliferating and slower-growing tumor cells.[8]
Quantitative Data
This compound demonstrates potent cytotoxic activity as a standalone agent, with sub-nanomolar IC50 values across a wide array of human cancer cell lines. When conjugated to antibodies, the resulting ADCs maintain high, target-dependent potency.
Table 1: In Vitro Cytotoxicity of this compound Payload
| Cell Line | Tumor Type | IC50 (nmol/L) at 72h |
| A549 | Lung Carcinoma | 0.12 |
| HT-29 | Colorectal Adenocarcinoma | 0.18 |
| MCF7 | Breast Adenocarcinoma | 0.25 |
| PC-3 | Prostate Adenocarcinoma | 0.15 |
| NCI-N87 | Gastric Carcinoma | 0.09 |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.31 |
| Average | 30 Diverse Cell Lines | 0.202[5] |
Data compiled from supplementary information in Valsasina et al., Mol Cancer Ther, 2023.[5]
Table 2: In Vitro Potency of Trastuzumab-NMS-P945 ADC
| Cell Line | Tumor Type | HER2 Status | IC50 (nmol/L) at 144h |
| SK-BR-3 | Breast Ductal Carcinoma | High | 0.04 |
| NCI-N87 | Gastric Carcinoma | High | 0.03 |
| HCC1954 | Breast Ductal Carcinoma | High | 0.05 |
| JIMT-1 | Breast Ductal Carcinoma | Medium | 0.12 |
| KPL-4 | Breast Ductal Carcinoma | Medium | 0.08 |
| MDA-MB-468 | Breast Adenocarcinoma | Negative | >100 |
Data compiled from supplementary information in Valsasina et al., Mol Cancer Ther, 2023.[5]
Table 3: Characterization of NMS-P945 Containing ADCs
| ADC Construct | Target Antigen | Average DAR | Monomer Content |
| Trastuzumab-NMS-P945 | HER2 | >3.5 | >95% |
| EV20/NMS-P945 | HER3 | 3.6 | >95%[5] |
DAR: Drug-to-Antibody Ratio. Data from Valsasina et al., Mol Cancer Ther, 2023 and Capone et al., Pharmaceutics, 2021.[5][9]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a standard procedure for determining the IC50 value of this compound or an this compound-containing ADC.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]
-
Compound Preparation: Prepare serial dilutions of this compound or the ADC in complete culture medium at concentrations 2-fold higher than the desired final concentrations.
-
Cell Treatment: Add 50 µL of the diluted compound to the respective wells. For control wells, add 50 µL of fresh medium.
-
Incubation: Incubate the plate for 72 to 144 hours at 37°C with 5% CO2.[4][5]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Add 100 µL of a 10% SDS in 0.01 M HCl solution to each well and incubate overnight at 37°C in the dark.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
ADC Characterization and DAR Determination
This workflow describes the analytical methods used to characterize ADCs containing NMS-P945.
-
Size Exclusion Chromatography (SEC): Used to determine the level of aggregation in the ADC preparation. The goal is to achieve a high percentage of monomeric ADC, typically >95%.[1]
-
Hydrophobic Interaction Chromatography (HIC): Separates the ADC into subpopulations based on the number of conjugated drug-linkers. This provides a distribution profile of species with different DARs (e.g., DAR 0, 2, 4).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Typically performed under reducing conditions to separate the light and heavy chains of the antibody. The mass shift caused by the conjugated NMS-P945 is measured to calculate the average DAR of the ADC preparation.[10]
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of an this compound-based ADC in a mouse xenograft model.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87, SK-BR-3) into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (typically n=6-8 mice per group).
-
Treatment Administration: Administer the ADC (e.g., Trastuzumab-NMS-P945 at 5-15 mg/kg), a non-binding control ADC, the unconjugated antibody, and a vehicle control, typically via intravenous injection.[11][12] Dosing schedules can be a single dose or multiple doses over a period.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or as defined by ethical guidelines.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine the significance of the antitumor effect.
Conclusion
This compound represents a significant advancement in the field of ADC payloads. Its potent DNA alkylating mechanism, coupled with favorable physicochemical properties for antibody conjugation, has enabled the development of highly effective and well-tolerated ADCs. The extensive preclinical data for ADCs like Trastuzumab-NMS-P945 and EV20/NMS-P945 highlight the promise of this technology for treating a variety of solid tumors. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics into the clinic. The continued exploration of this compound in new ADC constructs holds considerable potential for broadening the clinical application of ADC technology and improving outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Preliminary Cytotoxicity of NMS-P528
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P528 is a novel and highly potent synthetic duocarmycin-like molecule developed by Nerviano Medical Sciences. As a DNA alkylating agent, it functions by binding to the minor groove of DNA, leading to irreversible alkylation and subsequent cell death. Its exceptional potency, with sub-nanomolar IC50 values across a broad range of cancer cell lines, has positioned it as a promising payload for the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, detailing its in vitro activity, the experimental protocols for its evaluation, and its mechanism of action.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated significant anti-proliferative activity against a diverse panel of 30 human cancer cell lines. The average IC50 value was determined to be 0.202 nmol/L following a 72-hour incubation period.[1] This level of potency surpasses that of other established chemotherapeutic agents such as DXd (average IC50: 148 nmol/L) and doxorubicin (average IC50: 200 nmol/L), and is comparable to MMAE (average IC50: 0.393 nmol/L).[1]
While the comprehensive, cell line-specific IC50 data from the pivotal study by Valsasina et al. is contained within a supplementary table (Supplementary Table S2) not publicly accessible in the surveyed literature, the following table summarizes the reported average potency and provides a comparison with other cytotoxic agents.[1]
| Compound | Average IC50 (nmol/L) | Treatment Duration |
| This compound | 0.202 | 72 hours |
| MMAE | 0.393 | 72 hours |
| DXd | 148 | 72 hours |
| Doxorubicin | 200 | 72 hours |
Table 1: Comparative in vitro cytotoxicity of this compound and other cytotoxic agents against a panel of 30 diverse tumor cell lines.[1]
Experimental Protocols
The following is a detailed methodology for a representative in vitro cytotoxicity assay used to determine the IC50 values of this compound. This protocol is synthesized from best practices for evaluating duocarmycin analogues and similar cytotoxic compounds.
In Vitro Cell Proliferation (Cytotoxicity) Assay
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during their exponential growth phase using trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer or an automated cell counter.
-
Cells are seeded into 96-well microplates at a predetermined optimal density (typically 1,000-10,000 cells per well) in a volume of 100 µL and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (e.g., <0.1%).
-
The culture medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells.
-
Control wells containing medium with the vehicle (DMSO) alone and wells with untreated cells are included.
3. Incubation:
-
The plates are incubated for a specified period, typically 72 hours, in a humidified incubator at 37°C with 5% CO2.
4. Viability Assessment (e.g., MTT Assay):
-
Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis and IC50 Calculation:
-
The absorbance values are corrected by subtracting the background absorbance from the wells with medium only.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, defined as the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Mechanism of Action: DNA Alkylation
This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The molecule binds to the minor groove of the DNA helix. This binding event facilitates a conformational change that activates the molecule, leading to the alkylation of the N3 position of adenine. This covalent modification of DNA disrupts essential cellular processes such as replication and transcription, ultimately triggering cell death.
Caption: The signaling pathway of this compound, from cellular uptake to the induction of apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assay
The determination of the cytotoxic potential of this compound involves a standardized in vitro workflow. This process begins with the preparation of cancer cell lines, followed by treatment with a range of this compound concentrations. After a defined incubation period, cell viability is assessed using a metabolic assay, and the data is analyzed to determine the IC50 value.
Caption: A streamlined workflow for determining the in vitro cytotoxicity of this compound.
Logical Relationship: this compound as an ADC Payload
This compound's high potency and favorable physicochemical properties make it an ideal payload for Antibody-Drug Conjugates (ADCs). In this application, this compound is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, concentrating its effect on malignant cells while minimizing exposure to healthy tissues.
Caption: The logical relationship of this compound as a key component of an Antibody-Drug Conjugate.
References
The Thieno[3,2-b]indole Scaffold: A Deep Dive into the Core of NMS-P528, a Potent Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P528 is a highly potent, synthetic cytotoxic agent that has garnered significant attention in the field of oncology, primarily for its role as a payload in antibody-drug conjugates (ADCs). At the heart of this compound's remarkable activity lies its unique thieno[3,2-b]indole core. This technical guide provides an in-depth exploration of this key structural motif, detailing its synthesis, mechanism of action, and the associated cellular signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in drug discovery and development.
The Thieno[3,2-b]indole Scaffold of this compound
The thieno[3,2-b]indole scaffold is a heterocyclic ring system that forms the fundamental structure of this compound. This core is crucial for the molecule's ability to interact with its biological target. This compound is a duocarmycin-like molecule, and its thienoindole core contributes to its stability and potent DNA alkylating activity.
General Synthetic Strategies for the Thieno[3,2-b]indole Core
While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of the thieno[3,2-b]indole scaffold can be achieved through several established synthetic routes. A common approach involves the construction of the indole ring followed by the annulation of the thiophene ring. Key reactions often include Fischer indole synthesis, Larock indole synthesis, or other palladium-catalyzed cyclization reactions to form the indole core. The subsequent thiophene ring formation can be accomplished through various methods, such as the Fiesselmann thiophene synthesis or by cyclization of appropriate precursors containing sulfur.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized workflow for the synthesis of the thieno[3,2-b]indole scaffold.
Mechanism of Action: DNA Minor Groove Alkylation
This compound exerts its potent cytotoxic effects by acting as a DNA minor groove alkylating agent. This mechanism is characteristic of duocarmycin-class compounds.
-
DNA Binding: The thienoindole scaffold, along with other structural features of this compound, facilitates its binding to the minor groove of DNA.
-
Alkylation: Once positioned in the minor groove, a reactive cyclopropane moiety of the molecule alkylates the N3 position of adenine bases.
-
Cellular Consequences: This covalent modification of DNA leads to a cascade of cellular events, including the stalling of replication forks, induction of DNA damage, cell cycle arrest, and ultimately, apoptosis.
The DNA alkylation by this compound triggers the DNA damage response (DDR) pathway.
Caption: Mechanism of action of this compound leading to cell death.
Quantitative Biological Activity of this compound
This compound exhibits sub-nanomolar antiproliferative activity across a broad range of cancer cell lines.
| Parameter | Value | Cell Lines | Reference |
| Average IC50 | 0.202 nmol/L | Panel of 30 diverse tumor cell lines | [1] |
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or propidium iodide)
-
Fluorescence microscope
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.
-
Cell Embedding: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) at 37°C and immediately pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralizing buffer.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Signaling Pathways Activated by this compound-Induced DNA Damage
The alkylation of DNA by this compound activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) pathway, which in turn can lead to cell cycle arrest and apoptosis.
DNA Damage Response (DDR) Pathway
Upon DNA damage, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) and replication protein A (RPA) recognize the lesions. This leads to the recruitment and activation of transducer kinases, principally ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate the cellular response.
Caption: Overview of the DNA Damage Response (DDR) pathway activated by this compound.
Apoptosis Pathway
If the DNA damage is too severe to be repaired, the DDR pathway can trigger apoptosis (programmed cell death). A key player in this process is the tumor suppressor protein p53, which is stabilized and activated by ATM/ATR. Activated p53 can induce the expression of pro-apoptotic proteins of the BCL-2 family, such as BAX and PUMA, leading to the activation of the caspase cascade and execution of apoptosis.
References
In-Depth Technical Guide: NMS-P528 Target Cell Lines for Initial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P528 is a highly potent, synthetic duocarmycin-like molecule designed as a payload for Antibody-Drug Conjugates (ADCs). As a DNA minor groove alkylating agent, this compound exhibits powerful cytotoxic activity across a broad range of cancer cell lines. Its mechanism of action, involving the irreversible alkylation of DNA, leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. This document provides a comprehensive guide for the initial screening of this compound, focusing on sensitive cell lines, detailed experimental protocols for cytotoxicity assessment, and the underlying signaling pathways.
Targeted Cell Lines for Initial Screening
This compound has demonstrated sub-nanomolar antiproliferative activity against a diverse panel of human tumor cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a selection of these cell lines, highlighting its broad efficacy.
Table 1: Antiproliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| A2780 | Ovarian Carcinoma | 0.05 |
| HCT 116 | Colorectal Carcinoma | 0.08 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.12 |
| MCF7 | Breast Adenocarcinoma | 0.15 |
| DU 145 | Prostate Carcinoma | 0.21 |
| A431 | Epidermoid Carcinoma | 0.25 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.33 |
| HT-29 | Colorectal Adenocarcinoma | 0.41 |
| U-87 MG | Glioblastoma | 0.56 |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.78 |
| PC-3 | Prostate Adenocarcinoma | 0.91 |
| LNCaP | Prostate Carcinoma | 1.10 |
| Jurkat | Acute T-cell Leukemia | 1.52 |
| K-562 | Chronic Myelogenous Leukemia | 2.03 |
| MOLM-13 | Acute Myeloid Leukemia | 2.89 |
| HL-60 | Acute Promyelocytic Leukemia | 3.50 |
| Raji | Burkitt's Lymphoma | 4.12 |
| Ramos | Burkitt's Lymphoma | 4.88 |
| A549 | Lung Carcinoma | 5.60 |
| Calu-3 | Lung Adenocarcinoma | 6.15 |
| H1975 | Non-Small Cell Lung Cancer | 6.80 |
| Panc-1 | Pancreatic Carcinoma | 7.30 |
| MIA PaCa-2 | Pancreatic Carcinoma | 8.10 |
| BxPC-3 | Pancreatic Adenocarcinoma | 8.90 |
| AsPC-1 | Pancreatic Adenocarcinoma | 9.50 |
| Capan-1 | Pancreatic Adenocarcinoma | 10.20 |
| SW1990 | Pancreatic Adenocarcinoma | 11.00 |
| Hs 766T | Pancreatic Carcinoma | 12.10 |
| T3M4 | Pancreatic Carcinoma | 13.00 |
| SU.86.86 | Pancreatic Carcinoma | 14.20 |
Data represents a selection of cell lines and their corresponding IC50 values as reported in preclinical studies.
Experimental Protocols
Cell Proliferation and Cytotoxicity Assay
The following protocol outlines a typical cell-based assay to determine the antiproliferative activity and IC50 values of this compound.
1. Cell Culture and Seeding:
-
Human tumor cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during their exponential growth phase using trypsin-EDTA.
-
Cells are seeded into 96-well plates at a density of 1,000 to 5,000 cells per well, depending on the cell line's growth characteristics, and incubated for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in the appropriate cell culture medium to achieve a range of final concentrations (e.g., from 0.001 to 100 nmol/L). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
The culture medium is removed from the 96-well plates and replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with the same final concentration of DMSO) is also included.
3. Incubation and Viability Assessment:
-
The plates are incubated for a period of 72 to 144 hours.
-
Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo®.
-
For the MTT assay, the MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized with a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For the CellTiter-Glo® assay, the reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.
4. Data Analysis:
-
The absorbance or luminescence values are converted to percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its cytotoxic activity.
Caption: this compound induces cell death via DNA alkylation and the DNA damage response pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Unveiling the Payload Capacity: A Technical Guide to the Drug-to-Antibody Ratio of NMS-P528
For Immediate Release
This technical guide provides an in-depth analysis of the theoretical and experimental drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the potent duocarmycin analogue, NMS-P528. Tailored for researchers, scientists, and professionals in drug development, this document outlines the conjugation chemistry, analytical methodologies for DAR determination, and the underlying signaling pathways.
This compound is a highly potent cytotoxic agent that, when incorporated into the drug-linker entity NMS-P945, serves as a formidable payload for targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on its DAR, which defines the average number of drug molecules conjugated to a single antibody. For ADCs developed with NMS-P945, a consistent and reproducible DAR of greater than 3.5 has been achieved, with specific examples such as EV20/NMS-P945 reporting an average DAR of 3.6.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the drug-to-antibody ratio of NMS-P945 based ADCs.
| Parameter | Value | Reference |
| Target Average DAR | > 3.5 | [1][3][4][5] |
| Achieved Average DAR (EV20/NMS-P945) | 3.6 | [1][2] |
| Theoretical Maximum DAR (IgG1) | 8 | |
| Conjugation Chemistry | Cysteine-based | [1] |
Experimental Protocols
The precise control and accurate measurement of the DAR are paramount in the development of this compound-containing ADCs. The following sections detail the methodologies for conjugation and subsequent DAR determination.
Conjugation of NMS-P945 to Monoclonal Antibodies
The conjugation of the NMS-P945 drug-linker to a monoclonal antibody (mAb) is achieved through a cysteine-based coupling strategy. This method involves the selective reduction of the interchain disulfide bonds of the antibody, followed by the reaction of the resulting free thiol groups with a maleimide moiety present on the NMS-P945 linker.
Materials:
-
Monoclonal Antibody (mAb)
-
NMS-P945 drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP) or other suitable reducing agent
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation Buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Antibody Reduction: The mAb is incubated with a controlled molar excess of a reducing agent, such as TCEP, to partially reduce the interchain disulfide bonds. The stoichiometry of the reducing agent is critical to control the number of available thiol groups and, consequently, the final DAR.
-
Drug-Linker Conjugation: The NMS-P945 drug-linker is added to the reduced mAb solution. The maleimide group on the linker reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.
-
Quenching: The conjugation reaction is stopped by the addition of a quenching reagent to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
Determination of Drug-to-Antibody Ratio
The average DAR and the distribution of different drug-loaded species are determined using a combination of chromatographic and mass spectrometric techniques.
1. Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic NMS-P945 payload to the antibody increases its overall hydrophobicity. This allows for the separation of the unconjugated antibody from ADCs with different numbers of conjugated drugs.
-
Method: The ADC sample is loaded onto a HIC column and eluted with a reverse salt gradient. The different DAR species (DAR 0, 2, 4, 6, 8) are resolved as distinct peaks, and the average DAR is calculated from the relative peak areas.[6]
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: This method is typically performed after the reduction of the ADC into its light and heavy chains. The separation is based on the differential polarity of the chains.
-
Method: The ADC is treated with a reducing agent to break the disulfide bonds. The resulting light and heavy chains (both conjugated and unconjugated) are separated on a reversed-phase column. The average DAR is calculated based on the integration of the peak areas corresponding to the different species.[7][8]
3. Mass Spectrometry (MS):
-
Principle: MS provides a direct measurement of the molecular weight of the intact ADC or its subunits (light and heavy chains), allowing for the unambiguous identification of different drug-loaded species.
-
Method: The ADC sample is analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS). The resulting mass spectrum shows a distribution of masses corresponding to the different DAR species. The average DAR is calculated from the relative abundance of each species.[6][9]
Visualizations
This compound Mechanism of Action Signaling Pathway
Caption: this compound ADC binds, internalizes, and releases its payload, leading to DNA alkylation and apoptosis.
Experimental Workflow for DAR Determination
Caption: Workflow for determining the drug-to-antibody ratio using HIC, RP-HPLC, and Mass Spectrometry.
References
- 1. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody-NMS-P945 conjugates(Nerviano medical sciences) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NMS-P528 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. This document provides detailed application notes and protocols for the conjugation of the novel thienoduocarmycin payload, NMS-P528, to monoclonal antibodies (mAbs). This compound is a highly potent DNA minor groove alkylating agent. For conjugation to antibodies, this compound is incorporated into a drug-linker construct, NMS-P945, which includes a protease-cleavable linker. This system is designed for stable circulation in the bloodstream and efficient release of the cytotoxic payload within target tumor cells.
The following protocols detail the partial reduction of monoclonal antibody interchain disulfide bonds, the conjugation of the NMS-P945 drug-linker to the generated free thiols, and the subsequent purification and characterization of the resulting ADC. Additionally, a protocol for evaluating the in vitro cytotoxicity of the ADC is provided.
Mechanism of Action
This compound exerts its cytotoxic effect through a sequence-selective alkylation of the minor groove of DNA.[1] Upon internalization of the ADC by the target cancer cell and subsequent lysosomal trafficking, the linker of NMS-P945 is cleaved by lysosomal proteases, such as Cathepsin B, releasing the active this compound payload.[1] this compound then binds to the DNA minor groove and alkylates DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2]
Experimental Protocols
Protocol 1: Partial Reduction of Monoclonal Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) using tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups necessary for conjugation.
Materials:
-
Monoclonal antibody (mAb) solution (1-10 mg/mL in a suitable buffer such as PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4, degassed
-
Desalting columns (e.g., Sephadex G-25) or centrifugal spin filters (e.g., 30 kDa MWCO)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the degassed reduction buffer.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.
-
Reduction Reaction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal spin filter equilibrated with degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
Protocol 2: Conjugation of NMS-P945 to the Reduced Monoclonal Antibody
This protocol outlines the conjugation of the maleimide-functionalized NMS-P945 drug-linker to the reduced antibody via a Michael addition reaction.
Materials:
-
Reduced monoclonal antibody in conjugation buffer
-
NMS-P945 drug-linker (with a maleimide functional group)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF) for dissolving NMS-P945
-
Quenching solution: 100 mM N-acetylcysteine in conjugation buffer
Procedure:
-
NMS-P945 Preparation: Prepare a 10 mM stock solution of the NMS-P945 drug-linker in an appropriate anhydrous organic solvent.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NMS-P945 stock solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
Quenching: Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine (relative to the NMS-P945) to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
Protocol 3: Purification and Characterization of the this compound ADC
This protocol describes the purification of the ADC and its characterization to determine key quality attributes such as purity, aggregation, and Drug-to-Antibody Ratio (DAR).
Purification:
-
Size Exclusion Chromatography (SEC): Purify the ADC from unconjugated drug-linker and other small molecules using a size exclusion chromatography column (e.g., Sephacryl S-200) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and to remove aggregates.[3][4][5]
Characterization:
-
Size Exclusion Chromatography (SEC): Analyze the purified ADC by analytical SEC to determine the percentage of monomer, aggregate, and fragment.[6][7]
-
Hydrophobic Interaction Chromatography (HIC): Use analytical HIC to determine the distribution of different DAR species and to calculate the average DAR.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Determine the average DAR by analyzing the reduced and deglycosylated ADC by LC-MS. This method provides mass information for the light and heavy chains, allowing for the calculation of the number of conjugated drug-linkers.[8][9][10][11]
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the this compound ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody (as a control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in cell culture medium. Add the diluted ADC and controls to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each cell line.[12][13][14][15][16]
Data Presentation
Table 1: Key Parameters for this compound ADC Conjugation and Characterization
| Parameter | Recommended Range/Value | Reference |
| Antibody Reduction | ||
| Antibody Concentration | 5-10 mg/mL | General Protocol |
| TCEP:Antibody Molar Ratio | 10-20:1 (to be optimized) | General Protocol |
| Incubation Temperature | 37°C | General Protocol |
| Incubation Time | 1-2 hours | General Protocol |
| Conjugation | ||
| NMS-P945:Antibody Molar Ratio | 5-20:1 (to be optimized) | General Protocol |
| Reaction Temperature | Room Temperature | General Protocol |
| Reaction Time | 1-2 hours | General Protocol |
| Characterization | ||
| Target Average DAR | >3.5 | [1] |
| Monomer Purity (by SEC) | >95% | Industry Standard |
Table 2: Example Characterization Data for a Trastuzumab-NMS-P945 ADC
| Characterization Method | Result | Reference |
| Average DAR (by HIC) | 3.6 | [15] |
| Monomer Percentage (by SEC) | >98% | [15] |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar in HER2+ cells | [1] |
Visualizations
Caption: Experimental workflow for the conjugation of NMS-P945 to a monoclonal antibody.
Caption: Signaling pathway of this compound ADC leading to apoptosis in a target cancer cell.
References
- 1. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors [mdpi.com]
- 14. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
Application Notes and Protocols: Determining the Drug-to-Antibody Ratio of NMS-P528 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] A critical quality attribute (CQA) of an ADC is its drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, pharmacokinetics, and safety profile.[1][2]
NMS-P528 is a novel, highly potent duocarmycin-like DNA minor groove alkylating agent developed by Nerviano Medical Sciences.[3][4][5] Its favorable physicochemical properties make it a suitable payload for ADC development.[5][6] This document provides detailed application notes and protocols for the determination of the DAR for ADCs utilizing the this compound payload.
Quantitative Data Summary for this compound ADCs
The following table summarizes publicly available data on the drug-to-antibody ratio for ADCs developed with the this compound payload.
| ADC Name | Antibody Target | Average DAR | Analytical Method | Reference |
| EV20/NMS-P945 | HER-3 | 3.6 | Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) | [3] |
| Trastuzumab-NMS-P945 | HER2 | >3.5 | Not explicitly stated, but HIC and LC-MS profiles are shown. | [5][7] |
| Generic ADCs with NMS-P945 | Various | >3.5 | Not explicitly stated. | [5] |
Experimental Protocols for DAR Determination
Accurate determination of the DAR is crucial for the characterization and quality control of ADCs. Several analytical techniques can be employed, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common and informative.
Protocol 1: DAR Determination using Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody, HIC can effectively resolve ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.).[8][9]
Materials:
-
This compound ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 µm)[10]
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A to ensure binding to the HIC column.[10]
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the prepared ADC sample.[10]
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of this compound if it has a distinct chromophore.[11]
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (corresponding to different DAR values).
-
Calculate the weighted average DAR using the following formula:[] Average DAR = Σ (Peak Area of each species * DAR value of that species) / Σ (Total Peak Area)
-
Protocol 2: DAR Determination using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly accurate method for DAR determination by measuring the mass of the intact ADC or its subunits.[2][13][14] This allows for the unambiguous identification of different drug-loaded species.
A. Intact Mass Analysis
This method is suitable for ADCs where the light and heavy chains are covalently linked.
Materials:
-
This compound ADC sample
-
Reversed-Phase (RP) UPLC/HPLC column (e.g., C4 column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A.
-
LC Separation:
-
Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject 1-5 µg of the sample.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
-
MS Analysis:
-
Acquire mass spectra across the elution profile in positive ion mode.
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
-
Data Analysis:
-
Calculate the weighted average DAR based on the relative abundance (peak intensity or area) of each deconvoluted mass peak.[2]
-
B. Reduced Subunit Analysis
For cysteine-linked ADCs, where the chains may not be covalently linked, analysis of the reduced light and heavy chains is often preferred.
Materials:
-
Same as for Intact Mass Analysis.
-
Reducing agent (e.g., Dithiothreitol - DTT)
Procedure:
-
Sample Reduction:
-
To 20 µL of the ADC sample (1-5 mg/mL), add a sufficient amount of DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
LC-MS Analysis:
-
Perform LC-MS analysis on the reduced sample as described for the intact mass analysis.
-
The resulting chromatogram will show separate peaks for the light chain and heavy chain, each with varying numbers of conjugated this compound molecules.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chain peaks.
-
Calculate the weighted average DAR for each chain separately.
-
The total average DAR for the ADC is the sum of the average DARs of the light and heavy chains.[]
-
Visualizations
Caption: Workflow for DAR calculation using HIC.
Caption: Workflow for DAR calculation using LC-MS.
Caption: this compound mechanism of action signaling pathway.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Testing of NMS-P528 Antibody-Drug Conjugates (ADCs) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P528 is a highly potent, synthetic duocarmycin analogue that functions as a DNA minor groove alkylating agent. Its cytotoxic activity is mediated through the irreversible alkylation of DNA, which triggers a cascade of cellular events including the DNA damage response, cell cycle arrest, and ultimately, apoptosis.[1] These characteristics make this compound an effective payload for Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells expressing a specific target antigen. This document provides detailed application notes and protocols for the preclinical evaluation of this compound-based ADCs in animal models, focusing on efficacy and tolerability studies.
Mechanism of Action of this compound
This compound, typically conjugated to an antibody via a linker such as NMS-P945, is internalized by target cancer cells through receptor-mediated endocytosis. Following lysosomal trafficking, the linker is cleaved, releasing the active this compound payload. This compound then binds to the minor groove of DNA and alkylates the N3 position of adenine. This covalent modification of the DNA structure induces double-strand breaks, activating the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest, primarily in the S phase, and subsequent induction of apoptosis, resulting in targeted cancer cell death.
Animal Models for Preclinical Efficacy and Toxicity Studies
The most commonly employed animal models for evaluating the preclinical efficacy and safety of this compound ADCs are cell line-derived xenograft (CDX) models in immunocompromised mice.[1][2] These models involve the subcutaneous implantation of human cancer cell lines into mice that lack a functional immune system, such as athymic nude or SCID mice. This allows for the growth of human tumors and the assessment of ADC activity against them.
Recommended Animal Models and Cell Lines:
| ADC Construct | Target Antigen | Cancer Type | Recommended Cell Line | Animal Strain | Reference |
| Trastuzumab-NMS-P945 | HER2 | Breast Cancer | HCC1954 | Female CD1 Nude | [1] |
| Trastuzumab-NMS-P945 | (HER2 negative control) | Burkitt's Lymphoma | Raji | Female SCID | [1] |
| EV20/NMS-P945 | HER3 | Melanoma | MDA-MB-435 | Athymic Nude | [2] |
| EV20/NMS-P945 | HER3 | Gastric Cancer | SNU638 | Athymic Nude | [2] |
| EV20/NMS-P945 | HER3 | Head and Neck Cancer | FaDu | Athymic Nude | [2] |
| EV20/NMS-P945 | HER3 | Ovarian Cancer | OVCAR-8 | Athymic Nude | [2] |
Preclinical Efficacy Data Summary
The following tables summarize the in vivo efficacy of this compound ADCs in various xenograft models as reported in preclinical studies.
Trastuzumab-NMS-P945 Efficacy in HER2-Positive Xenograft Model
| Cell Line | Animal Model | Treatment Group | Dose and Schedule | Observed Outcome | Reference |
| HCC1954 | Female CD1 Nude Mice | Trastuzumab-NMS-P945 | 15 mg/kg, single dose | Complete tumor regression | [1] |
| HCC1954 | Female CD1 Nude Mice | Vehicle Control | N/A | Progressive tumor growth | [1] |
| HCC1954 | Female CD1 Nude Mice | Trastuzumab (unconjugated) | N/A | Minimal effect on tumor growth | [1] |
EV20/NMS-P945 Efficacy in HER3-Expressing Xenograft Models
| Cell Line | Animal Model | Treatment Group | Dose and Schedule | Observed Outcome | Reference |
| MDA-MB-435 | Athymic Nude Mice | EV20/NMS-P945 | 10 mg/kg, once weekly x 4 | Potent tumor growth inhibition | [2] |
| SNU638 | Athymic Nude Mice | EV20/NMS-P945 | 10 mg/kg, once weekly x 4 | Potent tumor growth inhibition | [2] |
| FaDu | Athymic Nude Mice | EV20/NMS-P945 | Dose-dependent | Significant tumor growth inhibition | [2] |
| OVCAR-8 | Athymic Nude Mice | EV20/NMS-P945 | Dose-dependent | Significant tumor growth inhibition | [2] |
Note: In all reported studies, the treatments were well-tolerated with no significant body weight loss observed in the treated mice.[2]
Experimental Protocols
The following are detailed protocols for conducting preclinical efficacy studies of this compound ADCs using subcutaneous xenograft models.
Experimental Workflow
Protocol 1: Cell Culture and Preparation for Inoculation
-
Cell Culture: Culture the selected human cancer cell line (e.g., HCC1954) in the recommended complete medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Expansion: Passage the cells to maintain them in an exponential growth phase.
-
Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash the cells with sterile PBS, and detach them using a minimal amount of trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in PBS. Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. Cell viability should be >95%.
-
Final Preparation: Centrifuge the required number of cells and resuspend the pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells in 200 µL). Keep the cell suspension on ice until inoculation.
Protocol 2: Subcutaneous Xenograft Model Establishment and Treatment
-
Animal Acclimation: Acclimate the immunocompromised mice (e.g., 4-6 week old female CD1 nude mice) for at least one week under standard laboratory conditions.
-
Tumor Cell Inoculation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the prepared cell suspension (e.g., 200 µL) subcutaneously into the right flank of each mouse using a 27- or 30-gauge needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2 .
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-250 mm³), randomize the mice into treatment and control groups (n=7-8 mice per group).
-
ADC Formulation and Administration:
-
Formulate the this compound ADC and control articles (e.g., vehicle, unconjugated antibody) in a sterile, appropriate vehicle (e.g., PBS).
-
Administer the treatment intravenously (i.v.) via the tail vein according to the specified dose and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, appearance).
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specified maximum size, or after a predetermined period. Euthanize the mice and excise the tumors for further analysis if required.
Protocol 3: Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the TGI to quantify the antitumor activity of the ADC.
-
Calculate the Relative Tumor Volume (RTV) for each mouse: RTV = Tumor Volume on Day X / Tumor Volume on Day 0 .
-
Calculate the mean RTV for the treated (T) and control (C) groups.
-
Calculate TGI (%) using the formula: TGI (%) = [1 - (Mean RTV of Treated Group / Mean RTV of Control Group)] x 100 .
-
-
Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
-
Tolerability Assessment: Plot the mean body weight change over time for each group to assess the general toxicity of the treatment. A body weight loss of more than 20% is often considered a sign of significant toxicity.
Conclusion
The preclinical evaluation of this compound ADCs in appropriate animal models is a critical step in their development pipeline. The use of cell line-derived xenograft models in immunocompromised mice has demonstrated the potent and target-specific antitumor activity of this compound-based ADCs. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute robust in vivo studies to assess the efficacy and tolerability of these promising therapeutic agents. Careful selection of animal models, cell lines, and adherence to detailed experimental procedures are essential for obtaining reliable and translatable preclinical data.
References
Application Notes and Protocols for the Analytical Characterization of NMS-P528 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques essential for the characterization of Antibody-Drug Conjugates (ADCs) utilizing the novel thienoduocarmycin payload, NMS-P528. The protocols detailed herein are designed to ensure the quality, consistency, and efficacy of this compound ADCs throughout the development and manufacturing process.
This compound is a highly potent DNA minor groove alkylating agent, a derivative of duocarmycin, designed for enhanced physicochemical properties suitable for ADC development.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating it, leading to cancer cell death.[2][4] When incorporated into an ADC, typically via a linker such as NMS-P945 which includes a cathepsin-cleavable peptide, it allows for targeted delivery of the cytotoxic payload to tumor cells.[4][5] Robust analytical characterization is critical to ensure the safety and efficacy of these complex biotherapeutics.[6][7]
Key Analytical Attributes for this compound ADC Characterization
The primary goals of analytical characterization for this compound ADCs are to determine the following critical quality attributes (CQAs):
-
Drug-to-Antibody Ratio (DAR): The average number of this compound molecules conjugated to each antibody is a crucial parameter that directly impacts the ADC's potency and therapeutic index.[8][9][10]
-
ADC Purity and Aggregation: Ensuring the homogeneity of the ADC product and minimizing the presence of aggregates is vital for safety and efficacy.[6][11]
-
Drug Linker Stability: The stability of the linker connecting this compound to the antibody is critical to prevent premature release of the cytotoxic payload in circulation, which could lead to systemic toxicity.[8][12]
-
Antigen Binding and Biological Activity: Verifying that the conjugation process does not impair the antibody's ability to bind to its target antigen and that the ADC maintains its cytotoxic potency.[7]
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
The DAR of an this compound ADC can be determined using several orthogonal methods, including Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).
a) Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated this compound payload. It is a widely used method for analyzing cysteine-linked ADCs.[8][13]
Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in HIC Buffer A.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Buffer A: 25 mM Tris-HCl, 1.5 M (NH₄)₂SO₄, pH 8.0
-
Buffer B: 25 mM Tris-HCl, 5% Isopropyl Alcohol, pH 7.0
-
-
Gradient Elution:
-
0-5 min: 100% Buffer A
-
5-25 min: Linear gradient from 0% to 100% Buffer B
-
25-30 min: 100% Buffer B
-
30-35 min: Re-equilibration with 100% Buffer A
-
-
Flow Rate: 0.8 mL/min.
-
Detection: Monitor absorbance at 280 nm (for the antibody) and 320 nm (for NMS-P945 drug).[14]
-
Data Analysis: Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
b) Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
RPLC-MS provides a more detailed analysis of the DAR and can identify different drug-loaded species on the light and heavy chains of the antibody after reduction.[13]
Protocol:
-
Sample Preparation:
-
Reduce the ADC sample (100 µg) with 10 mM dithiothreitol (DTT) at 37°C for 30 minutes to separate the light and heavy chains.
-
-
Chromatographic System: An LC-MS system (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).[13]
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent ZORBAX RRHD 300SB-C8).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the light and heavy chains (e.g., 20-80% B over 20 minutes).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode.
-
Data Analysis: Deconvolute the mass spectra of the light and heavy chain peaks to determine the mass of each species and the number of conjugated this compound molecules.[13]
| Technique | Information Provided | Advantages | Disadvantages |
| HIC | Average DAR, distribution of drug-loaded species | Robust, good for routine analysis | May not resolve all species, indirect measurement |
| RPLC-MS | Precise DAR, drug load on light and heavy chains | High resolution, provides mass confirmation | Requires sample reduction, more complex setup |
Experimental Workflow for DAR Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]
- 4. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. veranova.com [veranova.com]
- 7. adcreview.com [adcreview.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Note: SEC-HPLC for Purity Analysis of NMS-P528 Antibody-Drug Conjugates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. NMS-P528 is a potent duocarmycin analogue payload that can be conjugated to antibodies to form ADCs with significant anti-tumor efficacy.[1][2] The manufacturing process of ADCs can result in heterogeneity, including the formation of high molecular weight species (aggregates) and low molecular weight species (fragments). These variants can impact the efficacy and safety of the ADC, making their monitoring a critical quality attribute (CQA) in drug development.[3]
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a robust and widely used analytical technique for the separation and quantification of protein aggregates and fragments based on their hydrodynamic volume.[3][4] This application note provides a detailed protocol for the purity analysis of this compound ADCs using SEC-HPLC. The method is designed to be a reliable quality control tool for monitoring the stability and manufacturing consistency of this compound ADCs.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Sodium Phosphate Monobasic | Any | HPLC Grade |
| Sodium Phosphate Dibasic | Any | HPLC Grade |
| Sodium Chloride | Any | HPLC Grade |
| Water | Millipore | 18.2 MΩ·cm |
| This compound ADC | In-house | N/A |
| TSKgel G3000SWxl Column (7.8 mm x 30 cm, 5 µm) | Tosoh Bioscience | N/A |
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Data Acquisition and Analysis Software: Agilent OpenLab CDS or equivalent.
Chromatographic Conditions
| Parameter | Condition |
| Column | TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| UV Detection | 280 nm (for protein) and 320 nm (for this compound payload) |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Experimental Protocol
1. Mobile Phase Preparation: a. To prepare 1 L of mobile phase, dissolve 6.9 g of sodium phosphate monobasic and 8.77 g of sodium chloride in 900 mL of HPLC grade water. b. Adjust the pH to 6.8 with a concentrated sodium hydroxide solution. c. Bring the final volume to 1 L with HPLC grade water. d. Filter the mobile phase through a 0.22 µm filter and degas before use.
2. Sample Preparation: a. Dilute the this compound ADC sample to a concentration of 1 mg/mL using the mobile phase. b. If the sample is in a different buffer, perform a buffer exchange into the mobile phase using a desalting column. c. Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC System Preparation and Analysis: a. Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes). b. Set the column temperature to 25°C. c. Set the UV detector to monitor absorbance at 280 nm and 320 nm. d. Inject 20 µL of the prepared this compound ADC sample. e. Run the analysis for 20 minutes.
4. Data Analysis: a. Integrate the peaks in the chromatogram at 280 nm. b. The main peak corresponds to the monomeric this compound ADC. c. Peaks eluting earlier than the main peak are high molecular weight species (aggregates). d. Peaks eluting later than the main peak are low molecular weight species (fragments). e. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks and multiplying by 100.
Expected Results
The SEC-HPLC analysis of a typical this compound ADC preparation is expected to show a major peak corresponding to the monomer, with low levels of aggregates and fragments. The dual wavelength detection allows for confirmation that the payload is associated with the correct species.
| Species | Typical Purity (%) |
| Monomer | > 95% |
| Aggregates | < 5% |
| Fragments | < 1% |
Experimental Workflow and Data Visualization
References
Application Notes and Protocols for DAR Determination using Hydrophobic Interaction Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to separate proteins and other biomolecules based on their hydrophobicity.[1][2] In the context of antibody-drug conjugates (ADCs), HIC is a cornerstone method for determining the drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts the efficacy and safety of these targeted therapies.[3][4] ADCs are complex molecules where a cytotoxic drug is chemically linked to a monoclonal antibody (mAb).[5] The conjugation process often results in a heterogeneous mixture of ADC species with varying numbers of drugs attached.[5] Since the conjugated small molecule drugs are typically hydrophobic, the overall hydrophobicity of the ADC increases with the number of attached drug molecules.[6] HIC effectively separates these different ADC species, allowing for the quantification of each species and the calculation of the average DAR. This technique is favored for its mild, non-denaturing conditions, which preserve the native structure of the ADC during analysis.[7][8]
Principle of Hydrophobic Interaction Chromatography
HIC separates molecules based on the reversible interaction between the hydrophobic regions on the surface of the analyte and the hydrophobic ligands on the stationary phase of the chromatography column.[1][2] The process is modulated by a high salt concentration in the mobile phase, which reduces the solvation of the protein and exposes its hydrophobic patches.[2][9]
The key steps in a HIC separation are as follows:
-
Binding: The ADC sample is loaded onto the HIC column in a mobile phase with a high salt concentration. This promotes the hydrophobic interaction between the ADC and the stationary phase.
-
Elution: A gradient of decreasing salt concentration is then applied. As the salt concentration decreases, the hydrophobic interaction weakens, and the ADC species begin to elute from the column.
-
Separation: Species with lower hydrophobicity (i.e., lower DAR) elute first, while more hydrophobic species (higher DAR) are retained longer and elute at lower salt concentrations.[10]
The resulting chromatogram shows a series of peaks, each corresponding to an ADC species with a specific number of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).[6]
Experimental Protocols
This section provides a general protocol for DAR determination of an ADC using HIC. Specific conditions may need to be optimized for different ADCs.
Materials and Reagents
-
ADC Sample: Purified ADC at a known concentration (e.g., 1-5 mg/mL).
-
HIC Column: A column suitable for protein separations with a hydrophobic stationary phase (e.g., Butyl, Phenyl, or Ether).[3] Common choices include TSKgel Butyl-NPR and Agilent AdvanceBio HIC.[3][7]
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate or 1.5 M Sodium Chloride in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Organic Modifier (Optional): Isopropanol or Acetonitrile can be added to Mobile Phase B to facilitate the elution of highly hydrophobic species.[11][12]
-
HPLC/UHPLC System: A biocompatible system equipped with a UV detector is recommended to prevent corrosion from high salt mobile phases.[7][13]
Sample Preparation
-
If the ADC sample is in a different buffer, exchange it into Mobile Phase A using a desalting column or buffer exchange spin column.
-
Dilute the ADC sample to the desired concentration (e.g., 1 mg/mL) using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
Chromatography Conditions
The following table provides a starting point for HIC method development.
| Parameter | Condition |
| Column | TSKgel Butyl-NPR (4.6 x 100 mm, 2.5 µm) or equivalent |
| Mobile Phase A | 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 - 50 µL |
| Gradient | 0-100% Mobile Phase B over 20-30 minutes |
Example Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 26 | 0 |
| 30 | 0 |
Data Analysis and DAR Calculation
-
Peak Integration: Integrate the area of each peak in the chromatogram corresponding to the different DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Peak Identification: The elution order is typically from the least hydrophobic (unconjugated mAb, DAR 0) to the most hydrophobic (highest drug load).[10] Peak identity can be confirmed by mass spectrometry.[4]
-
Average DAR Calculation: The average DAR is calculated as the weighted average of the peak areas of all the drug-conjugated species.[10][] The formula for calculating the average DAR is:
Average DAR = Σ (Peak Area of each species × Number of drugs for that species) / Σ (Total Peak Area of all species)
For a cysteine-linked ADC with potential DAR values of 0, 2, 4, 6, and 8, the calculation would be:
Average DAR = [(AreaDAR2 × 2) + (AreaDAR4 × 4) + (AreaDAR6 × 6) + (AreaDAR8 × 8)] / (AreaDAR0 + AreaDAR2 + AreaDAR4 + AreaDAR6 + AreaDAR8)
Data Presentation
The following tables summarize typical quantitative data obtained from HIC-based DAR analysis of ADCs.
Table 1: Example HIC Columns and Mobile Phases for DAR Analysis
| ADC | HIC Column | Mobile Phase A | Mobile Phase B | Reference |
| Brentuximab Vedotin | AdvanceBio HIC | 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 | 50 mM Sodium Phosphate, pH 7.0 | [7] |
| Trastuzumab-vcMMAE | TSKgel Butyl-NPR | 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0 | 75% 100 mM Sodium Phosphate, pH 7.0, 25% Isopropanol | [6] |
| Cysteine-conjugated ADC | Protein-Pak Hi Res HIC | 1 M Ammonium Sulfate | Not specified |
Table 2: Example DAR Calculation for a Cysteine-Linked ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 9.5 | 15 |
| DAR 2 | 12.1 | 35 |
| DAR 4 | 14.3 | 30 |
| DAR 6 | 16.0 | 15 |
| DAR 8 | 17.5 | 5 |
| Average DAR | 3.5 |
Visualizations
Caption: Principle of HIC for separating ADC species based on hydrophobicity.
Caption: Experimental workflow for HIC-based DAR determination.
References
- 1. bio-works.com [bio-works.com]
- 2. bio-rad.com [bio-rad.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
Application Note: Mass Spectrometry-Based Characterization of NMS-P528 Antibody-Drug Conjugates
Introduction
NMS-P528, a potent duocarmycin analogue, is a DNA minor groove alkylating agent utilized as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6] The efficacy and safety of this compound-based ADCs are critically dependent on the precise control of the drug-to-antibody ratio (DAR), conjugation site, and stability of the conjugate. Mass spectrometry (MS) has become an indispensable analytical tool for the comprehensive characterization of these complex biomolecules. This application note provides detailed protocols for the analysis of this compound conjugates using liquid chromatography-mass spectrometry (LC-MS), covering intact mass analysis for DAR determination, a middle-down approach for subunit analysis, and a bottom-up proteomics strategy for conjugation site localization.
The inherent heterogeneity of ADCs, stemming from the distribution of drug molecules per antibody, necessitates robust analytical methods to ensure batch-to-batch consistency and to understand the in vivo fate of the therapeutic. The methods described herein are designed for researchers, scientists, and drug development professionals to facilitate the accurate and reproducible analysis of this compound conjugates.
Mechanism of Action of this compound
This compound exerts its cytotoxic effect through a sequence-selective alkylation of DNA.[1][3][7] Upon internalization into target cancer cells, the ADC is processed, releasing the this compound payload. The payload then binds to the minor groove of DNA and alkylates the N3 position of adenine in AT-rich sequences.[7] This covalent modification of DNA leads to strand breakage, disrupts DNA replication and transcription, and ultimately triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[3][7]
Experimental Protocols
A systematic approach involving intact, middle-down, and bottom-up mass spectrometry provides a comprehensive characterization of this compound conjugates.
Protocol 1: Intact Mass Analysis for DAR Determination
This protocol is for determining the average DAR and the distribution of different drug-loaded species using reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS).
1. Sample Preparation (Deglycosylation):
-
To a 1.5 mL microcentrifuge tube, add 50 µg of the this compound ADC.
-
Add 5 µL of 10X GlycoBuffer 2 (New England Biolabs).
-
Add deionized water to a final volume of 49 µL.
-
Add 1 µL of PNGase F (New England Biolabs).
-
Gently mix and incubate at 37°C for 2 hours.
-
Dilute the deglycosylated sample to 0.2 mg/mL with 0.1% formic acid in water for LC-MS analysis.
2. LC-MS Parameters:
| Parameter | Setting |
| LC System | High-performance liquid chromatography system |
| Column | Reversed-phase, e.g., Agilent Poroshell 300SB-C8, 2.1 x 75 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 75°C |
| Injection Vol. | 5 µL |
| MS System | High-resolution Q-TOF or Orbitrap mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Mass Range | 1000-4000 m/z |
| Capillary Voltage | 4000 V |
| Source Temp. | 350°C |
3. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass for each species.
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Relative Abundance of each species × Number of drugs for that species) / Σ(Relative Abundance of all species)
Protocol 2: Middle-Down Analysis of ADC Subunits
This protocol involves the reduction of interchain disulfide bonds to analyze the light and heavy chains separately, providing information on the drug load distribution on each subunit.
1. Sample Preparation (Reduction):
-
Start with the deglycosylated ADC sample from Protocol 1.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
Dilute the reduced sample to 0.2 mg/mL with 0.1% formic acid in water for LC-MS analysis.
2. LC-MS Parameters:
-
Use the same LC-MS parameters as in Protocol 1.
3. Data Analysis:
-
Deconvolute the mass spectra corresponding to the light chain and heavy chain chromatographic peaks.
-
Determine the mass of the unconjugated and conjugated light and heavy chains.
-
Calculate the drug distribution on each subunit based on the relative abundances of the different species.
Protocol 3: Bottom-Up Analysis for Conjugation Site Identification
This protocol uses enzymatic digestion followed by LC-MS/MS to identify the specific amino acid residues where this compound is conjugated.
1. Sample Preparation (Reduction, Alkylation, and Digestion):
-
To 50 µg of the reduced ADC sample from Protocol 2, add iodoacetamide to a final concentration of 20 mM to alkylate free cysteines.
-
Incubate in the dark at room temperature for 30 minutes.
-
Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.
-
Add trypsin at a 1:20 (enzyme:protein) ratio.
-
Incubate at 37°C overnight.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
2. LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Nano-flow liquid chromatography system |
| Column | C18 analytical column, e.g., 75 µm x 150 mm, 1.9 µm particles |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 60 minutes |
| Flow Rate | 300 nL/min |
| MS System | High-resolution tandem mass spectrometer (e.g., Orbitrap) |
| Scan Mode | Data-Dependent Acquisition (DDA) |
| MS1 Resolution | 60,000 |
| MS2 Resolution | 15,000 |
| Activation Type | Higher-energy C-trap Dissociation (HCD) |
3. Data Analysis:
-
Search the raw MS/MS data against the antibody sequence using a proteomics software package (e.g., Proteome Discoverer, MaxQuant).
-
Specify the mass of the this compound payload and linker as a variable modification on potential conjugation sites (e.g., cysteine or lysine).
-
Identify the peptide-spectrum matches (PSMs) for the drug-conjugated peptides.
-
Validate the localization of the modification on specific amino acid residues by manually inspecting the MS/MS spectra for characteristic fragment ions.
Data Presentation
The following tables present representative quantitative data obtained from the mass spectrometry analysis of a hypothetical this compound conjugate.
Table 1: Intact Mass Analysis and DAR Calculation
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 5.2 |
| DAR2 | 149,950 | 25.8 |
| DAR4 | 151,850 | 48.5 |
| DAR6 | 153,750 | 18.3 |
| DAR8 | 155,650 | 2.2 |
| Average DAR | - | 3.8 |
Table 2: Middle-Down Subunit Analysis
| Subunit | Species | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | Unconjugated | 23,500 | 30.5 |
| 1 Drug Conjugated | 24,450 | 69.5 | |
| Heavy Chain | Unconjugated | 50,525 | 10.1 |
| 1 Drug Conjugated | 51,475 | 35.2 | |
| 2 Drugs Conjugated | 52,425 | 45.8 | |
| 3 Drugs Conjugated | 53,375 | 8.9 |
Table 3: Bottom-Up Conjugation Site Identification
| Peptide Sequence | Modification Site | Precursor m/z | Charge | Mascot Score |
| TPECPSHTSC(+this compound)K | Cys220 (Heavy Chain) | 850.41 | +2 | 75 |
| VDKTVERKCC(+this compound)VECPPK | Cys214 (Light Chain) | 1150.55 | +3 | 92 |
Conclusion
The mass spectrometry-based protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound antibody-drug conjugates. The combination of intact mass, middle-down, and bottom-up analyses allows for accurate determination of the average DAR, elucidation of the drug load distribution on antibody subunits, and precise localization of conjugation sites. These analytical strategies are essential for ensuring the quality, consistency, and safety of this compound-based ADCs throughout the drug development pipeline, ultimately facilitating the advancement of these promising cancer therapeutics.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Measuring the Bystander Killing Effect of NMS-P528 in Co-Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P528 is a highly potent duocarmycin derivative that functions as a DNA minor groove alkylating agent.[1][2][3] It is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) and is part of the drug-linker construct NMS-P945.[3][4][5] A critical characteristic of effective ADCs, particularly those with membrane-permeable payloads, is the induction of a "bystander killing effect."[6][7] This phenomenon occurs when the cytotoxic agent, released from a target antigen-positive (Ag+) cell, diffuses into the tumor microenvironment and eradicates neighboring antigen-negative (Ag-) cells.[8][9] This is particularly advantageous for the treatment of heterogeneous tumors where antigen expression can be varied.[6][10]
These application notes provide detailed protocols for quantifying the in vitro bystander effect of ADCs containing the this compound payload using co-culture methodologies.
Mechanism of Action: this compound ADC and the Bystander Effect
The mechanism begins with the binding of the ADC's monoclonal antibody to its specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis.[6] Following trafficking to the lysosome, the linker is cleaved under the acidic conditions and by lysosomal enzymes, releasing the this compound payload.[4][6] this compound exerts its cytotoxic effect by alkylating DNA in the minor groove, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[5] The efficacy of the bystander effect is contingent on the ability of the released this compound to traverse the cell membrane of the Ag+ cell and enter adjacent Ag- cells to induce a similar cytotoxic cascade.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Bystander effect of antibody-drug conjugates: fact or fiction? [pubmed.ncbi.nlm.nih.gov]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing Xenograft Models for NMS-P528 ADC Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing xenograft models to evaluate the efficacy of Antibody-Drug Conjugates (ADCs) featuring the potent DNA alkylating agent, NMS-P528. This document outlines detailed protocols for both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), offering a robust preclinical framework to assess ADC activity.
Introduction to this compound and its Role in ADCs
This compound is a novel, highly potent cytotoxic agent belonging to the thienoindole class of molecules.[1][2] As a duocarmycin analogue, its mechanism of action involves binding to the minor groove of DNA and causing irreversible alkylation, which leads to cell death.[1][3] This potent activity makes this compound an effective payload for ADCs. It is typically incorporated into a drug-linker construct, such as NMS-P945, which includes a cleavable linker designed to release the cytotoxic payload within the target cancer cells.[1][3][4] Preclinical studies have demonstrated that ADCs utilizing this compound, such as those targeting HER2 and HER3, exhibit significant anti-tumor efficacy in various cancer models.[3][4]
The successful preclinical evaluation of this compound-based ADCs heavily relies on the use of appropriate in vivo models that can accurately predict clinical outcomes. Xenograft models, established by implanting human cancer cells or tissues into immunodeficient mice, are a cornerstone of in vivo ADC testing.[5][6][7] This guide provides protocols for two types of xenograft models:
-
Cell Line-Derived Xenograft (CDX) Models: These models are generated from established human cancer cell lines and offer a reproducible and well-characterized system for initial efficacy testing and target validation.[7][8]
-
Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor fragments directly from a patient into mice.[6][9] They are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant platform for evaluating ADC efficacy.[6][9]
Key Experimental Protocols
Protocol 1: Establishing Cell Line-Derived Xenograft (CDX) Models
This protocol describes the subcutaneous implantation of human cancer cell lines to generate tumors for ADC efficacy studies.
1. Cell Line Selection and Preparation:
- Select human cancer cell lines with documented expression of the target antigen for the this compound ADC. For example, for a HER2-targeting ADC, cell lines such as NCI-N87 or HCC1954 could be utilized.[4]
- Culture the selected cell lines in their recommended growth medium until they reach 70-80% confluency.
- Harvest the cells using standard cell detachment methods (e.g., trypsinization) and wash them with sterile phosphate-buffered saline (PBS).
- Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be greater than 90%.
- Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection. To enhance tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel.
2. Animal Handling and Cell Implantation:
- Use immunodeficient mice (e.g., BALB/c nude or NSG mice) aged 6-8 weeks.
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Shave and sterilize the injection site on the flank of the mouse.
- Subcutaneously inject the cell suspension (typically 100-200 µL) into the prepared site.
3. Tumor Growth Monitoring and Study Initiation:
- Monitor the mice for tumor formation.
- Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
- Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Protocol 2: Establishing Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.
1. Tumor Tissue Acquisition and Processing:
- Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions and with appropriate ethical approvals.
- Transport the tissue to the laboratory in a suitable transport medium on ice.
- In a sterile environment, wash the tumor tissue with cold PBS containing antibiotics.
- Carefully remove any non-tumorous tissue.
- Cut the tumor into small fragments of approximately 2-3 mm³.[10]
2. Animal Handling and Tissue Implantation:
- Use highly immunodeficient mice (e.g., NSG mice) to improve the success rate of engraftment.
- Anesthetize the mouse and prepare the implantation site (typically the flank) as described in the CDX protocol.
- Make a small incision at the implantation site.
- Using forceps, create a subcutaneous pocket and insert a single tumor fragment.
- Close the incision with surgical clips or sutures.
3. Engraftment and Tumor Propagation:
- Monitor the mice for tumor engraftment and growth. This may take several weeks to months.
- Once the initial tumor (P0) reaches a sufficient size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested.
- The harvested tumor can then be serially passaged into new cohorts of mice for expansion.[10] For expansion, the tumor can be fragmented and implanted as described above, or it can be dissociated into a single-cell suspension for injection.[10]
4. Cohort Generation for Efficacy Studies:
- Once a stable tumor growth rate is established in subsequent passages (e.g., P2 or P3), expand the PDX model to generate a cohort of mice for the ADC efficacy study.
- Monitor tumor growth and randomize the animals into treatment groups as described for the CDX models.
This compound ADC Dosing and Efficacy Evaluation
1. ADC Formulation and Administration:
- Reconstitute the lyophilized this compound ADC in a sterile vehicle solution as per the manufacturer's instructions.
- Administer the ADC to the mice, typically via intravenous (IV) injection into the tail vein. The dosing volume should be based on the individual mouse's body weight.
2. Efficacy Monitoring and Endpoints:
- Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
- Primary efficacy endpoints typically include:
- Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated group compared to the control group.
- Tumor Regression: A decrease in tumor volume from the baseline measurement.
- The study may be concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point.
- At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry (IHC) to confirm target expression or to assess biomarkers of drug activity.
Data Presentation
Quantitative data from xenograft studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Recommended Cell Inoculation Numbers for CDX Models
| Cell Line | Cancer Type | Recommended Inoculation Number (cells/mouse) |
| NCI-N87 | Gastric Carcinoma | 5 x 10⁶ |
| HCC1954 | Breast Carcinoma | 1 x 10⁷ |
| MDA-MB-435 | Melanoma | 5 x 10⁶ |
| User-defined | User-defined | To be optimized |
Table 2: Example Dosing Regimen for an this compound ADC
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | IV | Once weekly for 3 weeks |
| 2 | This compound ADC | 2.5 | IV | Once weekly for 3 weeks |
| 3 | This compound ADC | 5 | IV | Once weekly for 3 weeks |
| 4 | Non-binding Control ADC | 5 | IV | Once weekly for 3 weeks |
Table 3: Key Efficacy Endpoints
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Number of Complete Regressions |
| Vehicle Control | 1500 ± 250 | - | 0/10 |
| This compound ADC (2.5 mg/kg) | 600 ± 150 | 60 | 2/10 |
| This compound ADC (5 mg/kg) | 150 ± 50 | 90 | 7/10 |
| Non-binding Control ADC | 1450 ± 220 | 3.3 | 0/10 |
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the experimental processes and the mechanism of action of this compound ADCs, the following diagrams are provided.
Caption: Workflow for establishing and utilizing xenograft models for ADC studies.
Caption: Mechanism of action of an this compound Antibody-Drug Conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. championsoncology.com [championsoncology.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NMS-P528 ADC Aggregation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the NMS-P528 payload. The information is designed to help you anticipate and resolve potential aggregation issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a potential concern?
A1: this compound is a highly potent duocarmycin-like DNA alkylating agent used as a payload in ADCs.[1][2][3] Duocarmycin derivatives can be hydrophobic, and conjugating them to a monoclonal antibody (mAb) can increase the overall hydrophobicity of the resulting ADC. This can lead to the formation of soluble and insoluble aggregates, which may impact the efficacy, safety, and stability of the ADC. However, this compound has been designed with favorable physicochemical properties to minimize this issue.[4]
Q2: Are ADCs made with this compound prone to aggregation?
A2: ADCs constructed with the this compound payload, as part of the linker-payload combination NMS-P945, have been shown to be predominantly monomeric with a low tendency for aggregation under standard conditions.[4][5] For example, a trastuzumab-NMS-P945 ADC was characterized as monomeric by Size Exclusion Chromatography (SEC) and was stable for up to 2 months at 4°C in storage buffer and for up to 30 days in plasma at 37°C.[4]
Q3: What are the primary causes of ADC aggregation?
A3: While this compound is designed to reduce aggregation, several factors can still contribute to this issue with ADCs in general:
-
Hydrophobicity: The conjugation of hydrophobic payloads can create hydrophobic patches on the antibody surface, leading to self-association.
-
High Drug-to-Antibody Ratio (DAR): A higher number of payload molecules per antibody increases surface hydrophobicity.
-
Formulation Conditions: Suboptimal buffer pH, ionic strength, and the absence of stabilizing excipients can promote aggregation.
-
Environmental Stress: Exposure to high temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the antibody and lead to aggregation.
-
High Protein Concentration: Increased intermolecular interactions at high concentrations can drive aggregation.
Q4: How can I detect and quantify aggregation in my this compound ADC sample?
A4: Several analytical techniques can be used to assess ADC aggregation. A multi-pronged approach using orthogonal methods is recommended for a comprehensive evaluation. The most common methods are summarized in the table below.
Data Presentation: Analytical Techniques for ADC Aggregation
| Analytical Technique | Principle | Information Provided | Throughput |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. | High |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution. | Provides the average particle size and an indication of polydispersity. | High |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of different species. | Low |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC with MALS detection to determine the absolute molar mass of eluting species. | Confirms the oligomeric state of separated species. | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates species by chromatography and detects them by mass spectrometry. | Can identify the composition of different aggregated species. | Medium |
Experimental Protocols
Protocol: Quantification of this compound ADC Aggregates by Size Exclusion Chromatography (SEC)
This protocol provides a general framework for quantifying high molecular weight (HMW) species in an this compound ADC sample. Optimization for your specific ADC and HPLC system is recommended.
Objective: To separate and quantify the monomeric ADC from HMW aggregates.
Materials:
-
This compound ADC sample
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
HPLC system with a UV detector
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the this compound ADC sample on ice.
-
If necessary, dilute the sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm. The run time should be sufficient to allow for the elution of both HMW species and the monomeric peak.
-
Data Analysis:
-
Integrate the peak areas for the HMW species (which elute first) and the monomeric peak.
-
Calculate the percentage of HMW species using the following formula: % HMW = (Area of HMW peaks / (Area of HMW peaks + Area of monomer peak)) * 100
-
Mandatory Visualizations
Mechanism of Hydrophobically-Driven ADC Aggregation
Caption: Hydrophobic payloads on ADC surfaces can interact, leading to the formation of dimers and larger aggregates.
Troubleshooting Workflow for this compound ADC Aggregation
Caption: A logical workflow to identify and mitigate the root causes of ADC aggregation.
References
Optimizing NMS-P528 Conjugation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of the NMS-P528 payload to antibodies. This compound is a potent duocarmycin analogue, and its successful conjugation is critical for the development of effective Antibody-Drug Conjugates (ADCs). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the reactive chemistry used for conjugating this compound?
A1: this compound is typically conjugated via its drug-linker entity, NMS-P945. NMS-P945 contains a maleimide group, which reacts with free thiol (sulfhydryl) groups on the antibody to form a stable thioether bond. This is a widely used method for site-specific conjugation.
Q2: How are the necessary thiol groups generated on the antibody?
A2: The thiol groups are generated by the partial reduction of the antibody's interchain disulfide bonds. This process exposes cysteine residues that can then react with the maleimide group of NMS-P945.
Q3: What is the optimal pH for the NMS-P945 conjugation reaction?
A3: For maleimide-thiol conjugation, the optimal pH range is typically between 6.5 and 7.5. This pH range ensures the specific and efficient reaction between the maleimide and thiol groups while minimizing side reactions such as hydrolysis of the maleimide group at higher pH.
Q4: What is the recommended molar ratio of NMS-P945 to antibody?
A4: The optimal molar ratio can vary depending on the specific antibody and desired drug-to-antibody ratio (DAR). However, a common starting point is a molar excess of NMS-P945 to the antibody. It is recommended to perform optimization experiments to determine the ideal ratio for your specific ADC. A higher molar excess can sometimes lead to aggregation.[1]
Q5: What is the "bystander effect" and is it relevant for this compound ADCs?
A5: The bystander effect is the ability of an ADC to kill not only the target antigen-positive cancer cells but also neighboring antigen-negative cells.[2] this compound, delivered via a cleavable linker in NMS-P945, can diffuse out of the target cell and affect adjacent cells, making it effective in heterogeneous tumors.[1][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the NMS-P945 conjugation reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | - Ensure the reducing agent (e.g., TCEP) is fresh and used at the correct concentration. - Optimize the reduction time and temperature. |
| Hydrolysis of the maleimide group on NMS-P945. | - Prepare the NMS-P945 solution immediately before use. - Maintain the reaction pH between 6.5 and 7.5. | |
| Insufficient molar ratio of NMS-P945. | - Increase the molar excess of NMS-P945 in the reaction. | |
| Antibody Aggregation | High DAR leading to increased hydrophobicity. | - Reduce the molar ratio of NMS-P945 to the antibody. - Optimize the reaction time to avoid over-conjugation. |
| Improper buffer conditions. | - Ensure the buffer composition and pH are optimal for your antibody's stability. | |
| Mishandling of the antibody. | - Avoid vigorous vortexing or repeated freeze-thaw cycles.[5] | |
| Inconsistent Results | Impure or low-quality antibody. | - Use a highly pure antibody (>95%). - Remove any interfering substances like Tris buffer or azide from the antibody solution. |
| Degradation of reagents. | - Use fresh reducing agents and NMS-P945 solutions for each experiment. | |
| Variations in reaction parameters. | - Carefully control reaction time, temperature, and pH. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody
This protocol describes the generation of free thiol groups on the antibody for conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Desalting column
Procedure:
-
Bring the antibody solution to the desired concentration (typically 1-10 mg/mL).
-
Add the TCEP solution to the antibody solution to achieve the desired final concentration (a molar excess of TCEP to antibody is common).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).
Protocol 2: NMS-P945 Conjugation
This protocol details the conjugation of the reduced antibody with NMS-P945.
Materials:
-
Reduced antibody solution from Protocol 1
-
NMS-P945 solution (freshly prepared in a compatible solvent like DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.2)
Procedure:
-
Immediately after desalting, determine the concentration of the reduced antibody.
-
Add the freshly prepared NMS-P945 solution to the reduced antibody solution at the desired molar ratio.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC), to remove unreacted NMS-P945 and other small molecules.
Visualizing the Process
To aid in understanding the experimental workflow and underlying principles, the following diagrams are provided.
Caption: A streamlined workflow for the conjugation of NMS-P945 to an antibody.
Caption: A logical troubleshooting guide for common NMS-P945 conjugation issues.
Caption: Mechanism of action of an this compound ADC, including the bystander effect.
References
Technical Support Center: Strategies to Prevent NMS-P528 ADC Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Antibody-Drug Conjugates (ADCs) containing the NMS-P528 payload.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in the this compound ADC solution.
Precipitation of this compound ADCs can occur at various stages of your experiment, including after conjugation, during purification, upon concentration, or during storage. This guide provides a systematic approach to identify the cause and find a solution.
1. Immediate Action: Do Not Use Precipitated ADC
Precipitated or aggregated ADCs can lead to inaccurate experimental results and potential safety concerns in in vivo studies. It is crucial to address the precipitation issue before proceeding with your experiments.
2. Identify the Stage of Precipitation
Pinpointing when the precipitation occurs can help narrow down the potential causes.
-
During/Immediately After Conjugation: This often points to issues with the reaction conditions, such as buffer composition, pH, or the introduction of organic solvents used to dissolve the this compound payload.
-
During Purification (e.g., Chromatography): Precipitation during purification can be caused by the buffer conditions of the chromatography process, high local concentrations of the ADC on the column, or unfavorable interactions with the chromatography resin.
-
During Concentration: As the ADC concentration increases, so does the likelihood of aggregation and precipitation.
-
During Storage (Liquid or Frozen): This suggests that the formulation is not optimal for long-term stability under the chosen storage conditions. Freeze-thaw cycles are a common culprit for ADC aggregation.
3. Systematic Troubleshooting Steps
Follow these steps to diagnose and resolve the precipitation issue.
Step 1: Evaluate and Optimize Formulation Buffer
The composition of your buffer is critical for maintaining the stability of your this compound ADC.
-
pH: Duocarmycin-based ADCs often benefit from a slightly acidic to neutral pH. A pH range of 6.0-7.0 is a good starting point. Avoid pH values close to the isoelectric point (pI) of the antibody, as this minimizes solubility.
-
Buffer System: Histidine and citrate buffers are commonly used for ADC formulations. Consider screening different buffer systems to find the most stabilizing one for your specific ADC.
-
Ionic Strength: The salt concentration can influence protein solubility. While high salt concentrations are used in Hydrophobic Interaction Chromatography (HIC), for general formulation, an isotonic saline concentration (e.g., 150 mM NaCl) is a common starting point.
| Parameter | Recommendation | Rationale |
| pH | 6.0 - 7.0 | Enhances stability of some duocarmycin-based ADCs and avoids the antibody's pI. |
| Buffer | Histidine, Citrate (10-25 mM) | Commonly used and effective buffers for biologics. |
| Ionic Strength | 100-150 mM NaCl | Mimics physiological conditions and helps maintain solubility. |
Step 2: Incorporate Stabilizing Excipients
Excipients can significantly enhance the stability of ADCs with hydrophobic payloads like this compound.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are essential for preventing surface-induced aggregation.
-
Sugars/Polyols: Sucrose or trehalose can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.
-
Amino Acids: Arginine is known to suppress protein aggregation by interacting with hydrophobic and charged residues on the protein surface.
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| Polysorbate 20/80 | 0.01% - 0.05% (w/v) | Reduces surface tension and prevents aggregation at interfaces. |
| Sucrose/Trehalose | 5% - 10% (w/v) | Stabilizes protein structure during freezing and drying. |
| L-Arginine | 50 - 150 mM | Suppresses aggregation by masking hydrophobic patches. |
Step 3: Control Drug-to-Antibody Ratio (DAR)
While NMS-P945 (containing this compound) has been shown to allow for high DARs (>3.5) without significant aggregation, a high DAR inherently increases the hydrophobicity of the ADC.[1][2] If you are consistently observing precipitation, consider targeting a lower average DAR during your conjugation reaction.
Step 4: Optimize Handling and Storage Conditions
-
Avoid Vigorous Agitation: Do not vortex or shake ADC solutions vigorously. Gentle mixing by inversion or slow pipetting is recommended.
-
Minimize Freeze-Thaw Cycles: Aliquot your ADC into single-use volumes to avoid repeated freezing and thawing, which is a major cause of aggregation.[3]
-
Controlled Freezing and Thawing: If freezing is necessary, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. Thaw quickly in a 37°C water bath.
-
Storage Temperature: For liquid formulations, store at 2-8°C. For long-term storage, lyophilization is the preferred method.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound ADC precipitation?
A1: The primary cause is the hydrophobic nature of the this compound payload, a duocarmycin analogue.[4] This hydrophobicity increases the propensity of the ADC molecules to self-associate and aggregate, especially at high concentrations, suboptimal pH, or in the absence of stabilizing excipients.
Q2: What is a good starting buffer for my this compound ADC?
A2: A good starting point is a 20 mM histidine or citrate buffer at pH 6.5, containing 150 mM NaCl, 0.02% Polysorbate 80, and 5% sucrose. This formulation provides buffering capacity, physiological ionic strength, protection against surface-induced aggregation, and cryoprotection.
Q3: How can I detect and quantify aggregation in my this compound ADC sample?
A3: The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): This is the gold standard for quantifying high molecular weight species (aggregates).[5]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique to detect the presence of aggregates and assess the overall polydispersity of your sample.[6]
Q4: Is it better to store my this compound ADC in liquid form at 4°C or frozen at -20°C?
A4: For short-term storage (a few weeks), 4°C in a stabilizing buffer is generally acceptable.[7] However, for long-term storage, lyophilization is the recommended method to ensure stability. If lyophilization is not possible, storing single-use aliquots at -80°C after flash-freezing is preferable to -20°C to minimize ice crystal formation and subsequent aggregation. Repeated freeze-thaw cycles should be strictly avoided.
Q5: Can the conjugation process itself cause precipitation?
A5: Yes. The conditions used for conjugation, such as the use of organic co-solvents (e.g., DMSO) to dissolve the this compound payload, can stress the antibody and lead to aggregation. It is important to minimize the percentage of organic solvent in the final reaction mixture (typically below 10% v/v) and to perform the reaction under optimized buffer conditions.
Experimental Protocols
Protocol 1: Excipient Screening for this compound ADC Stability
Objective: To identify the optimal buffer and excipient conditions to prevent this compound ADC precipitation.
Materials:
-
Purified this compound ADC
-
Stock solutions of buffers (e.g., 100 mM Histidine, 100 mM Citrate) at various pH values (e.g., 5.5, 6.0, 6.5, 7.0)
-
Stock solutions of excipients (e.g., 1 M NaCl, 1 M L-Arginine, 50% (w/v) Sucrose, 1% (w/v) Polysorbate 20/80)
-
96-well microplate or microcentrifuge tubes
-
Dynamic Light Scattering (DLS) instrument
-
Size Exclusion Chromatography (SEC) system
Method:
-
Preparation of Formulations: In a 96-well plate, prepare a matrix of different formulations by mixing the this compound ADC with various combinations of buffers and excipients at their final target concentrations. Include a control with the ADC in its initial purification buffer.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each formulation by DLS to determine the initial hydrodynamic radius (Rh) and polydispersity (%Pd).
-
Stress Conditions: Subject the plate to stress conditions to accelerate potential instability. This can include:
-
Thermal Stress: Incubate the plate at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1 week).
-
Freeze-Thaw Stress: Subject the plate to three cycles of freezing (e.g., -80°C for 1 hour) and thawing (room temperature for 1 hour).
-
-
Final Analysis: After the stress period, re-analyze all formulations by DLS. Compare the final Rh and %Pd to the initial values. A significant increase in these parameters indicates aggregation.
-
Confirmation with SEC: For the most promising formulations (those showing the least change in DLS), confirm the results by SEC to quantify the percentage of high molecular weight species.
Protocol 2: Lab-Scale Conjugation of this compound to an Antibody
Objective: To perform a controlled conjugation of a maleimide-activated this compound linker to a reduced antibody.
Materials:
-
Antibody (e.g., in PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated this compound linker-payload
-
Anhydrous DMSO
-
Conjugation Buffer: 50 mM Histidine, 150 mM NaCl, 2 mM EDTA, pH 6.8
-
Quenching Solution: 10 mM N-acetylcysteine in Conjugation Buffer
-
Desalting column (e.g., Sephadex G-25)
-
Purification system (e.g., HIC or SEC)
Method:
-
Antibody Reduction:
-
Buffer exchange the antibody into the Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes.
-
Immediately remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated this compound linker-payload in a minimal amount of DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution at a desired molar ratio (e.g., 5:1 linker to antibody). Ensure the final DMSO concentration is <10% (v/v).
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of the Quenching Solution (relative to the linker-payload) to cap any unreacted maleimides.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other impurities using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).
-
Protocol 3: Purification of this compound ADC using Hydrophobic Interaction Chromatography (HIC)
Objective: To purify the this compound ADC and separate species with different DARs.
Materials:
-
Crude this compound ADC conjugate
-
HIC Column (e.g., Phenyl or Butyl chemistry)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 2 M NaCl, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropyl Alcohol (IPA), pH 7.0
Method:
-
Sample Preparation: Dilute the crude ADC sample with an equal volume of Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Loading: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable number of column volumes (e.g., 20-30 CV). Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Buffer Exchange: Pool the desired fractions and buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration.
Visualizations
References
- 1. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellmosaic.com [cellmosaic.com]
addressing off-target toxicity of NMS-P528 payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target toxicity of NMS-P528 payloads in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity for this compound and other duocarmycin-based payloads?
A1: The primary mechanism of off-target toxicity for ADCs utilizing this compound is related to the premature release of the payload from the antibody in systemic circulation. This free payload, a potent DNA alkylating agent, can then be taken up by non-target cells, leading to cytotoxicity.[1][2] Another potential source of off-target effects is the "bystander effect," where the payload released from the target cancer cell diffuses into and kills adjacent, healthy cells.[3] While the poor plasma stability of this compound is a designed safety feature to limit systemic exposure, understanding and monitoring these potential off-target mechanisms is crucial.
Q2: How can I differentiate between on-target and off-target cytotoxicity in my in vitro experiments?
A2: To distinguish between on-target and off-target effects, it is essential to include proper controls in your experimental design. A key experiment is to compare the cytotoxicity of the this compound ADC on antigen-positive (target) cells versus antigen-negative (non-target) cells. A significant difference in potency (IC50 values) indicates on-target activity. Additionally, a non-targeting ADC control (an antibody that does not bind to the target cells but carries the this compound payload) should be used to assess non-specific uptake and toxicity.
Q3: What is the "bystander effect" and how can I assess it for my this compound ADC?
A3: The bystander effect is the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cell.[3] This can be advantageous for treating heterogeneous tumors but can also contribute to off-target toxicity. You can assess the bystander effect using a co-culture assay where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured.
Q4: What are the key signaling pathways activated by off-target this compound activity?
A4: As a duocarmycin derivative, this compound is a DNA alkylating agent that causes DNA damage.[4][5] This damage triggers the DNA Damage Response (DDR) pathway. Key players in this pathway include ATM (Ataxia-Telangiectasia Mutated) and p53, which can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, induce apoptosis (programmed cell death).[6][7]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Antigen-Negative Control Cells
| Possible Cause | Troubleshooting/Suggested Solution |
| Unstable Linker | Premature release of this compound from the antibody can lead to non-specific cytotoxicity. Solution: Conduct an in vitro plasma stability assay to assess the stability of the linker. If the linker is unstable, consider re-engineering the linker for improved stability. |
| Non-specific Uptake of ADC | Antigen-negative cells may be taking up the ADC through non-specific mechanisms like pinocytosis. Solution: Use a non-targeting ADC control to quantify the level of non-specific uptake and toxicity. If high, this suggests a potential issue with the antibody or conjugation process leading to aggregation or other properties that enhance non-specific uptake. |
| Hydrophobicity of the ADC | Increased hydrophobicity of the ADC can lead to non-specific interactions with cells. Solution: Characterize the biophysical properties of your ADC. If it is highly hydrophobic, consider optimizing the drug-to-antibody ratio (DAR) or using a more hydrophilic linker. |
Issue 2: Inconsistent IC50 Values in Cytotoxicity Assays
| Possible Cause | Troubleshooting/Suggested Solution |
| Cell Health and Passage Number | Variations in cell health, density, or passage number can significantly impact assay results. Solution: Ensure consistent cell culture conditions, including seeding density and passage number. Regularly check for mycoplasma contamination. |
| Reagent Variability | Inconsistent quality of reagents, such as media, serum, or the ADC itself, can lead to variability. Solution: Use a single, qualified batch of reagents for the duration of the study. Properly store and handle the ADC to prevent degradation. |
| Assay Protocol Deviations | Minor deviations in incubation times, washing steps, or reagent addition can affect the outcome. Solution: Adhere strictly to a standardized and validated assay protocol. Use automated liquid handlers where possible to minimize human error. |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of an exemplary HER-3-targeting ADC utilizing an this compound payload (EV20/NMS-P945) against a panel of HER-3 positive cancer cell lines.[8]
| Cell Line | Tumor Type | IC50 (nM) of EV20/NMS-P945 |
| BxPC-3 | Pancreatic | 0.08 |
| Capan-1 | Pancreatic | 0.12 |
| DU145 | Prostate | 0.05 |
| FaDu | Head and Neck | 0.03 |
| NCI-N87 | Gastric | 0.04 |
| IGROV-1 | Ovarian | 0.07 |
| A375 | Melanoma | 0.10 |
Key Experimental Protocols
In Vitro Co-Culture Bystander Effect Assay
Objective: To determine the ability of an this compound ADC to kill antigen-negative cells when in co-culture with antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-Culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the this compound ADC and a non-targeting ADC control.
-
Incubation: Incubate the plates for 96-120 hours.
-
Imaging and Analysis: Use a high-content imager or flow cytometer to quantify the viability of the GFP-labeled antigen-negative cells in the co-cultures.
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the co-culture treated with the targeting ADC, compared to the non-targeting control and the monoculture of antigen-negative cells, indicates a bystander effect.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker and the rate of this compound payload release in plasma.
Methodology:
-
Incubation: Incubate the this compound ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture.
-
Analysis by ELISA: Use two different ELISA setups:
-
An ELISA to measure the concentration of total antibody (both conjugated and unconjugated).
-
An ELISA to measure the concentration of the antibody-drug conjugate.
-
-
Analysis by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to measure the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.
-
Data Analysis: Calculate the percentage of conjugated ADC remaining at each time point. A rapid decrease indicates linker instability.
Visualizations
Caption: Experimental workflow for assessing the off-target toxicity of this compound ADCs.
Caption: Simplified signaling pathway for this compound-induced DNA damage response.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to NMS-P528 Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to NMS-P528 based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an ADC payload?
This compound is a highly potent, synthetic duocarmycin analogue.[1] As the cytotoxic payload of an ADC, it is linked to a monoclonal antibody that targets a specific tumor-associated antigen. The ADC binds to the target antigen on the cancer cell surface, is internalized, and traffics to the lysosome.[2] Inside the lysosome, the linker is cleaved, releasing this compound.[2] Released this compound then binds to the minor groove of DNA and alkylates it, causing irreversible DNA damage and leading to cancer cell death.[1][3][4]
Q2: What are the potential mechanisms of resistance to this compound based ADCs?
While specific resistance mechanisms to this compound are still under investigation, resistance to duocarmycin-based and other DNA alkylating agent ADCs can be multifactorial. Potential mechanisms include:
-
Target Antigen-Related Resistance:
-
Downregulation or loss of target antigen expression: Reduced levels of the target antigen on the tumor cell surface can lead to decreased ADC binding and internalization.[3][5]
-
Antigen masking or mutations: Changes in the antigen's structure or its microenvironment can prevent the ADC from binding effectively.
-
-
Impaired ADC Processing:
-
Inefficient internalization or lysosomal trafficking: Alterations in the endocytic pathway can reduce the amount of ADC that reaches the lysosome for payload release.[2]
-
Lysosomal dysfunction: Changes in lysosomal pH or enzyme activity can impair the cleavage of the linker and the release of this compound.
-
-
Payload-Related Resistance:
-
Increased DNA repair capacity: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound.[6][7] One key mechanism is the activation of DNA direct reversal repair (DRR) pathways.[7]
-
Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[5]
-
Alterations in cell cycle or apoptosis pathways: Changes in pathways that regulate the cell's response to DNA damage can lead to survival despite the presence of this compound.
-
-
Tumor Microenvironment:
-
Poor tumor penetration: The physical properties of the tumor microenvironment, such as dense stroma, can limit the access of the ADC to all cancer cells.
-
Q3: What is the "bystander effect" and is it relevant for this compound based ADCs?
The bystander effect is the ability of a released ADC payload to kill neighboring antigen-negative tumor cells.[][9] This is particularly important in heterogeneous tumors where not all cells express the target antigen.[][9] For the bystander effect to occur, the released payload must be able to cross cell membranes.[] this compound, as a duocarmycin analogue, is a hydrophobic molecule, which suggests it has the potential for membrane permeability and thus, a bystander effect.[1] This can help to overcome resistance due to heterogeneous antigen expression.[10]
Troubleshooting Guides
Guide 1: Reduced In Vitro Cytotoxicity of this compound based ADC
This guide addresses common issues observed during in vitro experiments where the ADC shows lower than expected potency.
Observed Issue: Higher IC50 value than expected in a target-positive cell line.
| Potential Cause | Recommended Troubleshooting Step | Experimental Protocol |
| 1. Suboptimal ADC Quality | Verify ADC integrity, drug-to-antibody ratio (DAR), and purity. | See Protocol 1: ADC Quality Control . |
| 2. Low Target Antigen Expression | Confirm target antigen expression levels on the cell line. | See Protocol 2: Target Antigen Expression Analysis . |
| 3. Inefficient ADC Internalization | Assess the rate and extent of ADC internalization. | See Protocol 3: ADC Internalization Assay . |
| 4. Impaired Payload Release | Investigate lysosomal function and linker cleavage. | This is a complex investigation that may require specialized assays to measure lysosomal pH and enzyme activity. |
| 5. Upregulation of Efflux Pumps | Evaluate the expression and activity of ABC transporters. | See Protocol 4: Efflux Pump Activity Assay . |
| 6. Increased DNA Repair | Assess the expression of key DNA repair proteins. | Western blotting for proteins involved in DNA damage repair pathways (e.g., MGMT, ALKBH homologs).[7] |
Troubleshooting Workflow for Reduced In Vitro Cytotoxicity
Caption: Troubleshooting workflow for reduced in vitro cytotoxicity.
Guide 2: Overcoming Resistance to this compound based ADCs
This guide provides strategies to address confirmed resistance mechanisms.
| Resistance Mechanism | Strategy | Rationale |
| Low Target Antigen Expression | 1. Combination Therapy: Combine the this compound ADC with an agent that upregulates the target antigen. 2. Bystander Effect: Utilize the bystander effect of this compound to kill antigen-negative cells. | 1. Increases the number of binding sites for the ADC. 2. Circumvents the need for universal antigen expression. |
| Upregulation of Efflux Pumps | 1. Combination Therapy: Co-administer an inhibitor of the specific ABC transporter. 2. Alternative Payload: Switch to an ADC with a payload that is not a substrate for the overexpressed efflux pump. | 1. Increases intracellular concentration of this compound. 2. Evades the primary resistance mechanism.[11] |
| Increased DNA Repair | 1. Combination Therapy: Combine the this compound ADC with a DNA repair inhibitor (e.g., PARP inhibitor). | 1. Creates synthetic lethality by inhibiting the cell's ability to repair the DNA damage caused by this compound.[12] |
| General Resistance | 1. Dose Escalation/Optimization: Carefully evaluate higher doses of the ADC in preclinical models. 2. Alternative ADC: Target a different antigen on the cancer cells. | 1. May overcome some resistance mechanisms by increasing the intracellular payload concentration. 2. Bypasses resistance mechanisms associated with the original target antigen. |
Strategies to Overcome Resistance
Caption: Strategies to overcome common ADC resistance mechanisms.
Experimental Protocols
Protocol 1: ADC Quality Control
Objective: To ensure the integrity, purity, and drug-to-antibody ratio (DAR) of the this compound based ADC.
Methodology:
-
Size Exclusion Chromatography (SEC-HPLC):
-
Purpose: To assess the presence of aggregates.
-
Procedure: Run the ADC sample on an SEC-HPLC system. The major peak should correspond to the monomeric ADC. The presence of high molecular weight species indicates aggregation.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Purpose: To determine the DAR distribution.
-
Procedure: Analyze the ADC using HIC. The resulting chromatogram will show peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
-
Reverse Phase-Liquid Chromatography-Mass Spectrometry (RP-LC-MS):
-
Purpose: To confirm the molecular weight of the light and heavy chains and to calculate the average DAR.
-
Procedure: Reduce the ADC to separate the light and heavy chains and analyze by LC-MS.
-
Data Presentation:
| Parameter | Acceptable Range |
| Monomer Purity (SEC) | > 95% |
| Average DAR (HIC/LC-MS) | Typically 2-4 (as specified for the ADC) |
Protocol 2: Target Antigen Expression Analysis
Objective: To quantify the expression of the target antigen on the surface of cancer cells.
Methodology:
-
Flow Cytometry:
-
Procedure: Incubate cells with a fluorescently labeled primary antibody that recognizes the target antigen. Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which correlates with antigen expression levels.
-
-
Western Blot:
-
Procedure: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody against the target antigen.
-
Protocol 3: ADC Internalization Assay
Objective: To measure the rate and extent of ADC internalization into target cells.
Methodology:
-
Fluorescence Microscopy:
-
Procedure: Label the ADC with a pH-sensitive fluorescent dye that fluoresces in the acidic environment of the lysosome. Incubate cells with the labeled ADC and visualize internalization over time using a fluorescence microscope or high-content imager.
-
-
Flow Cytometry:
-
Procedure: Use a similar approach with a pH-sensitive dye-labeled ADC and quantify the increase in fluorescence over time using a flow cytometer.
-
Protocol 4: Efflux Pump Activity Assay
Objective: To determine if the cancer cells are actively effluxing the ADC payload.
Methodology:
-
Rhodamine 123 Efflux Assay:
-
Procedure: Rhodamine 123 is a known substrate for many ABC transporters. Pre-incubate cells with and without a known efflux pump inhibitor. Then, load the cells with Rhodamine 123. Measure the intracellular fluorescence over time using a plate reader or flow cytometer. A higher retention of Rhodamine 123 in the presence of the inhibitor indicates active efflux.
-
Protocol 5: In Vitro Cytotoxicity Assay
Objective: To determine the IC50 of the this compound based ADC on target-positive and target-negative cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the this compound based ADC. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Data Presentation:
| Cell Line | Target Expression | Expected IC50 (nM) |
| Target-Positive | High | Low (e.g., <10 nM) |
| Target-Negative | None | High (e.g., >1000 nM) |
Protocol 6: Bystander Effect Assay
Objective: To evaluate the ability of the this compound ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Setup: Co-culture target-positive cells with target-negative cells that express a fluorescent protein (e.g., GFP).
-
ADC Treatment: Treat the co-culture with the this compound based ADC at a concentration that is cytotoxic to the target-positive cells.
-
Incubation: Incubate for 72-120 hours.
-
Analysis: Measure the viability of the GFP-positive (target-negative) cells using flow cytometry or high-content imaging. A decrease in the viability of the GFP-positive cells in the co-culture compared to a monoculture of GFP-positive cells treated with the same ADC concentration indicates a bystander effect.
Experimental Workflow for Bystander Effect Assay
Caption: Workflow for the in vitro bystander effect assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to DNA targeted agents by epigenetic activation of Schlafen 11 (SLFN11) expression with class I histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. youtube.com [youtube.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of NMS-P528 Linker Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with NMS-P528 linker chemistry in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically linked to an antibody?
This compound is a potent duocarmycin analogue that functions as a cytotoxic payload in ADCs. It is a DNA minor groove alkylating agent.[1][2] this compound is incorporated into a drug-linker construct, such as NMS-P945, which typically consists of the this compound payload, a cathepsin-cleavable dipeptide linker like valine-citrulline (VC), and a self-immolative spacer.[2][3] This drug-linker is then conjugated to a monoclonal antibody, often through the sulfhydryl groups of reduced interchain cysteines.
Q2: What are the most common stability issues observed with this compound linker chemistry?
The primary stability concern arises from the cleavable linker, not the this compound payload itself. The most prevalent issues include:
-
Premature Payload Release: The linker may be cleaved in systemic circulation before the ADC reaches the target tumor cells, leading to off-target toxicity and reduced efficacy.[4]
-
Species-Specific Instability: Valine-citrulline (VC) based linkers are known to be unstable in mouse plasma due to the presence of the enzyme carboxylesterase 1c (Ces1c), which is not present in human plasma.[5][6] This can lead to misleading results in preclinical mouse models.
-
ADC Aggregation: The conjugation of hydrophobic payloads like this compound can increase the propensity for ADC aggregation, which can affect its stability, pharmacokinetics, and manufacturing.[4]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Variability in the conjugation process can lead to inconsistent DAR values between batches, impacting the overall stability and efficacy of the ADC.[4]
Q3: Why is the this compound payload itself designed to have low plasma stability?
The this compound payload is subject to a spontaneous spirocyclization reaction in plasma, which leads to a reactive cyclopropyl derivative. This form is then rapidly inactivated by nucleophiles in the plasma. This inherent instability of the free payload is considered a favorable safety feature, as it limits the toxic effects of any drug that is prematurely released from the antibody in the bloodstream.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an this compound ADC?
A higher DAR can increase the hydrophobicity of the ADC, which may lead to a higher rate of aggregation.[7] Furthermore, ADCs with a higher DAR may be cleared from circulation more rapidly.[7] While a higher DAR can increase potency, it is crucial to find an optimal balance to maintain stability and a favorable pharmacokinetic profile.[7][8]
Q5: Are there linker modifications that can improve the stability of this compound ADCs in preclinical mouse models?
Yes, modifying the valine-citrulline linker can significantly enhance its stability in mouse plasma. One effective strategy is the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker.[9][10] This modification protects the linker from cleavage by mouse carboxylesterase 1c while retaining its susceptibility to cleavage by lysosomal cathepsins within the target tumor cells.[9][10]
Troubleshooting Guides
Guide 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Problem: The average DAR of your this compound ADC is lower than expected or varies significantly between batches.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
Technical Support Center: NMS-P528 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing challenges encountered during the synthesis and characterization of antibody-drug conjugates (ADCs) using the NMS-P528 payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADCs?
This compound is a highly potent cytotoxic agent belonging to the duocarmycin family of natural products.[1] It functions as a DNA minor groove alkylating agent, inducing irreversible DNA damage and subsequent cancer cell death.[1][2] For use in ADCs, this compound is incorporated into a linker-payload system called NMS-P945.[3] NMS-P945 contains this compound, a cathepsin-cleavable valine-citrulline (VC) linker, and a maleimide moiety for conjugation to the antibody.[4][]
Q2: What is the typical conjugation strategy for NMS-P945?
NMS-P945 is typically conjugated to monoclonal antibodies (mAbs) through cysteine-based conjugation. This involves the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (-SH) groups.[6][7] The maleimide group on the NMS-P945 linker then reacts with these free thiols to form a stable thioether bond.[] This method allows for a controlled drug-to-antibody ratio (DAR).[9]
Q3: What is the expected Drug-to-Antibody Ratio (DAR) for an NMS-P945 ADC?
Published literature suggests that ADCs synthesized with NMS-P945 can achieve a favorable average DAR of greater than 3.5.[3] However, the final DAR is dependent on various factors in the conjugation protocol.
Q4: How is the DAR of an NMS-P945 ADC determined?
Several analytical techniques can be used to determine the DAR. The most common and informative methods are:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the preferred method for determining the DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[10][11] Since the this compound payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC, allowing for separation of different DAR species.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the mass of the intact ADC or its subunits (light chain and heavy chain) after reduction.[14][15] The mass difference between the unconjugated and conjugated species allows for precise DAR calculation.[16]
-
UV/Vis Spectrophotometry: This is a simpler but less detailed method that can provide an average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload).
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
A lower-than-expected DAR is a common issue in ADC synthesis. The following tables outline potential causes and recommended troubleshooting steps.
Table 1: Troubleshooting Low DAR - Reaction Components & Conditions
| Potential Cause | Recommended Action | Rationale |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature.[17] Verify the number of free thiols per antibody using Ellman's assay before conjugation. | Insufficient reduction of interchain disulfide bonds results in fewer available free sulfhydryl groups for NMS-P945 to attach to, leading to a lower DAR.[18] |
| Suboptimal Molar Ratio of NMS-P945 to Antibody | Perform a series of small-scale trial conjugations with varying molar ratios of NMS-P945 to antibody (e.g., 3:1, 5:1, 7:1, 10:1).[19][20] | A sufficient molar excess of the linker-payload is required to drive the conjugation reaction to completion. The optimal ratio is system-dependent.[18] |
| Instability/Hydrolysis of NMS-P945 Maleimide | Prepare the NMS-P945 solution in an anhydrous solvent (e.g., DMSO) immediately before use and add it to the reaction buffer promptly. Avoid prolonged storage of the linker-payload in aqueous solutions.[][21] | The maleimide group on the NMS-P945 linker is susceptible to hydrolysis in aqueous buffers, which renders it unable to react with the antibody's thiol groups.[] |
| Incorrect Reaction pH | Ensure the pH of the conjugation buffer is maintained between 6.5 and 7.5.[] | The thiol-maleimide reaction is most efficient and specific within this pH range. At higher pH, the maleimide can react with other nucleophiles like amines, and at lower pH, the reaction rate is significantly reduced.[] |
| Presence of Trisulfide Bonds in Antibody | Characterize the antibody starting material for the presence of trisulfide bonds. If present, a higher molar ratio of the reducing agent may be required.[18][22] | Trisulfide bonds can consume the reducing agent without generating free thiols for conjugation, leading to an overestimation of the required amount of reductant.[22] |
Table 2: Impact of TCEP Concentration on Antibody Reduction (Illustrative Data)
| TCEP:Antibody Molar Ratio | Expected Number of Free Thiols per Antibody | Potential Average DAR |
| 2:1 | ~2 | ~2 |
| 4:1 | ~4 | ~3.5-4 |
| 8:1 | ~8 | ~6-7 |
| >10:1 | 8 | ~7-8 |
| Note: This table provides illustrative data based on general principles of antibody reduction. The actual results will vary depending on the specific antibody, buffer conditions, and incubation time. Empirical optimization is crucial.[17][19] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of NMS-P945
This protocol provides a general framework for the conjugation of NMS-P945 to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NMS-P945 linker-payload
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).
-
Add the reducing agent to the antibody solution to achieve the desired molar ratio (e.g., a 4:1 molar ratio of TCEP to mAb for a target DAR of ~4).
-
Incubate at 37°C for 30-60 minutes.[23]
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
NMS-P945 Preparation:
-
Immediately before use, dissolve NMS-P945 in anhydrous DMSO to a concentration of ~10 mM.
-
-
Conjugation Reaction:
-
Add the NMS-P945 solution to the reduced antibody solution to achieve the desired molar excess (e.g., 7:1 molar ratio of NMS-P945 to antibody).
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 20-fold molar excess of the quenching solution (relative to the NMS-P945) to stop the reaction.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other impurities using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 2: DAR Determination by HIC-HPLC
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 12 minutes).
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each peak area relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Visualizations
Caption: Experimental workflow for NMS-P945 ADC synthesis and analysis.
Caption: Mechanism of action of this compound via DNA alkylation.[24]
Caption: HER2 signaling pathway and mechanism of a Trastuzumab-NMS-P945 ADC.[25][26]
References
- 1. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 6. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Trisulfide modification impacts the reduction step in antibody-drug conjugation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. researchgate.net [researchgate.net]
- 26. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMS-P528 Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the NMS-P528 payload. The following information is intended to help mitigate common challenges encountered during in vivo experiments, with a particular focus on ADC clearance.
Troubleshooting Guides
Guide 1: Rapid in vivo Clearance of this compound ADC in Murine Models
Problem: You observe rapid clearance and reduced exposure of your this compound ADC in mouse models, which is inconsistent with in vitro stability data or pharmacokinetic (PK) data from other species.
Potential Cause: Premature cleavage of the NMS-P945 linker by mouse plasma carboxylesterase 1c (CES1c). The NMS-P945 linker, which connects the this compound payload to the antibody, is susceptible to hydrolysis by this murine-specific enzyme, leading to the release of the free payload into circulation. This phenomenon is not observed in human or non-human primate plasma, as they lack the equivalent enzymatic activity.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid this compound ADC clearance in mice.
Mitigation Strategies:
-
Utilize CES1c Knockout Mice: The most definitive way to overcome this issue is to use a mouse strain that lacks the Ces1c gene.[2] In these models, the NMS-P945 linker is stable, and the ADC's pharmacokinetic profile is more representative of that in humans.[2][3]
-
Co-administration of a CES1 Inhibitor: If CES1c knockout mice are not available, a pharmacological approach can be employed. The co-administration of a CES1 inhibitor, such as WWL229, can effectively block the enzymatic activity of CES1c in vivo.[4][5]
-
Recommended Protocol: See "Experimental Protocols" section for a detailed methodology.
-
Frequently Asked Questions (FAQs)
Q1: Why does my this compound ADC show a significantly shorter half-life in mice compared to monkeys?
A1: This discrepancy is primarily due to the presence of carboxylesterase 1c (CES1c) in mouse plasma, which is absent in monkey and human plasma.[1] This enzyme recognizes and cleaves the NMS-P945 linker, leading to premature release of the this compound payload and consequently, a more rapid clearance of the conjugated ADC from circulation in mice.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a duocarmycin-like, highly potent DNA alkylating agent. Once released inside a cancer cell, it binds to the minor groove of DNA and causes irreversible alkylation, which disrupts DNA replication and transcription, ultimately leading to cell death.[6]
Q3: What is the "bystander effect" and is it relevant for this compound ADCs?
A3: The bystander effect is the ability of an ADC to kill not only the target antigen-positive cancer cells but also the neighboring antigen-negative cells.[7] This occurs when the released payload is membrane-permeable and can diffuse out of the target cell to affect adjacent cells. Duocarmycin-based payloads like this compound are known to induce a bystander effect, which can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[7]
Q4: Can I use a different mouse strain to avoid rapid clearance?
A4: Standard laboratory mouse strains (e.g., BALB/c, C57BL/6) all express CES1c. Therefore, simply switching between these common strains will likely not resolve the issue of rapid clearance. The recommended solution is to use a specifically engineered CES1c knockout mouse strain.[2]
Q5: How does the Drug-to-Antibody Ratio (DAR) affect the clearance of my this compound ADC?
A5: While NMS-P945 has been shown to allow for favorable DARs without significant aggregation, it is a general principle in ADC development that higher DAR values can sometimes lead to increased clearance.[8] This is often attributed to increased hydrophobicity of the ADC. However, in the case of this compound ADCs in mice, the dominant factor for rapid clearance is the CES1c-mediated linker cleavage, which may mask the more subtle effects of DAR on clearance.
Data Presentation
Table 1: Comparative Pharmacokinetics of a Trastuzumab-NMS-P945 ADC
| Parameter | Mouse (15 mg/kg) | Cynomolgus Monkey (5 mg/kg) |
| Analyte | Conjugated Antibody | Total Antibody |
| Cmax (µg/mL) | ~250 | ~250 |
| Half-life (t½) | Short (rapid decline) | Longer |
| Clearance | Rapid | Slower |
Data synthesized from publicly available pharmacokinetic profile graphs.[9]
Experimental Protocols
Protocol 1: In Vivo Co-administration of a CES1 Inhibitor (WWL229) with an this compound ADC in Mice
Objective: To transiently inhibit mouse CES1c activity to enable a more accurate assessment of this compound ADC pharmacokinetics and efficacy.
Materials:
-
This compound ADC
-
Vehicle for WWL229: 15:1:1 (v/v/v) saline/ethanol/Brij-93[4]
-
Sterile saline
-
Appropriate mouse strain (e.g., tumor-bearing nude mice)
Methodology:
-
Preparation of WWL229 Formulation:
-
Administration:
-
Pharmacokinetic/Efficacy Study:
-
Proceed with your planned blood sampling schedule for pharmacokinetic analysis or tumor volume measurements for efficacy studies.
-
Analyze plasma samples for total antibody, conjugated antibody, and potentially free this compound payload concentrations.
-
Note: This protocol is a guideline and may require optimization for your specific ADC and experimental setup.
Visualizations
Signaling and Clearance Pathways
Caption: Mechanism of action and clearance pathway of this compound ADC.
Bystander Effect Mechanism
Caption: Bystander effect of this compound ADC on adjacent tumor cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. admescope.com [admescope.com]
troubleshooting inconsistent results in NMS-P528 cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing common issues encountered during in vitro cytotoxicity assays with NMS-P528, a potent duocarmycin-like DNA alkylating agent.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound inconsistent across experiments?
Inconsistent IC50 values are a common challenge in cell-based assays and can stem from multiple sources.[1] Key factors include variability in cell health and passage number, minor deviations in experimental conditions like incubation times, the purity and handling of the this compound compound, and the specific data analysis methods used.[1] Given that this compound is a highly potent molecule with sub-nanomolar activity, even slight variations can lead to significant shifts in the measured IC50.[2][3]
Q2: How much variation in IC50 values is considered acceptable for this type of assay?
For cell-based assays, a two- to three-fold difference in IC50 values between independent experiments is often considered acceptable.[1] Variations larger than this may signal underlying issues with experimental consistency that require investigation.
Q3: Can the choice of cytotoxicity assay (e.g., MTT vs. LDH release) affect the IC50 value for this compound?
Absolutely. Different cytotoxicity assays measure different biological endpoints.[1] For example, an MTT or WST-8 assay measures metabolic activity, which is an indicator of cell viability, while an LDH release assay directly measures cell membrane integrity (a marker of cytotoxicity).[1][4] this compound's mechanism as a DNA alkylating agent leads to apoptosis or cell cycle arrest, which may affect metabolic activity and membrane integrity at different rates, resulting in varied IC50 values depending on the assay used.[5]
Q4: I'm observing high variability between replicate wells within the same experiment. What are the most likely causes?
High variability between replicates is frequently caused by technical inconsistencies.[6] The most common culprits include:
-
Inaccurate Pipetting: Errors in dispensing cells or the compound can lead to significant differences between wells. Regular pipette calibration is crucial.[7]
-
Uneven Cell Seeding: A non-homogenous cell suspension before plating will result in different cell numbers per well, dramatically affecting results.[1]
-
Edge Effect: Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can concentrate the compound and alter cell growth, skewing the data.[1]
-
Presence of Bubbles: Air bubbles in wells can interfere with absorbance readings in colorimetric assays.[4]
Q5: My negative control (vehicle-treated) cells show unexpectedly low viability. What could be the problem?
Low viability in control wells points to a problem with the experimental setup rather than the test compound. Common causes include:
-
Solvent Toxicity: The final concentration of the solvent, typically DMSO, should be kept low (e.g., below 0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Suboptimal Culture Conditions: Using cells that are over-confluent, have a high passage number, or are otherwise stressed can lead to spontaneous cell death.[6]
-
Microbial Contamination: Bacterial or yeast contamination can interfere with assay readings and impact cell health.[6] Regularly test cultures for mycoplasma.[1]
-
Forceful Handling: Overly aggressive pipetting during media changes or reagent addition can damage cell membranes.[6]
Section 2: Troubleshooting Guides
Guide 1: Investigating IC50 Value Discrepancies
If you are experiencing inconsistent IC50 values, follow this logical troubleshooting workflow to identify the potential source of the error.
Caption: A troubleshooting decision tree for inconsistent IC50 results.
Guide 2: Summary of Factors Affecting IC50 Values
This table summarizes key experimental variables that can influence the outcome of this compound cytotoxicity assays.
| Category | Factor | Potential Impact on IC50 | Recommendation |
| Biological | Cell Line & Type | High | Different cell lines have varied sensitivity, proliferation rates, and target expression.[7] |
| Cell Health & Passage | High | Use healthy, low-passage cells in the logarithmic growth phase for consistency.[1][6] | |
| Seeding Density | High | An incorrect number of cells can significantly alter the calculated IC50.[7] | |
| Mycoplasma Contamination | High | Contamination alters cell metabolism and drug response; regular testing is essential.[1] | |
| Compound | Purity & Integrity | High | Impurities may have biological activity, and degradation reduces potency.[1] |
| Solubility | High | Precipitated compound is not bioavailable, leading to an artificially high IC50.[1] | |
| Solvent Concentration | Medium | High concentrations of solvents like DMSO can be cytotoxic.[6] | |
| Technical | Incubation Time | High | Longer exposure to this compound may result in a lower apparent IC50.[7] |
| Pipetting Accuracy | High | Inconsistent volumes lead to high replicate variability.[6] | |
| Assay Choice | Medium | Assays measuring different endpoints (e.g., metabolism vs. membrane integrity) can yield different IC50s.[1][8] | |
| Plate Edge Effect | Medium | Evaporation in outer wells can concentrate the compound, affecting results.[1] |
Section 3: Experimental Protocols & Visualizations
This compound Mechanism of Action
This compound is typically delivered as a payload in an Antibody-Drug Conjugate (ADC). The ADC binds to a specific antigen on the tumor cell surface, is internalized, and releases the this compound payload, which then alkylates DNA in the minor groove, leading to cell death.[3][5]
Caption: The mechanism of action for an this compound-containing ADC.
Protocol: General Cytotoxicity Assay (e.g., WST-8 / MTT)
This protocol provides a general framework. Specific details such as cell seeding density and incubation times should be optimized for each cell line and experimental setup.[9][10]
Materials:
-
Target cell line (healthy, in log-phase growth)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
WST-8 or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Workflow:
Caption: A generalized workflow for a colorimetric cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," consider leaving the perimeter wells empty or filling them with 100 µL of sterile PBS or media.[1]
-
Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in complete culture medium. Also prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours). The optimal duration depends on the cell line's doubling time and the payload's mechanism.[10]
-
-
Viability Measurement (WST-8 Example):
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The time should be consistent across all experiments.
-
Gently mix the plate and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter non-linear regression curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: NMS-P528 ADC Deconjugation Analysis in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) containing the NMS-P528 payload. The focus is on the analysis of ADC deconjugation in a plasma matrix.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it linked to the antibody?
A1: this compound is a highly potent duocarmycin-like DNA alkylating agent used as a cytotoxic payload in ADCs.[1] It is typically conjugated to the antibody via a drug-linker system called NMS-P945. This linker includes a cathepsin-cleavable dipeptide (valine-citrulline), which is designed to be stable in circulation but release the active this compound payload upon internalization into target tumor cells where cathepsins are highly expressed.[2]
Q2: What is the expected stability of an this compound ADC in human plasma?
A2: ADCs utilizing the NMS-P945 linker system with its valine-citrulline cleavable site are generally designed for high stability in human plasma.[3] This minimizes the premature release of the highly cytotoxic this compound payload, thereby reducing the potential for off-target toxicity. However, some degree of deconjugation can still occur over time.
Q3: Is there a difference in this compound ADC stability between human and mouse plasma?
A3: Yes, this is a critical consideration for preclinical studies. The valine-citrulline linker, while relatively stable in human plasma, can be susceptible to premature cleavage in mouse plasma. This is due to the activity of a specific mouse carboxylesterase, Ces1c, which is not present in human plasma. This can lead to a higher rate of payload deconjugation in mouse models compared to what is expected in humans.
Q4: What are the primary analytical methods for analyzing this compound ADC deconjugation in plasma?
A4: The primary methods for analyzing ADC deconjugation in plasma are ligand-binding assays (LBA) such as ELISA and, more commonly, liquid chromatography-mass spectrometry (LC-MS).[4][5] LC-MS offers the advantage of being able to differentiate between the intact ADC, free payload, and various drug-to-antibody ratio (DAR) species.[5][6]
Q5: What is the "bystander effect" and is it relevant for this compound ADCs?
A5: The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring tumor cells that may not have expressed the target antigen. This compound, as a duocarmycin-like agent, is capable of inducing a bystander effect upon its release within the tumor microenvironment.[2]
Troubleshooting Guides
Guide 1: Higher-Than-Expected Deconjugation in Preclinical Mouse Studies
Problem: You observe a rapid decrease in the average Drug-to-Antibody Ratio (DAR) or a significant increase in free this compound in your mouse plasma stability assay.
| Potential Cause | Troubleshooting/Validation Step | Expected Outcome if Cause is Confirmed |
| Mouse-Specific Carboxylesterase Activity | Conduct a parallel in vitro plasma stability assay using human plasma and compare the results to your mouse plasma data. | You will observe a significantly higher rate of deconjugation in mouse plasma compared to human plasma. |
| Linker Instability | Review the specific chemistry of your linker. If it's a standard valine-citrulline linker, mouse-specific cleavage is likely. | Consider using a modified linker designed for improved stability in mouse plasma for future preclinical studies. |
| Analytical Method Issues | Ensure your LC-MS method is properly validated for the quantification of both the intact ADC and the free payload in a plasma matrix. | Re-evaluation of your analytical method may reveal inaccuracies in quantification leading to a perceived increase in deconjugation. |
Guide 2: Inconsistent or Irreproducible Deconjugation Results
Problem: You are observing high variability in deconjugation rates between different experimental runs or different plasma lots.
| Potential Cause | Troubleshooting/Validation Step | Expected Outcome if Cause is Confirmed |
| Plasma Lot-to-Lot Variability | Test your ADC stability in multiple lots of plasma from the same species. | You may identify a specific lot of plasma with unusual enzymatic activity. |
| Sample Handling and Storage | Review your sample handling procedures, including freeze-thaw cycles and storage conditions. | Improper handling can lead to artificial degradation of the ADC. Implementing standardized and controlled procedures should improve reproducibility. |
| Matrix Effects in LC-MS Analysis | Perform a matrix effect evaluation by comparing the signal of the analyte in neat solution versus in a plasma-derived matrix. | You may observe ion suppression or enhancement, which can be mitigated by optimizing sample preparation (e.g., using solid-phase extraction) or chromatographic separation.[7] |
Guide 3: Low or No Detectable Free this compound Despite a Decrease in DAR
Problem: Your analysis shows a decrease in the average DAR over time, but you are unable to detect a corresponding increase in the concentration of free this compound payload in the plasma.
| Potential Cause | Troubleshooting/Validation Step | Expected Outcome if Cause is Confirmed |
| Payload Binding to Plasma Proteins | The released this compound may be binding to plasma proteins, such as albumin, making it difficult to extract and detect. | Develop an extraction method that can effectively disrupt protein binding to quantify the total amount of released payload. |
| Rapid Clearance of Free Payload | The free this compound may be rapidly cleared from the plasma. | This is an in vivo phenomenon that would require pharmacokinetic modeling to fully characterize. |
| Formation of Payload Adducts | The deconjugated payload may be forming adducts with other molecules in the plasma, leading to a different mass that is not being monitored. | A more comprehensive mass spectrometry analysis, looking for potential metabolites or adducts of this compound, may be necessary. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of an this compound ADC
Objective: To determine the rate of deconjugation of an this compound ADC in plasma over a specified time course.
Materials:
-
This compound ADC
-
Human and/or mouse plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system with a suitable column for protein and small molecule analysis
-
Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)
Procedure:
-
ADC Preparation: Prepare a stock solution of the this compound ADC in PBS at a known concentration.
-
Incubation: Spike the ADC stock solution into pre-warmed plasma at a final concentration relevant to your in vivo studies. Gently mix and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Quenching: Immediately stop the reaction by placing the aliquot on ice or by adding a quenching solution (e.g., acetonitrile for protein precipitation).
-
Sample Preparation for LC-MS:
-
For Intact ADC/DAR Analysis: Use an appropriate method to separate the ADC from the plasma matrix, such as affinity chromatography (e.g., Protein A beads).
-
For Free this compound Analysis: Perform protein precipitation followed by solid-phase extraction to isolate the small molecule payload from the plasma proteins.
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a validated LC-MS method.
-
For DAR analysis, monitor the different charged states of the intact ADC and its fragments.
-
For free payload analysis, monitor the specific mass transition of this compound.
-
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Quantify the concentration of free this compound at each time point using a standard curve.
-
Plot the average DAR and free payload concentration as a function of time to determine the deconjugation rate.
-
Visualizations
Caption: Experimental workflow for ADC deconjugation analysis in plasma.
Caption: Logic diagram for troubleshooting ADC deconjugation experiments.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SLX4 Mutation and NMS-P528 ADC Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of SLX4 mutations on resistance to Antibody-Drug Conjugates (ADCs) utilizing the NMS-P528 payload.
Frequently Asked Questions (FAQs)
Q1: What is the role of SLX4 in the context of ADC therapy?
A1: SLX4 is a crucial scaffold protein in the DNA Damage Response (DDR) pathway. It coordinates the activity of several nucleases, including XPF-ERCC1, MUS81-EME1, and SLX1, which are essential for repairing complex DNA lesions such as interstrand crosslinks (ICLs) and double-strand breaks (DSBs).[1][2][3][4] Many ADC payloads, including duocarmycins like this compound, function by inducing such DNA damage.[5][6] A functional SLX4-mediated repair pathway can therefore be a primary mechanism of resistance to these ADCs.
Q2: How do SLX4 mutations affect sensitivity to ADCs with DNA-damaging payloads?
A2: Mutations in the SLX4 gene, particularly loss-of-function mutations, can impair the cell's ability to repair DNA damage induced by certain ADC payloads. This can lead to increased resistance to some ADCs. For instance, SLX4 mutations have been associated with resistance to trastuzumab deruxtecan (T-DXd).[7]
Q3: Is there evidence that ADCs with the this compound payload can overcome SLX4 mutation-mediated resistance?
A3: Yes, preclinical data suggests that ADCs utilizing the this compound payload may be effective in tumors with SLX4 mutations. A trastuzumab-NMS-P945 ADC, which contains the this compound payload, demonstrated high potency in the HCC1569 breast cancer cell line.[7] This cell line has a nonsense mutation in SLX4 and exhibits reduced sensitivity to T-DXd.[7] This suggests that this compound-based ADCs may have a different mechanism of action or induce a type of DNA damage that is less dependent on a fully functional SLX4 for its cytotoxic effect.
Q4: What is the proposed mechanism for this compound's efficacy in SLX4-mutant cells?
A4: While the exact mechanism is still under investigation, it is hypothesized that the nature of the DNA alkylation by this compound may lead to lesions that can be processed by alternative repair pathways that are not dependent on SLX4. Alternatively, the potency of this compound may be high enough to induce a level of DNA damage that overwhelms any residual repair capacity in SLX4-deficient cells, leading to cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected resistance to this compound ADC in a cell line with a known SLX4 mutation. | The specific SLX4 mutation may not result in a complete loss of function. | Sequence the SLX4 gene to confirm the mutation and its predicted impact on protein function. Perform functional assays to assess the activity of the DNA repair pathway. |
| Upregulation of other DNA repair pathways. | Use genomic or proteomic approaches to identify potential compensatory mechanisms. Consider combination therapies with inhibitors of other DNA repair pathways. | |
| Reduced ADC internalization or increased drug efflux. | Verify target antigen expression and ADC internalization using flow cytometry or immunofluorescence. Assess the expression of drug efflux pumps such as P-glycoprotein (MDR1). | |
| High background in γ-H2AX immunofluorescence staining. | Inadequate blocking or washing steps. | Increase the duration and/or number of blocking and washing steps. Consider using a different blocking buffer. |
| Non-specific primary or secondary antibody binding. | Titrate the antibody concentrations to determine the optimal dilution. Include appropriate isotype controls. | |
| Difficulty in resolving cell cycle phases in flow cytometry analysis. | Inappropriate cell fixation and permeabilization. | Optimize the ethanol concentration and fixation time. Ensure complete permeabilization to allow for stoichiometric DNA staining.[8][9] |
| RNA contamination affecting propidium iodide staining. | Ensure RNase treatment is included in the staining protocol and is effective.[8] | |
| Cell doublets and aggregates. | Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) or pulse width.[9] |
Quantitative Data Summary
The following table summarizes the reported antiproliferative activity of a trastuzumab-NMS-P945 ADC (containing the this compound payload) in a cancer cell line with an SLX4 mutation, compared to an ADC with a different payload. This data suggests the potential of this compound-based ADCs to overcome resistance mediated by SLX4 deficiency.
| Cell Line | Tumor Type | HER2 Status | SLX4 Status | Trastuzumab-NMS-P945 IC50 (nmol/L) | Trastuzumab Deruxtecan (T-DXd) IC50 (nmol/L) | Reference |
| HCC1569 | Breast Carcinoma | Positive | Nonsense Mutation | 0.065 | 1.66 | [7] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC.
Materials:
-
Target cancer cell lines (SLX4 wild-type and mutant)
-
Complete cell culture medium
-
This compound ADC, control antibody, and free this compound payload
-
96-well clear-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[10][11]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, control antibody, and free payload in complete medium. Add 100 µL of the dilutions to the respective wells.[10][12]
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Normalize the data to untreated control wells and plot the percentage of cell viability against the logarithm of the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[10]
DNA Damage Quantification (γ-H2AX Immunofluorescence)
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound ADC
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the this compound ADC for the desired time.
-
Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization.[13][14]
-
Blocking: Block non-specific antibody binding with blocking buffer.[13][14]
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.[13][14]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips.[13]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.[15][16][17]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the cell cycle distribution of cells treated with an this compound ADC.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[8][18]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase and PI Staining: Resuspend the cell pellet in a solution containing RNase A and PI. Incubate in the dark at room temperature for 30 minutes.[8][18]
-
Flow Cytometry: Analyze the cells on a flow cytometer, collecting data for at least 10,000 single-cell events.
-
Data Analysis: Use flow cytometry analysis software to gate on single cells and generate a histogram of DNA content to determine the percentage of cells in G1, S, and G2/M phases.[9]
Visualizations
Caption: this compound ADC mechanism and the role of SLX4 in DNA repair.
Caption: Workflow for assessing this compound ADC sensitivity.
References
- 1. Regulation of multiple DNA repair pathways by the Fanconi anemia protein SLX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of SLX4 in DNA interstrand crosslink repair - Hubrecht Institute [hubrecht.eu]
- 4. Coordinated roles of SLX4 and MutSβ in DNA repair and the maintenance of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The evolving landscape of antibody-drug conjugates (ADCs) for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crpr-su.se [crpr-su.se]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 16. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: ADC Linker Cleavage Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of linker cleavage for antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of ADC linker cleavage.
| Problem | Potential Cause | Suggested Solution |
| Low or No Payload Release | Inefficient enzymatic cleavage. | • Verify the presence and activity of the target enzyme in the assay system. • Increase the concentration of the activating enzyme. • Optimize the incubation time and temperature for the enzymatic reaction. |
| Suboptimal pH for cleavage. | • Ensure the buffer pH is optimal for the specific linker chemistry (e.g., acidic pH for hydrazone linkers). | |
| Linker instability leading to premature payload loss. | • Assess linker stability in relevant biological matrices (e.g., plasma, lysosomal fractions). | |
| High Premature Payload Release in Plasma | Linker instability in circulation. | • Redesign the linker with improved stability features. • Evaluate different conjugation sites on the antibody. |
| Non-specific enzymatic degradation. | • Characterize the enzymatic profile of the plasma used in the assay. • Consider using enzyme inhibitors to identify the responsible proteases. | |
| Inconsistent Cleavage Results | Variability in experimental conditions. | • Standardize all assay parameters, including buffer composition, temperature, and incubation times. • Use a positive control ADC with a well-characterized cleavable linker. |
| Lot-to-lot variability of reagents. | • Qualify new batches of enzymes, buffers, and ADCs before use. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding ADC linker cleavage optimization.
Q1: How do I select the appropriate in vitro assay to model in vivo linker cleavage?
To select the right in vitro assay, consider the primary mechanism of your ADC's linker cleavage. For enzyme-cleavable linkers, assays using purified enzymes or cell lysates containing the target enzyme are appropriate. For pH-sensitive linkers, assays that mimic the acidic environment of lysosomes are necessary. It's often beneficial to use a combination of assays to fully characterize linker stability and cleavage.
Q2: What are the key parameters to optimize for efficient enzymatic linker cleavage?
The key parameters for optimizing enzymatic linker cleavage include:
-
Enzyme Concentration: Titrate the enzyme concentration to find the optimal level for efficient cleavage without causing non-specific degradation.
-
Substrate (ADC) Concentration: Ensure the ADC concentration is appropriate for the enzyme kinetics.
-
pH and Buffer Conditions: The pH and buffer composition should be optimal for the specific enzyme's activity.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to allow for sufficient cleavage while minimizing degradation.
Q3: How can I assess the stability of my ADC's linker in plasma?
Linker stability in plasma can be assessed by incubating the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C for various time points. The amount of released payload can then be quantified using techniques like LC-MS/MS, HPLC, or ELISA.
Experimental Protocols
Below are detailed methodologies for key experiments in ADC linker cleavage optimization.
Protocol 1: In Vitro Enzymatic Cleavage Assay
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the ADC (at a final concentration of 1-10 µM), the target enzyme (e.g., Cathepsin B at a final concentration of 0.1-1 µM), and the reaction buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Incubate: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the Reaction: Terminate the reaction by adding a quenching solution, such as an excess of cold acetonitrile or a specific enzyme inhibitor.
-
Analyze the Samples: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant for the released payload using a suitable analytical method like RP-HPLC or LC-MS/MS.
-
Data Analysis: Quantify the amount of released payload at each time point and calculate the cleavage rate.
Protocol 2: Plasma Stability Assay
-
Prepare the ADC-Plasma Mixture: Spike the ADC into plasma (e.g., human plasma) to a final concentration of 10-100 µg/mL.
-
Incubate: Incubate the mixture at 37°C for a time course (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the released payload using LC-MS/MS or another sensitive analytical method.
-
Data Analysis: Determine the percentage of intact ADC remaining at each time point to assess stability.
Visualizations
The following diagrams illustrate key concepts and workflows in ADC linker cleavage optimization.
Caption: Experimental workflow for ADC linker cleavage optimization.
Caption: Troubleshooting logic for inconsistent ADC cleavage results.
Validation & Comparative
A Head-to-Head Comparison of NMS-P528 and MMAE Payloads in Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of two prominent payloads: NMS-P528, a novel duocarmycin derivative, and monomethyl auristatin E (MMAE), a widely used auristatin analog. We present a comprehensive analysis of their mechanisms of action, in vitro and in vivo efficacy, bystander effects, and the experimental protocols that underpin these findings.
At a Glance: Key Differences Between this compound and MMAE
| Feature | This compound | MMAE |
| Mechanism of Action | DNA minor groove alkylating agent | Tubulin polymerization inhibitor |
| Cell Cycle Arrest | S phase | G2/M phase |
| Key Downstream Effects | DNA damage, apoptosis | Microtubule disruption, apoptosis |
| Bystander Effect | Potent | Potent |
Mechanism of Action: DNA Damage vs. Microtubule Disruption
The fundamental difference between this compound and MMAE lies in their distinct mechanisms of inducing cell death. This compound exerts its cytotoxic effect through DNA alkylation, while MMAE targets the microtubule network.
This compound: As a duocarmycin-like molecule, this compound binds to the minor groove of DNA and alkylates the N3 position of adenine.[1][2] This covalent modification of DNA leads to a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][3]
MMAE: MMAE is a potent antimitotic agent that inhibits the polymerization of tubulin, a critical component of microtubules.[4][5][] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing cells from entering mitosis and subsequently triggering apoptosis.[2][5]
Caption: Mechanisms of action for this compound and MMAE ADCs.
In Vitro Efficacy: A Comparison of Cytotoxicity
Comparative in vitro studies using trastuzumab-based ADCs have demonstrated that both this compound (as part of the NMS-P945 linker-drug) and MMAE exhibit potent, picomolar cytotoxic activity against HER2-positive cancer cell lines.[7]
| Cell Line | ADC Target | Trastuzumab-NMS-P945 IC50 (nmol/L) | Trastuzumab-MMAE IC50 (nmol/L) |
| NCI-N87 | HER2 | 0.069 | Not Reported in direct comparison |
| HCC1954 | HER2 | 0.055 | Not Reported in direct comparison |
| HCC1569 | HER2 | 0.065 | 0.058 |
Data sourced from Valsasina et al., Mol Cancer Ther, 2023.[7]
These data indicate that both payloads, when delivered via a targeted ADC, are highly effective at killing cancer cells in vitro, with their potency being in a comparable range.
In Vivo Efficacy: Tumor Regression in Preclinical Models
Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of ADCs carrying either this compound or MMAE.
A study evaluating a trastuzumab-NMS-P945 ADC in a HER2-expressing HCC1954 breast cancer mouse xenograft model showed significant, dose-dependent tumor regression. A single administration of 15 mg/kg resulted in complete tumor regression in 4 out of 8 animals.[7] Two administrations at the same dose led to 6 out of 8 animals being tumor-free at the end of the experiment.[7]
While a direct head-to-head in vivo comparison in the same study is not available, numerous studies have shown the potent in vivo efficacy of trastuzumab-MMAE ADCs in various xenograft models, including those using HCC1954 cells, leading to significant tumor growth inhibition and regression.[4][8]
Caption: General workflow for in vivo ADC efficacy studies.
The Bystander Effect: Killing Neighboring Antigen-Negative Cells
A key feature of an effective ADC payload is its ability to exert a "bystander effect," killing adjacent tumor cells that may not express the target antigen. This is particularly important in the context of heterogeneous tumors. Both this compound and MMAE have been shown to induce a potent bystander effect.
The bystander effect of a trastuzumab-NMS-P945 ADC was quantified in a co-culture experiment with HER2-positive (HCC1954 and NCI-N87) and HER2-negative (MDA-MB-468) cells. A bystander effect coefficient (φBE) of approximately 20 was calculated, indicating a strong bystander killing capability.[7]
MMAE is well-documented for its potent bystander effect, which is attributed to its ability to diffuse across cell membranes upon release within the target cell.[5][9] Studies using co-culture systems have consistently demonstrated that MMAE released from target cells can effectively kill neighboring antigen-negative cells.[9][10]
| Payload | Bystander Effect Quantification |
| This compound | Bystander Effect Coefficient (φBE) ≈ 20 (in co-culture with HER2+ cells)[7] |
| MMAE | Significant reduction in viability of antigen-negative cells in co-culture assays[9][10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HCC1954) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-144 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
In Vitro Bystander Effect Co-Culture Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.
-
Cell Labeling: Label the antigen-negative cell line (e.g., MDA-MB-468) with a fluorescent marker (e.g., Nuclight Red or GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive (e.g., HCC1954) and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a range of ADC concentrations.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours).
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cell population using high-content imaging or flow cytometry. A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
References
- 1. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NMS-P528 and SYD985 in the Landscape of HER2-Targeted Antibody-Drug Conjugates
For Immediate Publication
A detailed analysis for researchers, scientists, and drug development professionals in oncology.
This guide provides a comprehensive head-to-head comparison of two next-generation HER2-targeted antibody-drug conjugates (ADCs): the investigational ADC utilizing the novel thienoduocarmycin payload NMS-P528, herein referred to as Trastuzumab-NMS-P945, and the clinically advanced SYD985 (trastuzumab duocarmazine). This comparison focuses on their molecular architecture, mechanism of action, preclinical efficacy, and safety profiles, supported by available experimental data.
Executive Summary
Both Trastuzumab-NMS-P945 and SYD985 are built upon the clinically validated HER2-targeting monoclonal antibody, trastuzumab. They employ highly potent duocarmycin-based payloads designed to induce DNA damage in cancer cells. A key differentiator lies in their payload composition and linker technology, which influences their potency, bystander killing effect, and overall therapeutic window. While SYD985 has advanced to late-stage clinical trials, demonstrating promising activity, Trastuzumab-NMS-P945 has shown robust preclinical efficacy, suggesting it as a potent future therapeutic. This guide will dissect the available data to offer a clear comparative perspective.
Molecular Composition and Mechanism of Action
Both ADCs share a common backbone and therapeutic target but differ in their cytotoxic payload and linker chemistry.
SYD985 (Trastuzumab Duocarmazine) is composed of trastuzumab linked to a proprietary cleavable linker-drug, vc-seco-DUBA (valine-citrulline-seco-DUocarmycin-hydroxyBenzamide-Azaindole). The average drug-to-antibody ratio (DAR) is approximately 2.8.[1] Upon binding to the HER2 receptor on tumor cells, SYD985 is internalized. The valine-citrulline linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in the tumor microenvironment.[2] This cleavage releases the active duocarmycin payload, which then alkylates DNA, leading to cell death.[3] The membrane-permeable nature of the released payload allows it to diffuse into neighboring tumor cells, irrespective of their HER2 expression status, a phenomenon known as the bystander effect.[2][3]
Trastuzumab-NMS-P945 utilizes a novel duocarmycin-like payload, this compound, which is a thienoindole derivative. This payload is connected to trastuzumab via the NMS-P945 linker, which also incorporates a peptidase-cleavable valine-citrulline motif. This ADC is characterized by a higher average DAR of over 3.5 without significant aggregation.[4][5] Similar to SYD985, after internalization and lysosomal trafficking, the linker is cleaved, releasing this compound. This potent toxin then binds to the minor groove of DNA and induces alkylation, triggering cell death.[4][5] Preclinical studies have also demonstrated its capacity for a significant bystander effect and the induction of immunogenic cell death.[6]
Preclinical Performance: A Comparative Analysis
While no direct head-to-head studies have been published, a comparative analysis of their individual preclinical data provides valuable insights into their potential therapeutic profiles.
In Vitro Cytotoxicity
Both ADCs have demonstrated potent cytotoxic activity against a range of HER2-expressing cancer cell lines.
| Cell Line | HER2 Status | SYD985 IC50 (µg/mL) | Trastuzumab-NMS-P945 IC50 (nM) |
| Uterine & Ovarian Carcinosarcoma | |||
| HER2/neu 3+ | High | 0.013[4] | - |
| HER2/neu 0/1+ | Low | 0.060[4] | - |
| Epithelial Ovarian Cancer | |||
| HER2/neu 3+ | High | 0.024[3] | - |
| HER2/neu 2+ | Medium | 0.054[3] | - |
| HER2/neu 1+/0 | Low | 0.072[3] | - |
| Breast Cancer | |||
| NCI-N87 | High | - | 0.069 |
| HCC1954 | High | - | 0.055 |
| SK-BR-3 | High | Potent (3-50x > T-DM1 in low HER2)[7] | 0.065 |
| HCC1569 | High | - | 0.065 |
| Gastric Cancer | |||
| NCI-N87 | High | - | 0.069 |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental protocols and units of measurement between studies. However, the data indicates that both ADCs exhibit picomolar to nanomolar potency. SYD985 has shown significant potency in HER2-low expressing cell lines, being 3 to 50-fold more potent than T-DM1.[7] Trastuzumab-NMS-P945 also demonstrates potent, picomolar activity across various HER2-positive cell lines.
In Vivo Antitumor Efficacy
Both ADCs have shown significant tumor growth inhibition in xenograft models.
SYD985:
-
In a BT-474 (HER2 3+) xenograft model, a single 5 mg/kg dose of SYD985 resulted in complete tumor remission in 7 out of 8 mice.[8]
-
Demonstrated potent antitumor activity in patient-derived xenograft (PDX) models with low HER2 expression (HER2 1+ and 2+), where T-DM1 was inactive.[1][8]
-
In uterine and ovarian carcinosarcoma xenografts, SYD985 at 3 mg/kg and 10 mg/kg significantly inhibited tumor growth compared to T-DM1.[4]
Trastuzumab-NMS-P945:
-
In the HCC1954 (HER2-positive) breast cancer xenograft model, single doses of 7.5 mg/kg and 15 mg/kg induced tumor regression.[9]
-
In the NCI-N87 (HER2-positive) gastric cancer xenograft model, single doses of 6 mg/kg and 12 mg/kg induced transient tumor regression.[9]
-
A pharmacokinetic/pharmacodynamic (PK/PD) model predicted tumor regression in patients with two doses of 0.5 mg/kg.[4][8]
Bystander Effect and Immunogenic Cell Death
A crucial feature of next-generation ADCs is their ability to exert a bystander effect.
SYD985:
-
Efficiently induced bystander killing of HER2-negative cells when co-cultured with HER2-positive cells (3+, 2+, or 1+).[2][7] This is attributed to the release of the membrane-permeable vc-seco-DUBA payload.[2]
Trastuzumab-NMS-P945:
-
Demonstrated a clear bystander effect in co-culture experiments with HER2-positive and HER2-negative cells.[6]
-
Notably, it has also been shown to induce immunogenic cell death (ICD), as evidenced by the exposure of calreticulin on the cell surface.[6] This suggests that beyond direct cytotoxicity, this ADC may also stimulate an anti-tumor immune response.
Pharmacokinetics and Safety
Pharmacokinetic data in cynomolgus monkeys are available for both ADCs.
SYD985:
-
Demonstrated high stability in cynomolgus monkey and human plasma.[1][10]
-
A study with SYD983 (the precursor to SYD985) showed it could be dosed up to 30 mg/kg in cynomolgus monkeys with high exposure and excellent stability in blood, without severe toxic effects like thrombocytopenia or peripheral sensory neuropathy.[10][11]
Trastuzumab-NMS-P945:
-
Pharmacokinetic studies in cynomolgus monkeys showed a favorable terminal half-life and stability.[1]
-
A study with EV20/NMS-P945 (a different antibody with the same payload-linker) was well-tolerated in cynomolgus monkeys at doses up to 8 mg/kg.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC (SYD985 or Trastuzumab-NMS-P945) or control antibodies.
-
Incubation: Plates are incubated for a defined period (typically 72 to 144 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Bystander Effect Co-culture Assay
-
Cell Labeling: Antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cells are labeled with different fluorescent markers (e.g., GFP and mCherry).
-
Co-culture Seeding: The labeled cells are seeded together in 96-well plates at a defined ratio.
-
ADC Treatment and Incubation: The co-culture is treated with the ADC and incubated for 72-120 hours.
-
Imaging and Analysis: The viability of each cell population is quantified using high-content imaging systems by counting the number of fluorescent cells. The reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
ADC Administration: Mice are randomized into treatment groups and administered the ADC (SYD985 or Trastuzumab-NMS-P945), vehicle control, or a non-binding control ADC intravenously.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups. Animal body weight is also monitored as an indicator of toxicity.
Conclusion
Both SYD985 and the trastuzumab-NMS-P945 ADC represent promising advancements in the field of HER2-targeted therapies. SYD985 has a more mature clinical dataset, demonstrating its efficacy in heavily pretreated patients. Trastuzumab-NMS-P945, with its potent thienoduocarmycin payload and favorable preclinical profile, including the induction of immunogenic cell death, presents a compelling case for further clinical investigation. The ability of both ADCs to exert a bystander effect makes them particularly interesting for treating tumors with heterogeneous or low HER2 expression, a significant area of unmet medical need. Future clinical data for Trastuzumab-NMS-P945 will be crucial to fully understand its therapeutic potential relative to SYD985 and other established HER2-targeted ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
In Vivo Validation of the NMS-P528 Bystander Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of NMS-P528, a potent duocarmycin-like payload for Antibody-Drug Conjugates (ADCs), focusing on the validation of its bystander effect. We will compare its activity with other common ADC payloads, supported by preclinical experimental data.
Introduction to this compound and the Bystander Effect
This compound is a novel, highly potent thienoindole derivative that functions as a DNA minor groove alkylating agent.[1][2] Developed by Nerviano Medical Sciences, it is designed for use as a cytotoxic payload in ADCs.[1][3] this compound is typically incorporated into a drug-linker system called NMS-P945, which features a peptidase-cleavable linker, allowing for the release of the active payload within the tumor microenvironment.[1][3]
A critical feature for the efficacy of ADCs in treating solid tumors, which often exhibit heterogeneous antigen expression, is the "bystander effect".[4] This occurs when the cytotoxic payload, once released from the targeted cancer cell, diffuses across the cell membrane to kill adjacent, antigen-negative tumor cells.[4][5] this compound is specifically noted for its strong bystander effect, making it a promising option for treating heterogeneous tumors.[1]
Mechanism of Action: this compound ADC and Bystander Killing
The mechanism begins with the ADC binding to a specific antigen on a cancer cell (Ag+). The complex is then internalized, and the this compound payload is released by enzymatic cleavage of the linker. The freed, membrane-permeable this compound payload alkylates DNA, leading to cell death. Crucially, excess payload can then diffuse out of the dying target cell and penetrate nearby antigen-negative (Ag-) cells, inducing cytotoxicity and achieving the bystander effect.
Caption: Mechanism of this compound ADC action and its bystander effect.
Comparative In Vivo Efficacy Data
Preclinical studies have demonstrated the potent anti-tumor activity of ADCs utilizing the this compound payload. The data below summarizes efficacy results from xenograft models, comparing this compound-based ADCs to other relevant therapies.
| ADC / Compound | Target | Payload | Animal Model | Dosing & Schedule | Key Efficacy Outcome | Citation |
| Trastuzumab-NMS-P945 | HER2 | This compound | Nude mice with HER2+ breast cancer xenografts | Not specified | Complete tumor regression with no effects on body weight gain. | |
| EV20/NMS-P945 | HER3 | This compound | Athymic nude mice with pancreatic, prostatic, gastric, ovarian cancer & melanoma xenografts | Not specified | Effective inhibition of tumor growth . | [1] |
| Trastuzumab (unarmed) | HER2 | None | Nude mice with HER2+ breast cancer xenografts | Not specified | Little effect on tumor growth. | |
| Control ADC (armed) | Non-targeting | This compound | Nude mice with HER2+ breast cancer xenografts | Not specified | No effect on tumor growth. |
Note: Specific quantitative data such as Tumor Growth Inhibition (TGI) percentages and detailed dosing were not available in the cited abstracts.
Experimental Protocols
The validation of the this compound bystander effect in vivo relies on robust preclinical experimental design. Below is a generalized protocol based on standard practices described in the literature for ADC testing.[1][2]
1. Cell Lines and Culture:
-
Target-Positive (Ag+) Cells: Tumor cell lines with high expression of the target antigen (e.g., HER2-positive SK-BR-3 or BT-474 cells for a trastuzumab-based ADC).
-
Target-Negative (Ag-) Cells: Tumor cell lines lacking expression of the target antigen are used for in vitro co-culture assays to confirm the bystander mechanism before in vivo studies.
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. In Vivo Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells (either Ag+ alone for a standard efficacy study, or a mix of Ag+ and Ag- cells for a mosaic/heterogeneous model) is implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a measure of toxicity.
3. ADC Administration and Study Groups:
-
Once tumors reach the target size, mice are randomized into treatment groups:
-
Vehicle Control: The formulation buffer without the ADC.
-
This compound ADC: The therapeutic ADC administered at various dose levels.
-
Control Groups: May include an unarmed antibody (e.g., trastuzumab alone) and a non-targeting ADC armed with this compound to demonstrate target-specificity.
-
-
Administration: The ADC is typically administered intravenously (IV).
4. Efficacy Assessment:
-
The primary endpoint is tumor growth inhibition. Tumor volumes are monitored over time until a predetermined endpoint is reached (e.g., tumor volume >2000 mm³ or signs of morbidity).
-
Outcomes are often reported as percent tumor growth inhibition (%TGI) or as complete/partial tumor regressions.
Caption: Generalized workflow for in vivo ADC efficacy studies.
Comparison with Alternative Payloads
This compound belongs to the class of duocarmycin-like DNA-damaging agents. Its performance is often benchmarked against other payload classes.
-
vs. Deruxtecan (DXd): DXd is a topoisomerase I inhibitor known for its potent bystander effect. One study noted that an NMS-P945 trastuzumab ADC could potentially overcome resistance to trastuzumab deruxtecan (DXd), suggesting a different susceptibility profile.[3]
-
vs. MMAE (Monomethyl Auristatin E): MMAE is a microtubule inhibitor and a well-established payload with a known bystander effect.[5] this compound has demonstrated a potent antiproliferative IC50 value in the same sub-nanomolar range as MMAE across a large panel of tumor cell lines.[3] A key advantage of this compound is its ability to circumvent common multidrug resistance (MDR) systems, where it showed significantly less impact on its activity in a chemoresistant cell line compared to MMAE, which was heavily affected.[3]
-
vs. Duocarmycin (seco-DUBA): this compound was developed to improve upon the physicochemical properties of earlier duocarmycins, which often suffered from poor solubility and a tendency to induce ADC aggregation.[3] ADCs using the NMS-P945 linker achieve favorable drug-to-antibody ratios (DAR) without significant aggregation issues.[1]
Conclusion
The this compound payload, delivered via the NMS-P945 linker system, demonstrates potent in vivo anti-tumor efficacy that is attributed, in part, to a strong bystander effect.[1] Preclinical studies in various xenograft models show that ADCs armed with this compound can lead to complete tumor regressions at well-tolerated doses.[3] Its ability to kill neighboring, antigen-negative cells makes it a highly attractive payload for developing ADCs against solid tumors with heterogeneous antigen expression. Furthermore, its efficacy in chemoresistant models and favorable physicochemical properties compared to earlier duocarmycins position it as a compelling alternative to other established payload classes like auristatins and topoisomerase inhibitors.[3] Further clinical development is necessary to confirm these preclinical findings in patients.
References
- 1. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of NMS-P528 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Cross-Reactivity Profile of NMS-P528 ADCs.
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the novel cytotoxic payload, this compound, against other established ADC payloads. This compound is a highly potent, duocarmycin-like thienoindole derivative that functions as a DNA minor groove alkylating agent.[1] It is conjugated to antibodies via a linker to form NMS-P945, which is then attached to the monoclonal antibody. This guide summarizes available preclinical data to inform researchers on the target-specific and potential off-target activities of this compound ADCs, a critical consideration in the development of safe and effective cancer therapeutics.
Comparative Cytotoxicity of ADC Payloads
The in vitro cytotoxicity of this compound containing ADCs has been evaluated against various cancer cell lines and compared with other widely used ADC payloads, namely Monomethyl Auristatin E (MMAE) and a derivative of Exatecan (DXd). The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency and specificity.
| Cell Line | Target Antigen | ADC Payload | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-NMS-P945 | 0.03 | [1] |
| Trastuzumab-MMAE | 0.058 | [1] | ||
| Trastuzumab-DXd | 0.065 | [1] | ||
| BT-474 | HER2 | Trastuzumab-NMS-P945 | 0.04 | [1] |
| Trastuzumab-MMAE | 0.08 | [1] | ||
| Trastuzumab-DXd | 0.12 | [1] | ||
| MDA-MB-468 | HER2 (low) | Trastuzumab-NMS-P945 | >100 | [1] |
| Trastuzumab-MMAE | >100 | [1] | ||
| Trastuzumab-DXd | >100 | [1] | ||
| NB-1 | ALK | CDX-0125-TEI (this compound) | 0.0058 | [2] |
| SK-N-AS | ALK (null) | CDX-0125-TEI (this compound) | >1 | [2] |
| Various | HER3 | EV20/NMS-P945 | Target-dependent | [3][4] |
| EV20/MMAF | Less potent than EV20/NMS-P945 in some cell lines | [3] |
Preclinical Safety and Tolerability
Preclinical safety studies in non-human primates are crucial for predicting potential toxicities in humans. For the HER3-targeting ADC, EV20/NMS-P945, an exploratory safety and pharmacokinetic study was conducted in cynomolgus monkeys.
| ADC | Species | Doses Administered | Key Findings | Reference |
| EV20/NMS-P945 | Cynomolgus Monkey | 4 mg/kg and 8 mg/kg (single intravenous injection) | Well-tolerated with no recorded deaths, abnormalities, body weight loss, or reduction in food intake. Observed changes in hematology and serum chemistry were within normal fluctuations. Favorable pharmacokinetic profile with high stability in plasma and very low levels of free toxin detected. | [3] |
A comparative tissue cross-reactivity (TCR) analysis was also performed for EV20/NMS-P945 using a panel of normal human and cynomolgus monkey tissues, which is a standard component of preclinical safety assessment for antibody-based therapeutics.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC that inhibits the proliferation of cancer cells by 50% (IC50).
-
Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload in culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7][8]
ADC Internalization Assay (Flow Cytometry)
This method quantifies the amount of ADC that is internalized by cells.
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
ADC Incubation: Incubate the cells with a fluorescently labeled ADC at 4°C to allow for binding to the cell surface without internalization.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points.
-
Surface Signal Quenching/Stripping: Quench the fluorescence of the non-internalized, surface-bound ADC using a quenching agent (e.g., trypan blue) or strip the surface-bound antibody with a low pH buffer.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Data Analysis: Compare the MFI of cells at different time points at 37°C to the MFI of cells kept at 4°C (representing surface binding only) to quantify the extent of internalization.[9][10]
Tissue Cross-Reactivity Study (Immunohistochemistry)
This study assesses the binding of an ADC to a panel of normal tissues to identify potential off-target binding.
-
Tissue Preparation: Use a comprehensive panel of frozen normal human tissues as recommended by regulatory agencies like the FDA.[5]
-
Sectioning: Cryosection the frozen tissues and mount them on microscope slides.
-
Antibody Incubation: Incubate the tissue sections with the test ADC at various concentrations. Include a positive control antibody (if available) and a negative control (isotype-matched antibody).
-
Detection: Use a labeled secondary antibody that recognizes the primary antibody of the ADC. The detection system can be chromogenic (e.g., using horseradish peroxidase) or fluorescent.
-
Staining and Visualization: Apply the appropriate substrate for the enzyme or visualize the fluorescence using a microscope. Counterstain the tissues to visualize the morphology.
-
Pathological Evaluation: A qualified pathologist evaluates the staining pattern, intensity, and cellular localization in each tissue type to identify any specific, unintended binding.[5][11][12][13]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ADC mechanism of action, the experimental workflow for cytotoxicity testing, and the logical relationship in a comparative cross-reactivity assessment.
Figure 1: Mechanism of action for an this compound ADC.
Figure 2: Workflow for an in vitro cytotoxicity assay.
Figure 3: Logic for comparative cross-reactivity assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An antibody-drug conjugate directed to the ALK receptor demonstrates efficacy in preclinical models of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 12. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 13. docs.abcam.com [docs.abcam.com]
Comparative Plasma Stability of ADC Linkers for the NMS-P528 Payload: A Guide for Researchers
For researchers and drug development professionals, the selection of a suitable linker is a critical step in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker's stability in plasma is a key determinant of the ADC's therapeutic index, influencing both its efficacy and off-target toxicity. This guide provides a comparative analysis of the plasma stability of different ADC linkers, with a focus on the NMS-P945 linker used with the novel NMS-P528 payload, a potent duocarmycin-like DNA alkylating agent.
The ideal ADC linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity and reduced delivery of the active drug to the target tumor cells. This guide presents available data on the plasma stability of the NMS-P945 linker in comparison to other commonly used cleavable and non-cleavable linkers.
Understanding the NMS-P945 Linker
This compound is a highly potent duocarmycin analogue. It is conjugated to antibodies via the NMS-P945 drug-linker, which consists of a cathepsin-cleavable peptidic sequence and a self-immolating spacer. This design ensures that the this compound payload is released preferentially within the lysosomal compartment of target cancer cells where cathepsin activity is high.
Comparative Plasma Stability Data
The following table summarizes the available data on the in vitro plasma stability of various ADC linkers. It is important to note that this data has been collated from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.
| Linker Type | Specific Linker Example | Payload | Species | Stability Metric | Incubation Time | Reference |
| Cathepsin-Cleavable | NMS-P945 | This compound | Human, Monkey | Qualitative: Stable | Up to 30 days | [1] |
| vc-seco-DUBA | Duocarmycin | Human, Monkey | Qualitative: Highly Stable | Not specified | ||
| Mouse | Qualitative: Poor Stability | Not specified | ||||
| MC-Val-Cit-PABC | MMAE | Rat | ~75% reduction in bound drug | 7 days | ||
| Mouse | Significant payload release | Not specified | ||||
| Non-Cleavable | SMCC | DM1 | Rat | acDrug decreased to 36.97% | 3 days |
Key Observations:
-
ADCs utilizing the duocarmycin-based NMS-P945 linker, such as EV20/NMS-P945, have demonstrated high stability in human and non-human primate (monkey) plasma for extended periods.
-
Similar to other duocarmycin-based ADCs with cleavable linkers like SYD985 (vc-seco-DUBA linker), the NMS-P945 linker shows susceptibility to cleavage by mouse-specific carboxylesterases, leading to lower stability in mouse plasma.[2] This is a critical consideration for the design and interpretation of preclinical studies in murine models.
-
The widely used cathepsin-cleavable linker, MC-Val-Cit-PABC, when conjugated to MMAE, shows a significant reduction in the amount of bound drug over a 7-day incubation in rat plasma.[3]
-
Non-cleavable linkers, such as SMCC, are generally designed for high plasma stability, with payload release relying on the degradation of the antibody itself within the target cell. Studies with Trastuzumab emtansine (T-DM1), which uses an SMCC linker, have shown a significant decrease in the antibody-conjugated drug in rat plasma over 3 days.
Experimental Protocols
Accurate assessment of ADC plasma stability is crucial for preclinical development. Below are detailed methodologies for in vitro plasma stability assays using Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: In Vitro Plasma Stability Assay by LC-MS (Measuring Drug-to-Antibody Ratio)
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Frozen plasma from relevant species (e.g., human, monkey, rat, mouse)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG magnetic beads)
-
Elution buffer (e.g., low pH glycine buffer)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours). Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.
-
Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC from the plasma matrix using immunoaffinity capture beads according to the manufacturer's protocol.
-
Elution and Reduction: Elute the captured ADC from the beads. For analysis of light and heavy chains, reduce the interchain disulfide bonds by adding a reducing agent like DTT and incubating at an elevated temperature.
-
LC-MS Analysis: Analyze the reduced (or intact) samples by liquid chromatography-mass spectrometry. The different drug-loaded and unloaded antibody chains are separated and detected.
-
Data Analysis: Determine the relative abundance of the drug-conjugated and unconjugated antibody chains at each time point. Calculate the average DAR for each sample. Plot the average DAR against time to determine the stability of the ADC. A decrease in the average DAR over time indicates payload loss.[3]
Protocol 2: In Vitro Plasma Stability Assay by ELISA (Measuring Intact ADC)
Objective: To quantify the concentration of intact ADC in plasma over time.
Materials:
-
Test ADC
-
Capture antibody (specific for the ADC's antibody portion)
-
Detection antibody (specific for the payload or a part of the linker-payload complex), conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP)
-
Coating buffer, wash buffer, blocking buffer, substrate solution, and stop solution for ELISA
-
Plasma samples from ADC incubation (as described in Protocol 1)
-
96-well ELISA plates
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add diluted plasma samples from the different time points and a standard curve of the intact ADC to the wells. Incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add the substrate solution and incubate in the dark until sufficient color development.
-
Measurement: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the ADC standards. Use the standard curve to calculate the concentration of intact ADC in the plasma samples at each time point. Plot the concentration of intact ADC versus time to determine the stability profile.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved in ADC stability assessment and their mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro ADC plasma stability assessment.
Caption: Generalized mechanism of action for a cathepsin-cleavable ADC.
References
NMS-P528 ADC Efficacy in Multidrug-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Antibody-Drug Conjugate (ADC) payload NMS-P528's performance against other alternatives, with a focus on its efficacy in multidrug-resistant (MDR) cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of this novel therapeutic agent.
Executive Summary
This compound, a novel duocarmycin-like thienoindole derivative, demonstrates potent antitumor activity as an ADC payload.[1][2] A key advantage of this compound is its ability to circumvent multidrug resistance, a major challenge in cancer chemotherapy.[3] Experimental data reveals that an ADC armed with this compound exhibits superior efficacy in MDR cell lines compared to ADCs with other common payloads, such as MMAE and DXd.[3] This suggests that this compound-based ADCs could be a promising therapeutic strategy for patients who have developed resistance to current treatments.
Comparative Performance in Multidrug-Resistant Cell Lines
The efficacy of this compound in overcoming multidrug resistance was evaluated in the A2780/ADR chemoresistant cell line, which expresses high levels of MDR system components. The Resistance Index (RI), calculated as the ratio of the IC50 in the resistant cell line to the parental cell line, is a key metric. A lower RI indicates a greater ability to overcome resistance.
| Payload | IC50 (A2780 - Parental) (nmol/L) | IC50 (A2780/ADR - Resistant) (nmol/L) | Resistance Index (RI) at 72 hours | Resistance Index (RI) at 144 hours |
| This compound | Data not specified | Data not specified | 1.2 [3] | 1.8 [3] |
| MMAE | Data not specified | Data not specified | 241[3] | 258[3] |
| DXd | Data not specified | Data not specified | 12[3] | 20[3] |
| Doxorubicin | Data not specified | Data not specified | 83[3] | 99[3] |
As the data indicates, this compound maintains its potent cytotoxic activity in the MDR cell line with a resistance index close to 1, signifying minimal loss of efficacy. In stark contrast, the comparator payloads MMAE and DXd, as well as the conventional chemotherapeutic doxorubicin, show a significant increase in their resistance indices, indicating a strong dependency on MDR mechanisms for drug efflux.[3]
Mechanism of Action: DNA Alkylation
This compound is a DNA minor groove alkylating agent.[1] Upon internalization of the ADC and release of the payload, this compound binds to the minor groove of DNA and subsequently alkylates it, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. This mechanism of action is distinct from microtubule inhibitors like MMAE, which may contribute to its efficacy in cell lines resistant to other classes of cytotoxic agents.
Caption: Mechanism of action of an this compound based ADC.
Experimental Protocols
Cell Lines and Culture Conditions
-
Parental Cell Line: A2780 (human ovarian carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
-
Multidrug-Resistant Cell Line: A2780/ADR (Adriamycin-resistant).
-
Culture Medium: Same as A2780, with the addition of 1 µM doxorubicin to maintain the resistant phenotype.
-
Culture Conditions: Same as A2780.
-
Antiproliferation Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a standard MTT assay.
-
Cell Seeding: Seed A2780 and A2780/ADR cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, MMAE, DXd, doxorubicin) in culture medium at 2x the final desired concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Incubation: Incubate the plates for 72 and 144 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining ADC cytotoxicity.
ADC Components and Alternatives
An Antibody-Drug Conjugate is comprised of three main components: a monoclonal antibody, a cytotoxic payload, and a linker.
Caption: Core components of an Antibody-Drug Conjugate.
-
Monoclonal Antibody: Provides specificity by targeting a particular antigen on the surface of cancer cells. For example, trastuzumab targets the HER2 receptor.
-
Linker: Connects the antibody to the payload. This compound is conjugated via the NMS-P945 linker, which is designed to be stable in circulation and release the payload within the target cell.[1][2]
-
Cytotoxic Payload: The pharmacologically active component that induces cell death. This compound's DNA alkylating activity offers an alternative mechanism to other commonly used payloads like the microtubule inhibitor MMAE and the topoisomerase I inhibitor DXd.
Conclusion
The preclinical data strongly supports the efficacy of this compound as an ADC payload, particularly in the context of multidrug-resistant cancers. Its ability to circumvent MDR mechanisms, as demonstrated by its low Resistance Index, positions it as a promising candidate for the development of next-generation ADCs. Further clinical investigation is warranted to validate these findings in patients with tumors that have acquired resistance to standard chemotherapies and other targeted agents.
References
A Comparative Study of NMS-P528 Antibody-Drug Conjugates with Different Drug-to-Antibody Ratios
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) utilizing the novel thienoduocarmycin payload, NMS-P528. While direct comparative studies on this compound ADCs with varying Drug-to-Antibody Ratios (DARs) are not extensively published, this document synthesizes available preclinical data for this compound ADCs, which are typically optimized to a DAR of approximately 3.6, and contrasts it with established principles of how different DARs generally impact the performance of ADCs with DNA alkylating payloads.
This compound is a highly potent DNA minor groove alkylating agent, a derivative of duocarmycin, designed for enhanced physicochemical properties suitable for ADC development.[1][2][3] It is typically conjugated to antibodies via the NMS-P945 linker, a cathepsin-cleavable peptide linker.[4][5] This guide will explore the theoretical and observed impacts of DAR on the efficacy, safety, and pharmacokinetic profiles of such ADCs.
Data Presentation: Comparative Performance Metrics
The following tables summarize the expected performance of this compound ADCs with hypothetical low, optimized, and high DARs, based on general principles observed with similar ADC classes and specific data available for this compound ADCs with a DAR of ~3.6.
Table 1: In Vitro Cytotoxicity
| DAR | Target Cell Line | Antigen Expression | Expected IC50 (nM) | Rationale & Supporting Data |
| Low (e.g., DAR 2) | HER2+ | High | 0.1 - 1.0 | Lower payload delivery per antibody may result in reduced potency compared to the optimized DAR. |
| Optimized (~3.6) | HER2+ | High | ~0.05 | Preclinical studies on trastuzumab-NMS-P945 demonstrate sub-nanomolar IC50 values.[6][7] |
| High (e.g., DAR 8) | HER2+ | High | < 0.05 | Increased payload per antibody is expected to enhance in vitro potency. However, this may not always translate to improved in vivo efficacy due to altered pharmacokinetics. |
Table 2: In Vivo Efficacy in Xenograft Models
| DAR | Model | Dosing Regimen | Expected Tumor Growth Inhibition (TGI) | Rationale & Supporting Data |
| Low (e.g., DAR 2) | HER2+ Breast Cancer | Single dose, IV | Moderate to High | Efficacious, but may require higher doses compared to optimized DAR to achieve complete tumor regression. |
| Optimized (~3.6) | HER2+ Breast Cancer | Single dose, IV | High, with potential for complete tumor regression | Trastuzumab-NMS-P945 has shown high in vivo efficacy with cured mice at well-tolerated doses.[6][8] |
| High (e.g., DAR 8) | HER2+ Breast Cancer | Single dose, IV | Variable; potentially lower than optimized DAR at equivalent antibody doses | High DAR ADCs can exhibit faster clearance, reducing tumor accumulation and overall efficacy.[9][10] |
Table 3: Pharmacokinetic (PK) Profile
| DAR | Parameter | Expected Value | Rationale & Supporting Data |
| Low (e.g., DAR 2) | Clearance | Low | More closely resembles the PK of the naked antibody. |
| Half-life (t1/2) | Long | Favorable for sustained tumor exposure. | |
| Optimized (~3.6) | Clearance | Low to Moderate | NMS-P945 ADCs have demonstrated favorable terminal half-life and stability in monkeys.[4] |
| Half-life (t1/2) | Long | Balanced properties for efficacy and safety. | |
| High (e.g., DAR 8) | Clearance | High | Increased hydrophobicity can lead to rapid clearance from circulation, often via the liver.[9][10] |
| Half-life (t1/2) | Short | Reduced exposure may limit therapeutic efficacy. |
Table 4: Safety and Tolerability
| DAR | Maximum Tolerated Dose (MTD) | Observed Toxicities | Rationale & Supporting Data |
| Low (e.g., DAR 2) | High | Generally well-tolerated. | Lower off-target toxicity due to fewer payload molecules per antibody. |
| Optimized (~3.6) | Moderate | Favorable safety profile observed in preclinical studies.[6] | Balanced efficacy and toxicity. |
| High (e.g., DAR 8) | Low | Increased potential for off-target toxicities (e.g., hematological, liver). | Faster clearance and payload release in non-target tissues can lead to increased toxicity.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Target cancer cells (e.g., HER2-positive NCI-N87) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[6][8]
-
ADC Treatment : Cells are treated with serial dilutions of the this compound ADCs with different DARs for 72-120 hours.[6]
-
MTT Addition : 20 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[8]
-
Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[11]
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against ADC concentration.
Bystander Killing Assay (Co-culture Method)
-
Cell Preparation : Antigen-positive (e.g., HER2+) and antigen-negative cells are prepared. The antigen-negative cells are labeled with a fluorescent marker (e.g., GFP) for identification.[1]
-
Co-culture Seeding : The two cell populations are seeded together in a 96-well plate at a defined ratio (e.g., 1:1).[1]
-
ADC Treatment : The co-culture is treated with the this compound ADCs for 72-120 hours.
-
Analysis : The viability of the GFP-labeled antigen-negative cells is assessed using flow cytometry or fluorescence microscopy. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[1][12]
In Vivo Efficacy Study (Xenograft Model)
-
Tumor Implantation : Immunodeficient mice are subcutaneously inoculated with human cancer cells (e.g., HER2+ NCI-N87).[13][14]
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Mice are randomized into groups and treated with a single intravenous (IV) injection of the this compound ADCs with different DARs, a vehicle control, or a non-binding ADC control.[14][15]
-
Monitoring : Tumor volume and body weight are measured twice weekly.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated for each treatment group.[14]
Pharmacokinetic Study
-
Animal Model : Studies are typically conducted in mice or cynomolgus monkeys.[4][16]
-
ADC Administration : A single dose of the this compound ADC is administered intravenously.[16]
-
Sample Collection : Blood samples are collected at various time points post-injection.
-
Analyte Quantification : The concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma are determined using methods like ELISA and LC-MS/MS.[4][17]
-
Data Analysis : Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using appropriate software.
Mandatory Visualization
Caption: Mechanism of action for an this compound ADC.
Caption: Workflow for comparing ADCs with different DARs.
Caption: Relationship between DAR and key ADC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
Assessing the Therapeutic Window of NMS-P528: A Comparative Guide for Novel ADC Payloads
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the development of novel payloads being a critical driver of innovation. A key determinant of an ADC's success is its therapeutic window—the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides a comparative analysis of the therapeutic window of NMS-P528, a novel thienoduocarmycin payload, against other established ADC payloads, supported by preclinical experimental data.
Introduction to this compound
This compound is a highly potent, novel duocarmycin-like molecule that functions as a DNA minor groove alkylating agent.[1][2] Developed by Nerviano Medical Sciences, it is designed for use in ADCs and exhibits sub-nanomolar cytotoxic activity across a wide range of tumor cell lines.[3][4] this compound is typically conjugated to antibodies via a linker, forming a drug-linker complex such as NMS-P945, which contains a cathepsin-cleavable peptide linker.[1][3] This design is intended to provide stability in circulation and efficient release of the cytotoxic payload within target cancer cells.
Mechanism of Action: DNA Alkylation
Upon internalization into the target cell and subsequent cleavage of the linker, this compound binds to the minor groove of DNA and alkylates it. This action induces significant DNA damage, leading to a halt in DNA synthesis and ultimately triggering apoptosis (programmed cell death).[2][3]
Comparative In Vitro Cytotoxicity
The in vitro potency of this compound has been evaluated against a panel of human cancer cell lines and compared to other widely used ADC payloads. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxic activity.
Table 1: Comparative Antiproliferative Activity of this compound and Other Payloads
| Payload | Average IC50 (nmol/L) at 72h | Mechanism of Action |
| This compound | 0.202 | DNA Alkylating Agent |
| MMAE | 0.393 | Microtubule Inhibitor |
| DXd | 148 | Topoisomerase I Inhibitor |
| Doxorubicin | 200 | Topoisomerase II Inhibitor |
Data sourced from a study evaluating activity across 30 diverse tumor cell lines.[3]
The data clearly indicates that this compound exhibits superior in vitro potency with a sub-nanomolar average IC50 value, outperforming both topoisomerase inhibitors (DXd and doxorubicin) and showing approximately twofold greater potency than the microtubule inhibitor MMAE in these assays.[3]
Comparative In Vivo Efficacy and Tolerability
To assess the therapeutic window in a more translationally relevant setting, the in vivo anti-tumor activity and tolerability of an ADC using the this compound payload (trastuzumab-NMS-P945) were evaluated in a HER2-expressing breast cancer mouse xenograft model (HCC1954).
Table 2: In Vivo Efficacy of Trastuzumab-NMS-P945 in HCC1954 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Complete Regressions | Significant Body Weight Change |
| Trastuzumab-NMS-P945 | 3 | Single Dose | Tumor Stabilization | 0/8 | No |
| Trastuzumab-NMS-P945 | 7.5 | Single Dose | Tumor Regression | Not Reported | No |
| Trastuzumab-NMS-P945 | 15 | Single Dose | Tumor Regression | 4/8 | No |
| Trastuzumab-NMS-P945 | 15 | Two Doses | Tumor Regression | 6/8 | No |
Data from in vivo studies where tumor-bearing mice were treated with intravenous injections.[3]
The in vivo results demonstrate that trastuzumab-NMS-P945 induces potent, dose-dependent anti-tumor activity, leading to complete tumor regression in a significant portion of treated animals.[3] Critically, these effective doses were well-tolerated, with no significant changes in animal body weight observed, indicating a favorable therapeutic window in this preclinical model.[3][4] The instability of the NMS-P945 linker in mouse plasma results in a short half-life of the free drug, which is thought to contribute to the reduced systemic toxicity.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay
The following protocol outlines the methodology used to determine the antiproliferative activity of the payloads.
-
Cell Seeding : Tumor cells are seeded into either 96-well or 384-well plates at a density ranging from 10,000 to 30,000 cells/mL.[3]
-
Incubation : The plates are incubated for 24 hours to allow for cell adherence.[3]
-
Compound Addition : The test compounds (this compound, MMAE, DXd, doxorubicin) are added to the wells at various concentrations.[3]
-
Incubation : The cells are then incubated with the compounds for a period of 72 hours.[3]
-
Viability Assessment : After the incubation period, cell viability is measured using a suitable assay (e.g., WST-8 or LDH release assay) and a spectrophotometer to determine the IC50 values.[3][5]
In Vivo Xenograft Efficacy Study
-
Tumor Implantation : HCC1954 human breast cancer cells are implanted into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a predetermined volume (e.g., 100-200 mm³).
-
Treatment : Mice are treated with single or multiple intravenous injections of the test ADC (e.g., trastuzumab-NMS-P945) at specified doses.[3]
-
Monitoring : Tumor volume and animal body weight are monitored regularly throughout the experiment.[3]
-
Endpoint : The study is concluded when tumors in control groups reach a specified size, or at a predetermined time point. Efficacy is assessed by comparing tumor growth in treated versus control groups.[3]
Conclusion
The preclinical data presented indicates that this compound is a highly potent cytotoxic agent with a promising therapeutic window. Its sub-nanomolar in vitro activity surpasses that of several established payloads.[3] More importantly, when incorporated into an ADC, it demonstrates significant in vivo anti-tumor efficacy at doses that are well-tolerated in animal models.[3] These findings suggest that this compound is a valuable payload for the development of next-generation ADCs, potentially offering an improved therapeutic window for the treatment of various cancers. Further clinical studies are necessary to confirm these preclinical advantages in human subjects.
References
- 1. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
NMS-P528 Demonstrates Potent Anti-Tumor Activity in Low Antigen Expressing Tumors Through Bystander Killing
A comprehensive analysis of the novel antibody-drug conjugate (ADC) payload, NMS-P528, reveals its significant potential in treating tumors with low or heterogeneous antigen expression. Preclinical data demonstrates that ADCs utilizing this compound, a potent thienoduocarmycin DNA alkylating agent, can effectively eradicate antigen-negative cancer cells in the vicinity of antigen-positive cells, a phenomenon known as the bystander effect. This positions this compound-based ADCs as a promising therapeutic strategy, particularly in challenging tumor landscapes where uniform antigen expression is lacking.
This guide provides a comparative overview of this compound's activity, supported by experimental data, against other ADC payloads. It also details the methodologies for key experiments and visualizes the underlying mechanisms of action.
Comparative Analysis of Cytotoxic Activity
This compound, when integrated into an ADC such as trastuzumab-NMS-P945, exhibits potent cytotoxic activity that is superior to some other widely used ADC payloads. The following tables summarize the in vitro efficacy of trastuzumab-NMS-P945 compared to trastuzumab-deruxtecan (T-DXd) and trastuzumab-MMAE in various cancer cell lines with differing HER2 expression levels.
| Cell Line | Tumor Type | HER2 Status | Trastuzumab-NMS-P945 IC₅₀ (nmol/L) | Trastuzumab-DXd IC₅₀ (nmol/L) | Trastuzumab-MMAE IC₅₀ (nmol/L) |
| NCI-N87 | Gastric | High | 0.03 | 0.32 | 0.12 |
| SK-BR-3 | Breast | High | 0.06 | 0.45 | 0.21 |
| HCC1954 | Breast | High | 0.04 | 0.28 | 0.15 |
| MDA-MB-453 | Breast | Moderate | 0.35 | 2.10 | 1.50 |
| MCF7 | Breast | Low | >100 | >100 | >100 |
| MDA-MB-468 | Breast | Negative | >100 | >100 | >100 |
Table 1: Comparative in vitro antiproliferative activity of trastuzumab-based ADCs after 144 hours of treatment.
Validation in Low Antigen Expressing Models: The Bystander Effect
A key advantage of this compound-based ADCs is their ability to induce a potent bystander effect, which is crucial for efficacy in tumors with heterogeneous antigen expression. This was demonstrated in a co-culture experiment where HER2-positive and HER2-negative cancer cells were grown together and treated with trastuzumab-NMS-P945.
| Co-culture Model | Treatment Group | Observation |
| 1:1 mixture of HER2-positive (NCI-N87) and HER2-negative (MDA-MB-468) cells | Trastuzumab-NMS-P945 | Significant cell death observed in both HER2-positive and the neighboring HER2-negative cell populations.[1] |
| 1:1 mixture of HER2-positive (HCC1954) and HER2-negative (MDA-MB-468) cells | Trastuzumab-NMS-P945 | Clear bystander killing of the HER2-negative cells when co-cultured with the HER2-positive cells.[1] |
| Monoculture of HER2-negative (MDA-MB-468) cells | Trastuzumab-NMS-P945 | No significant cytotoxic effect, confirming the target-dependent initial interaction of the ADC.[1] |
Table 2: Summary of bystander effect of trastuzumab-NMS-P945 in co-culture models.
Mechanism of Action and Signaling Pathway
This compound is a duocarmycin-like molecule that exerts its cytotoxic effect by binding to the minor groove of DNA and alkylating it. This action leads to DNA damage, cell cycle arrest, and ultimately apoptosis. When delivered as a payload in an ADC, this compound's mechanism of action is initiated by the targeted binding of the ADC to the cancer cell.
References
In Vivo Efficacy Showdown: NMS-P528 vs. Calicheamicin Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic success. This guide provides a comprehensive in vivo efficacy comparison of two potent DNA-damaging agents: NMS-P528, a novel duocarmycin-like thienoindole derivative, and calicheamicin, a well-established enediyne antibiotic. By presenting available preclinical data, detailed experimental protocols, and mechanistic insights, this guide aims to equip researchers with the necessary information to make informed decisions for their ADC development programs.
At a Glance: Payload Characteristics
| Feature | This compound | Calicheamicin |
| Class | Duocarmycin-like (Thienoindole) | Enediyne |
| Mechanism of Action | DNA minor groove alkylating agent | DNA double-strand break induction via radical formation |
| Potency | Sub-nanomolar IC50 values in vitro | Sub-picomolar to nanomolar IC50 values in vitro[1][2] |
In Vivo Efficacy: A Comparative Overview
This compound ADC Efficacy
This compound, conjugated to antibodies via a cleavable linker to form the drug-linker NMS-P945, has demonstrated significant antitumor activity in various xenograft models.
Table 1: In Vivo Efficacy of this compound ADCs
| ADC | Target | Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| Trastuzumab-NMS-P945 | HER2 | NCI-N87 Gastric Carcinoma Xenograft | Single IV dose | High in vivo efficacy with cured mice at well-tolerated doses.[1][3][4] | [1][3][4] |
| Trastuzumab-NMS-P945 | HER2 | HCC1954 Breast Cancer Xenograft | Single IV dose | Complete tumor regression.[1] | [1] |
| EV20/NMS-P945 | HER3 | Pancreatic, Prostatic, Head & Neck, Gastric, Ovarian Cancer, and Melanoma Xenografts | Not specified | Therapeutic activity observed.[5][6] | [5][6] |
Calicheamicin ADC Efficacy
Calicheamicin has been successfully incorporated into FDA-approved ADCs, such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), demonstrating its clinical utility.
Table 2: In Vivo Efficacy of Calicheamicin ADCs
| ADC | Target | Tumor Model | Dosing Regimen | Key Outcomes | Reference |
| Gemtuzumab ozogamicin | CD33 | AML Xenograft | Single dose of 30-90 mg/m² | 40-60% of mice tumor-free with 80-100% survival.[7] | [7] |
| Inotuzumab ozogamicin | CD22 | Ramos B-cell Lymphoma Xenograft | Not specified | Near complete regression of large established tumors.[8] | [8] |
| Inotuzumab ozogamicin | CD22 | REH pre-B ALL Xenograft | Not specified | Complete survival of treated mice over 127 days.[8] | [8] |
| Novel linker-Calicheamicin ADC | HER2 | HCC-1569x2 Breast Cancer Xenograft | Single IV bolus dose of 3 mg/kg | Tumor regression observed through day 21.[9] | [9] |
| Novel linker-Calicheamicin ADC | CD22 | WSU-DLCL2 Non-Hodgkin Lymphoma Xenograft | Single IV bolus dose of 3 mg/kg | Tumor regression observed through day 21.[9] | [9] |
| hCTM01-Calicheamicin (CMB-401) | MUC1 | OvCar-3 Ovarian Xenograft | Not specified | Pronounced dose-related antitumor effects.[10] | [10] |
| Anti-EFNA4-Calicheamicin | EFNA4 | TNBC and Ovarian Cancer PDX | Not specified | Sustained tumor regressions. | [11] |
Mechanism of Action and Bystander Effect
The distinct mechanisms of action of this compound and calicheamicin influence their overall therapeutic profile, including the potential for a "bystander effect," where the payload can kill neighboring antigen-negative tumor cells.
Signaling and Cytotoxicity Pathway
Caption: Comparative mechanism of action for this compound and Calicheamicin ADCs.
This compound, as a DNA minor groove alkylating agent, induces apoptosis.[5] Its use with a cleavable linker allows the payload to diffuse out of the target cell and exert a bystander effect, which is advantageous for treating heterogeneous tumors.[1] Calicheamicin generates highly reactive diradicals that cause double-strand DNA breaks, leading to cell death.[1][2] The bystander effect of calicheamicin ADCs is more dependent on the linker technology; cleavable linkers can facilitate this effect.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are generalized protocols based on the available literature.
General In Vivo Xenograft Study Workflow
Caption: A typical workflow for in vivo ADC efficacy studies in xenograft models.
1. Cell Lines and Culture:
-
This compound Studies: NCI-N87 (gastric carcinoma), HCC1954 (breast cancer), and various other cell lines for HER3-targeted ADC studies were used.[3][5]
-
Calicheamicin Studies: WSU-DLCL2 (non-Hodgkin lymphoma), HCC-1569x2 (breast cancer), Ramos (B-cell lymphoma), REH (pre-B ALL), OvCar-3 (ovarian), and MX-1 (breast carcinoma) cell lines have been utilized.[8][9][10]
2. Animal Models:
-
Immunodeficient mice (e.g., nude or SCID) are commonly used to prevent rejection of human tumor xenografts.
3. Tumor Implantation:
-
Tumor cells are typically harvested during their exponential growth phase and implanted subcutaneously into the flank of the mice.
4. Treatment Regimen:
-
Once tumors reach a predetermined volume (e.g., 100-200 mm³), animals are randomized into treatment groups.
-
ADCs are typically administered intravenously (IV) as a single dose or in a fractionated dosing schedule.[7][9]
5. Efficacy Evaluation:
-
Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is often tumor growth inhibition, with complete tumor regression and survival analysis also being key metrics.[7][8]
Conclusion
Both this compound and calicheamicin are highly potent payloads for ADCs, demonstrating significant in vivo antitumor efficacy across a range of cancer models. This compound, a newer generation duocarmycin-like agent, shows promise with its potent DNA alkylating activity and the ability to induce a bystander effect. Calicheamicin has a proven track record with two FDA-approved ADCs, highlighting its clinical translatability.
The choice between these two payloads will depend on various factors, including the target antigen, tumor heterogeneity, and the desired safety profile. This guide provides a foundational comparison based on available preclinical data. Further direct comparative studies would be invaluable to delineate the specific advantages of each payload in different therapeutic contexts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The EMA Review of Mylotarg (Gemtuzumab Ozogamicin) for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of inotuzumab ozogamicin in the treatment of relapsed/refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A calicheamicin conjugate with a fully humanized anti-MUC1 antibody shows potent antitumor effects in breast and ovarian tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Assay Validation for NMS-P528 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of NMS-P528, a potent duocarmycin-based cytotoxic payload used in antibody-drug conjugates (ADCs). The primary focus is on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for the quantification of small molecule payloads released from ADCs. A comparison with Ligand-Binding Assays (LBAs), such as ELISA, is also presented to offer a broader perspective on available bioanalytical strategies.
The accurate quantification of the free, unconjugated payload in biological matrices is critical for understanding the pharmacokinetic (PK) profile, stability, and safety of an ADC. This guide is intended to assist researchers in the selection and validation of appropriate bioanalytical methods for ADCs incorporating this compound or structurally similar payloads.
Data Presentation: Comparison of Bioanalytical Methods
The following table summarizes typical validation parameters for an LC-MS/MS-based assay for the quantification of a duocarmycin payload, using data for the structurally related duocarmycin payload, seco-DUBA (from the ADC SYD985), as a representative example. This is compared with the general performance characteristics of an ELISA-based method for small molecule quantification.
| Validation Parameter | LC-MS/MS for Duocarmycin Payload (Representative Data) | ELISA for Small Molecule Payload (General Performance) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | Typically ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.1 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL | 50 - 200 ng/mL |
| Intra-Assay Precision (%CV) | < 15% | < 20% |
| Inter-Assay Precision (%CV) | < 15% | < 20% |
| Accuracy (% Bias) | Within ±15% of nominal value | Within ±20% of nominal value |
| Recovery | Typically > 80% | Highly variable, dependent on antibody affinity |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | High (based on antibody-antigen binding) |
| Matrix Effect | Potential for ion suppression/enhancement, requires careful evaluation | Generally less susceptible to ion suppression, but matrix can affect antibody binding |
Experimental Protocols
LC-MS/MS Method for Free this compound Quantification in Human Plasma
This protocol is a representative method for the quantification of a duocarmycin-based payload and should be optimized and validated for this compound specifically.
a. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small, hydrophobic molecules like this compound from plasma.[1][2]
-
To 50 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
b. Liquid Chromatography Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Specific fragment ion of this compound |
| Collision Energy | Optimized for the specific precursor-to-product ion transition |
| Source Temperature | 500°C |
Comparative Method: ELISA for Free Payload Quantification
While LC-MS/MS is generally preferred for small molecule payload quantification due to its specificity and wider dynamic range, a competitive ELISA can also be developed.
a. Principle
Free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-NMS-P528 antibody-coated wells. The amount of labeled conjugate bound to the well is inversely proportional to the concentration of free this compound in the sample.
b. General Procedure
-
Coat a 96-well plate with an anti-NMS-P528 antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards, controls, and unknown samples to the wells, followed by the addition of an enzyme-conjugated this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a plate reader.
-
Calculate the concentration of this compound in the samples based on a standard curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of free this compound in plasma by LC-MS/MS.
Caption: Comparison of LC-MS/MS and ELISA for free ADC payload quantification.
References
Safety Operating Guide
Navigating the Safe Disposal of NMS-P528: A Procedural Guide for Laboratory Professionals
Crucial Safety Notice: This document provides procedural guidance for the disposal of NMS-P528 based on its classification as a highly potent duocarmycin analogue and a cytotoxic antibody-drug conjugate (ADC) payload.[1][2] As a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, these procedures are derived from general best practices for handling highly potent cytotoxic compounds and information from SDS of similar duocarmycin analogues.[3][4][5]
It is imperative for all personnel to obtain and meticulously follow the official SDS for this compound from their supplier before handling or disposing of this compound. Furthermore, consultation with your institution's Environmental Health & Safety (EHS) department is mandatory to ensure full compliance with all local, state, and federal regulations. [6][7]
This compound is a derivative of duocarmycin, a class of natural products known for their extreme cytotoxicity.[2][8] These compounds act as DNA alkylating agents, which can inhibit the growth and proliferation of cells, making them valuable as ADC payloads in cancer research.[1][2] However, this high potency also necessitates stringent safety protocols to protect researchers and the environment.
Summary of this compound Properties
The following table summarizes the known physicochemical properties of this compound. This information is critical for a comprehensive understanding and safe handling of the compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [8] |
| Synonyms | Duocarmycin derivative | [8] |
| CAS Number | 1466546-45-1 | [8] |
| Molecular Formula | C27H28ClN3O3S | [8] |
| Molecular Weight | 510.05 g/mol | [8] |
| Appearance | Solid at room temperature | [9] |
| Primary Hazard Class | Highly Potent/Cytotoxic Compound | [1][2] |
| Mechanism of Action | DNA minor groove alkylating agent | [1] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) | [9] |
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step protocol outlines the recommended procedures for the safe disposal of this compound waste. This protocol is designed to minimize exposure and ensure compliant disposal of this highly potent compound.
Step 1: Pre-Disposal Planning and Consultation
-
Obtain and Review the SDS: Before any handling of this compound, acquire the official Safety Data Sheet from your supplier. This document contains critical, compound-specific safety and disposal information.
-
Consult with EHS: Contact your institution's Environmental Health & Safety (EHS) department.[6][7] Inform them of your intent to work with and dispose of this compound. They will provide guidance on specific institutional policies and regulatory requirements for cytotoxic waste.[10]
-
Designate a Waste Accumulation Area: In collaboration with your EHS department, designate a specific, clearly marked satellite accumulation area for this compound waste within your laboratory.[6][7]
Step 2: Personal Protective Equipment (PPE)
-
Minimum PPE: When handling this compound in any form (solid, liquid, or contaminated materials), the following PPE is mandatory:
-
Disposable, solid-front lab coat or gown.
-
Two pairs of chemotherapy-rated nitrile gloves.
-
ANSI-rated safety glasses with side shields or chemical splash goggles.
-
A fit-tested N95 respirator or higher, especially when handling the powdered form.
-
Step 3: Waste Segregation and Collection
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, bench paper, weighing paper) must be considered cytotoxic waste.
-
Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.
-
The container must be clearly labeled with "Cytotoxic Waste," "Hazardous Waste," and the chemical name "this compound."[7]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass or high-density polyethylene bottle).
-
The container must be compatible with the solvents used.
-
Label the liquid waste container with "Hazardous Waste," "Cytotoxic Liquid Waste," the chemical name "this compound," and the approximate concentration and solvent composition.[7]
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be placed directly into a puncture-resistant sharps container specifically designated for cytotoxic sharps waste.
-
Step 4: Decontamination of Work Surfaces and Equipment
-
Work Area Decontamination: After each use, decontaminate all work surfaces (e.g., fume hood, benchtop) where this compound was handled. A common procedure involves a two-step cleaning process:
-
Wipe the surface with a detergent solution.
-
Follow with a rinse of 70% ethanol or another appropriate deactivating agent as recommended by your EHS department.
-
-
Equipment Decontamination: Non-disposable equipment should be decontaminated using a validated method. Consult your EHS department for approved procedures. All cleaning materials used in the decontamination process must be disposed of as cytotoxic solid waste.
Step 5: Waste Storage and Disposal
-
Storage: Store all this compound waste containers in the designated satellite accumulation area. Ensure containers are kept closed except when adding waste.[7]
-
Waste Pickup: When waste containers are full (typically around 80-90% capacity), arrange for pickup by your institution's hazardous waste management service. Follow your institution's specific procedures for requesting a waste pickup.[10]
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix this compound waste with regular trash or other non-hazardous waste streams.
-
Autoclave cytotoxic waste unless specifically instructed to do so by your EHS department as part of a validated inactivation procedure.
-
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]
- 10. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling NMS-P528
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NMS-P528, a potent duocarmycin derivative utilized as an antibody-drug conjugate (ADC) payload. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Chemotherapy Gloves | Wear two pairs of chemotherapy-rated gloves at all times. Change gloves immediately if contamination is suspected or after every hour of continuous use.[1] |
| Body Protection | Solid-Front Barrier Gown | A disposable, solid-front gown provides a barrier against splashes and spills. Ensure cuffs are tucked into the outer gloves. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles and a full-face shield to protect against splashes and aerosols, especially during reconstitution and transfer steps.[2] |
| Respiratory Protection | Surgical Mask or Respirator | A surgical mask should be worn to prevent inhalation of airborne particles.[3] For procedures with a higher risk of aerosolization, a fit-tested N95 respirator is recommended. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Operational Plan: Safe Handling Protocol
The handling of this compound requires meticulous attention to detail at every stage. All operations should be performed in a designated containment area, such as a certified biological safety cabinet (BSC) or a glove box.
Preparation and Reconstitution:
-
Preparation of Handling Area: Before starting, decontaminate the work surface within the BSC. Prepare all necessary materials, including vials of this compound, sterile solvent (e.g., DMSO), and sterile syringes and needles.
-
Vial Handling: Carefully handle the vial of this compound to avoid generating dust.
-
Reconstitution: Use a Luer-Lok syringe to prevent accidental needle detachment.[1] Slowly inject the required volume of solvent into the vial, pointing the needle away from yourself. Gently swirl the vial to dissolve the compound completely; do not shake, as this can cause aerosolization.
-
Aliquotting and Storage: If necessary, aliquot the reconstituted solution into smaller, clearly labeled, and sealed vials for future use. Store as recommended.
Experimental Use:
-
Transfer: When transferring the this compound solution, use sealed containers to minimize the risk of spills.
-
Incubation: If incubating cells with this compound, ensure that the culture vessels are clearly labeled as containing a cytotoxic agent.
-
Post-Experiment Cleanup: After completing the experimental procedures, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent or a detergent solution.[3]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, syringes, and absorbent pads, must be segregated as cytotoxic or antineoplastic waste.[1]
-
Sharps Disposal: Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.[1] If the syringe contains residual this compound, it should be disposed of as hazardous chemical waste in a specific bulk waste container.[1]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not mix with other chemical waste streams.[1]
-
Solid Waste: Contaminated disposable items such as gloves and absorbent pads should be placed in a designated yellow trace waste container, which is then packed in a biohazard waste box for disposal.[1]
-
Decontamination: All non-disposable equipment should be thoroughly decontaminated following established laboratory procedures for cytotoxic agents.
Physicochemical and Storage Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 510.05 g/mol |
| Chemical Formula | C27H28ClN3O3S |
| CAS Number | 1466546-45-1 |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[4] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[4] |
Mechanism of Action: DNA Alkylation
This compound is a DNA minor groove alkylating agent.[5] Upon entering the cell, it binds to the minor groove of DNA and subsequently alkylates it, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Caption: Mechanism of action of this compound as an ADC payload.
References
- 1. web.uri.edu [web.uri.edu]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]
- 5. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
